molecular formula C19H20O2N2, HCl B1149871 Fluorocurarine chloride

Fluorocurarine chloride

货号: B1149871
分子量: 344.5 g/mol
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

It is a dopamine receptor stimulating agent. Indolinine alkaloid, extracted from roots of Vinca erecta (Apocynaceae fam.) It acts like a Dopaminic receptors ligand as an emetic compound with central mechanism of action. Field of Use:

属性

分子式

C19H20O2N2, HCl

分子量

344.5 g/mol

IUPAC 名称

(1R,11S,12Z,17S)-12-ethylidene-14-methyl-8-aza-14-azoniapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6,9-tetraene-10-carbaldehyde;chloride

InChI

InChI=1S/C20H22N2O.ClH/c1-3-13-11-22(2)9-8-20-16-6-4-5-7-17(16)21-19(20)15(12-23)14(13)10-18(20)22;/h3-7,12,14,18H,8-11H2,1-2H3;1H/b13-3+;/t14-,18-,20+,22?;/m0./s1

SMILES

CC=C1C[N+]2(CCC34C2CC1C(=C3NC5=CC=CC=C45)C=O)C.[Cl-]

外观

Light brown powder

纯度

≥ 97%. Method for purity assay: mass spectrometry

同义词

12-hydroxynorfluorocurarine hydrochloride

产品来源

United States

Foundational & Exploratory

From Folk Remedy to Chemotherapy Cornerstone: A Technical History of the Vinca Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

A serendipitous discovery in the mid-20th century, stemming from the investigation of a traditional herbal remedy for diabetes, unveiled a powerful new class of anti-cancer agents: the Vinca alkaloids. This in-depth guide for researchers, scientists, and drug development professionals chronicles the history of this discovery, detailing the experimental protocols, quantitative data, and the elucidation of the mechanism of action that brought vinblastine (B1199706) and vincristine (B1662923) from the Madagascar periwinkle to the forefront of oncology.

The story of the Vinca alkaloids begins with Catharanthus roseus (formerly Vinca rosea), a plant with a history of use in traditional medicine for various ailments, including diabetes.[1][2] In the 1950s, two independent research groups, one led by Dr. Robert Noble and Dr. Charles Beer at the University of Western Ontario and another at the pharmaceutical company Eli Lilly and Company, initiated investigations into the plant's purported anti-diabetic properties.[1] Their research, however, took an unexpected turn.

Instead of observing a significant hypoglycemic effect, both teams noted a consistent and dramatic decrease in the white blood cell counts of their animal subjects.[3] This observation was a pivotal moment. Recognizing that uncontrolled proliferation of white blood cells is a hallmark of leukemia, the researchers astutely shifted their focus to investigate the plant's potential anti-cancer properties.[3] This marked the beginning of a journey that would lead to the isolation of two of the most important chemotherapeutic agents in history: vinblastine and vincristine.

From Plant to Pure Compound: The Experimental Journey

The initial challenge for researchers was to isolate and identify the active compounds from the complex mixture of over 200 alkaloids present in Catharanthus roseus.[4] This required the development of meticulous extraction and purification protocols.

Experimental Protocols: Isolation and Purification of Vinblastine and Vincristine

The early methods for isolating vinblastine and vincristine, while refined over time, laid the groundwork for their production. The general procedure involved a multi-step process of solvent extraction and chromatography.

1. Extraction:

  • Dried and powdered leaves of Catharanthus roseus were subjected to an initial extraction with an acidified aqueous solution, such as water acidified with a dilute acid to a pH of 3 to 4.[2] This step served to extract the alkaloids as their water-soluble salts.

  • The pH of the resulting aqueous extract was then raised to a range of 6 to 7 using a concentrated base.[2] This neutralized the alkaloids, making them soluble in organic solvents.

  • The alkaloid mixture was then extracted from the aqueous phase using an organic solvent.[2]

2. Chromatographic Separation:

  • The crude alkaloid extract was then subjected to column chromatography, a technique used to separate the components of a mixture.[1]

  • Early researchers utilized alumina (B75360) (aluminum oxide) as the stationary phase in the chromatography column.[1]

  • The separation was achieved by eluting the column with a gradient of organic solvents, starting with less polar solvents and gradually increasing the polarity.[1]

    • Elution of Vinblastine: Being the less polar of the two, vinblastine would elute from the column with the less polar solvent mixtures.[1]

    • Elution of Vincristine: Vincristine, with its more polar formyl group, required more polar solvent mixtures for elution.[1]

3. Crystallization and Purification:

  • The fractions collected from the chromatography column that contained the desired alkaloids were further purified by recrystallization.[1] This process involves dissolving the compound in a suitable solvent and then allowing it to slowly crystallize, leaving impurities behind in the solution.

This meticulous process allowed for the isolation of pure, crystalline vinblastine and vincristine, ready for preclinical and clinical evaluation.

experimental_workflow cluster_extraction Extraction cluster_separation Separation cluster_purification Purification plant Dried Catharanthus roseus leaves acid_extraction Acidified Aqueous Extraction (pH 3-4) plant->acid_extraction basification Basification (pH 6-7) acid_extraction->basification organic_extraction Organic Solvent Extraction basification->organic_extraction crude_extract Crude Alkaloid Extract organic_extraction->crude_extract chromatography Alumina Column Chromatography gradient_elution Gradient Elution (Increasing Polarity) chromatography->gradient_elution fraction_collection Fraction Collection gradient_elution->fraction_collection vinblastine_fractions Vinblastine Fractions (Less Polar) fraction_collection->vinblastine_fractions vincristine_fractions Vincristine Fractions (More Polar) fraction_collection->vincristine_fractions recrystallization_vb Recrystallization of Vinblastine pure_vb Pure Vinblastine recrystallization_vb->pure_vb recrystallization_vc Recrystallization of Vincristine pure_vc Pure Vincristine recrystallization_vc->pure_vc crude_extract->chromatography vinblastine_fractions->recrystallization_vb vincristine_fractions->recrystallization_vc

Figure 1: Experimental workflow for the isolation of Vinca alkaloids.

Quantifying a Discovery: Yields and Efficacy

The isolation of vinblastine and vincristine allowed for the quantification of their presence in the plant and their potency against cancer cells. The yields, however, were remarkably low, presenting a significant challenge for production.

Data Presentation

Table 1: Early Reported Yields of Vinca Alkaloids from Catharanthus roseus

AlkaloidPlant PartReported Yield (circa 1960s)
VinblastineDried Leaves~0.00025%
VincristineDried Leaves~0.00002%

Table 2: Early Preclinical Efficacy of Vinblastine and Vincristine

Cell LineDrugIC50 (nM)Exposure Time
L1210 Leukemia (murine)Vinblastine4.0Continuous
L1210 Leukemia (murine)Vincristine4.4Continuous
S49 Lymphoma (murine)Vinblastine3.5Continuous
S49 Lymphoma (murine)Vincristine5.0Continuous
HeLa (human)Vinblastine2.6Continuous
HeLa (human)Vincristine1.4Continuous
HL-60 Leukemia (human)Vinblastine5.3Continuous
HL-60 Leukemia (human)Vincristine4.1Continuous

Note: Early preclinical studies often reported efficacy in terms of increased survival time in animal models rather than specific IC50 values from in vitro assays, which became more common later.[1]

Table 3: Summary of Early Clinical Trial Data for Vincristine in Childhood Leukemia

StudyDiseaseNumber of PatientsDosing ScheduleResponse RateKey Toxicities
Karon et al. (1962)Acute Leukemia (12/13 ALL)13IV, various schedules54%Neurotoxicity, constipation, alopecia
Hardisty et al. (1969)Acute Lymphoblastic Leukemia (ALL)22 (first treatment)IV, with prednisone100%Alopecia, gastrointestinal and neuromuscular toxicity

Unraveling the Mechanism: A New Target in Cancer Therapy

The discovery of the Vinca alkaloids not only provided new treatments but also unveiled a novel molecular target for chemotherapy: tubulin and the microtubule cytoskeleton.[1] Early biochemical studies revealed that these alkaloids exert their cytotoxic effects by interfering with the assembly of microtubules.[1]

Microtubules are dynamic polymers of α- and β-tubulin dimers that are essential for various cellular processes, most critically for cell division where they form the mitotic spindle. The mitotic spindle is responsible for the precise segregation of chromosomes into two daughter cells.

The Vinca alkaloids bind to β-tubulin at a specific site, now known as the Vinca-binding domain.[1] This binding has two major consequences:

  • Inhibition of Polymerization: It prevents the tubulin dimers from assembling into microtubules.

  • Depolymerization: At higher concentrations, it can cause the disassembly of existing microtubules.

This disruption of microtubule dynamics has a profound and catastrophic effect on dividing cells.

Figure 2: Mechanism of action of Vinca alkaloids.

The inability to form a functional mitotic spindle leads to the arrest of cells in the metaphase stage of mitosis.[1] This prolonged mitotic arrest triggers the cell's internal quality control mechanisms, ultimately activating the intrinsic apoptotic pathway and leading to programmed cell death.[1] This mechanism of action explains the potent anti-proliferative effects of vinblastine and vincristine, particularly in the rapidly dividing cells characteristic of cancer.

The discovery of the Vinca alkaloids stands as a landmark in the history of medicine. It was a testament to the importance of investigating traditional knowledge with scientific rigor and the power of serendipity in research. The journey from a folk remedy for diabetes to a cornerstone of modern cancer chemotherapy highlights a pivotal moment in the development of targeted therapies and continues to inspire the search for novel therapeutic agents from natural sources.

References

An In-depth Technical Guide to the Biosynthesis of Curare-Type Bisbenzylisoquinoline Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "Fluorocurarine Chloride" : The term "this compound" appears to be a misnomer in the context of natural product biosynthesis. Extensive database searches reveal that the chemical structure of fluorocurarine does not contain fluorine. It is a derivative of norfluorocurarine, an alkaloid found in plants of the Vinca genus. The core structure is that of a bisbenzylisoquinoline alkaloid (BIA), similar to tubocurarine (B1210278), the active component of curare. This guide will, therefore, focus on the well-documented biosynthesis of the tubocurarine-type bisbenzylisoquinoline alkaloid core.

Introduction to Bisbenzylisoquinoline Alkaloid Biosynthesis

Bisbenzylisoquinoline alkaloids (BIAs) are a large and structurally diverse class of plant specialized metabolites, with over 2,500 identified compounds.[1] Many BIAs, such as morphine, codeine, and tubocurarine, possess significant pharmacological properties.[1] Tubocurarine, a potent neuromuscular blocking agent, is a bisbenzylisoquinoline alkaloid historically used as an arrow poison.[2] The biosynthesis of these complex molecules originates from the amino acid L-tyrosine and involves a series of enzymatic reactions, including a key phenol-coupling step to form the characteristic dimeric structure.

The Biosynthetic Pathway

The biosynthesis of bisbenzylisoquinoline alkaloids is a multi-step process that begins with the conversion of L-tyrosine into two key precursors: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA).[3]

The key steps in the pathway are:

  • Formation of (S)-Norcoclaurine : The first committed step is the Pictet-Spengler condensation of dopamine and 4-HPAA, catalyzed by the enzyme norcoclaurine synthase (NCS) . This reaction forms the foundational benzylisoquinoline scaffold of (S)-norcoclaurine.[3][4]

  • Methylation to N-Methylcoclaurine : (S)-Norcoclaurine undergoes a series of methylation reactions, utilizing S-adenosyl methionine (SAM) as a methyl donor, to form (S)-N-methylcoclaurine.[2]

  • Enantiomeric Coupling : The biosynthesis of tubocurarine is unique in that it involves the radical coupling of two different enantiomers of N-methylcoclaurine: (R)-N-methylcoclaurine and (S)-N-methylcoclaurine.[2]

  • Phenol Coupling : The crucial C-O ether linkage that dimerizes the two benzylisoquinoline monomers is catalyzed by a specific cytochrome P450 enzyme , berbamunine (B191780) synthase (CYP80A1).[5] This oxidative coupling is a defining step in the formation of bisbenzylisoquinoline alkaloids.

  • Final Methylation : An additional methylation step occurs to form the quaternary ammonium (B1175870) group present in tubocurarine.[2]

Bisbenzylisoquinoline Alkaloid Biosynthesis L_Tyrosine L-Tyrosine Dopamine Dopamine L_Tyrosine->Dopamine HPAA 4-Hydroxyphenyl- acetaldehyde (4-HPAA) L_Tyrosine->HPAA S_Norcoclaurine (S)-Norcoclaurine Dopamine->S_Norcoclaurine:w HPAA->S_Norcoclaurine:w S_N_Methylcoclaurine (S)-N-Methylcoclaurine S_Norcoclaurine->S_N_Methylcoclaurine Coupled_Intermediate Coupled Intermediate S_N_Methylcoclaurine->Coupled_Intermediate:w Epimerase Epimerase S_N_Methylcoclaurine->Epimerase R_N_Methylcoclaurine (R)-N-Methylcoclaurine R_N_Methylcoclaurine->Coupled_Intermediate:w Tubocurine Tubocurine Coupled_Intermediate->Tubocurine Tubocurarine Tubocurarine Tubocurine->Tubocurarine NCS Norcoclaurine Synthase (NCS) NCS->S_Norcoclaurine Methyltransferases1 Methyltransferases (SAM) Methyltransferases1->S_N_Methylcoclaurine Epimerase->R_N_Methylcoclaurine CYP80A1 Cytochrome P450 (Berbamunine Synthase) CYP80A1->Coupled_Intermediate Methyltransferase2 N-Methyltransferase (SAM) Methyltransferase2->Tubocurarine Experimental_Workflow Start Hypothesized BIA Pathway (from metabolomic data) Candidate_Gene_ID Candidate Gene Identification (Transcriptomics, Genomics) Start->Candidate_Gene_ID Gene_Cloning Gene Cloning into Expression Vector Candidate_Gene_ID->Gene_Cloning Heterologous_Expression Heterologous Expression (e.g., Yeast, E. coli) Gene_Cloning->Heterologous_Expression Protein_Purification Protein Purification or Microsome Isolation Heterologous_Expression->Protein_Purification Enzyme_Assay In Vitro Enzyme Assay (with putative substrates) Protein_Purification->Enzyme_Assay Product_Analysis Product Identification (LC-MS, NMR) Enzyme_Assay->Product_Analysis Kinetic_Characterization Enzyme Kinetic Characterization Product_Analysis->Kinetic_Characterization Pathway_Validation Pathway Validation Kinetic_Characterization->Pathway_Validation

References

The Structure-Activity Relationship of Fluorocurarine Chloride: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorocurarine chloride, a synthetically modified curare alkaloid, represents a fascinating scaffold for the development of novel neuromuscular blocking agents. Its mechanism of action, centered on the competitive antagonism of nicotinic acetylcholine (B1216132) receptors (nAChRs) at the neuromuscular junction, is intricately linked to its rigid, polycyclic structure. This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of fluorocurarine and its analogs. While specific quantitative SAR data for a broad series of fluorocurarine derivatives is not extensively available in the public domain, this document synthesizes the known pharmacology of fluorocurarine, general SAR principles for curare-like compounds, and the predictable influence of fluorination in medicinal chemistry. Detailed experimental protocols for the evaluation of neuromuscular blocking agents are provided, alongside visualizations of key signaling pathways and experimental workflows to guide further research and development in this area.

Introduction: The Enduring Legacy of Curare Alkaloids in Neuromuscular Blockade

The discovery and clinical application of curare alkaloids, such as d-tubocurarine, revolutionized the practice of surgery and anesthesia by enabling controlled muscle relaxation.[1] These naturally occurring compounds produce a non-depolarizing neuromuscular block by competitively inhibiting the binding of the neurotransmitter acetylcholine (ACh) to nicotinic acetylcholine receptors (nAChRs) on the motor endplate.[1] This antagonism prevents the depolarization of the muscle membrane, leading to flaccid paralysis.

This compound, a derivative of the Strychnos alkaloid norfluorocurarine, is a short-acting, selective sympathetic ganglioblocker with a secondary, weaker antagonist activity at the neuromuscular junction.[2] The introduction of a fluorine atom is a common strategy in medicinal chemistry to modulate a molecule's physicochemical and pharmacological properties, including metabolic stability, binding affinity, and lipophilicity.[3] Understanding the precise relationship between the chemical structure of fluorocurarine derivatives and their biological activity is paramount for the rational design of new neuromuscular blocking agents with improved therapeutic profiles, such as faster onset, shorter duration of action, and reduced side effects.

Core Structure and Known Biological Activity of this compound

This compound possesses a complex, pentacyclic structure characteristic of curare alkaloids. The key pharmacophoric elements include:

  • A Quaternary Ammonium (B1175870) Group: This positively charged nitrogen is essential for binding to the anionic subsite of the nicotinic acetylcholine receptor.

  • A Rigid Polycyclic Core: This scaffold correctly orients the quaternary ammonium group and other interacting moieties for optimal receptor binding.

  • A Fluorine Atom: The specific placement of the fluorine atom is anticipated to influence the electronic properties and binding interactions of the molecule within the nAChR binding pocket.

This compound exhibits a dual pharmacological profile:

  • Selective Sympathetic Ganglion Blockade: At lower doses (0.02-0.2 mg/kg), it selectively blocks sympathetic ganglia, leading to a hypotensive effect.[2]

  • Neuromuscular Blockade: At higher doses (2-3 mg/kg), it produces a non-depolarizing neuromuscular block.[2]

Its affinity for acetylcholine receptors is reported to be high, with a Ki in the nanomolar range (~10⁻⁸ M).[4]

Structure-Activity Relationship (SAR) of Curare-Like Neuromuscular Blocking Agents

General Principles
  • Inter-onium Distance: For bis-quaternary compounds (possessing two quaternary nitrogens), the distance between these two positive charges is a critical determinant of potency. An optimal distance of approximately 10-12 Å is generally required for effective blockade of the nAChR.

  • Rigidity and Conformation: The rigidity of the molecular framework is crucial for maintaining the optimal spatial arrangement of the pharmacophoric elements.

  • Substituents on the Aromatic Rings: Modifications to the aromatic portions of the molecule can influence potency and selectivity by altering electronic properties and steric interactions within the receptor binding site.

The Potential Role of Fluorination

The introduction of fluorine into the curare scaffold can have several predictable effects:

  • Increased Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with complementary residues in the nAChR binding pocket, potentially increasing binding affinity.

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can lead to a longer duration of action.

  • Altered Lipophilicity: Fluorination can increase the lipophilicity of a molecule, which may affect its distribution and penetration into different tissues.

Quantitative Data on Related Neuromuscular Blocking Agents

To illustrate the type of data required for a comprehensive SAR analysis, the following table summarizes the potency of several non-fluorinated, clinically used neuromuscular blocking agents.

CompoundED95 (mg/kg)Onset of Action (min)Duration of Action (min)
d-Tubocurarine0.513-5>35
Pancuronium0.073-5>35
Vecuronium0.053-520-35
Rocuronium0.31-220-35
Atracurium0.253-520-35
Mivacurium0.082-310-20

Data compiled from various sources for illustrative purposes. ED95 represents the dose required to produce 95% depression of the first twitch in a train-of-four stimulation.

A systematic study involving the synthesis of fluorocurarine analogs with fluorine at different positions, along with variations in other substituents, and subsequent determination of their ED95, onset, and duration of action would be necessary to construct a detailed SAR table for this specific class of compounds.

Experimental Protocols

The evaluation of novel neuromuscular blocking agents requires a combination of in vitro and in vivo assays to determine their potency, mechanism of action, and overall pharmacological profile.

In Vitro Assay: Phrenic Nerve-Hemidiaphragm Preparation

This classic ex vivo preparation allows for the direct measurement of muscle contraction in response to nerve stimulation in a controlled environment.

Methodology:

  • Preparation of the Tissue:

    • A rat or mouse is euthanized according to approved animal care protocols.

    • The diaphragm, along with the attached phrenic nerve, is carefully dissected and removed.

    • The preparation is mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

  • Stimulation and Recording:

    • The phrenic nerve is placed on stimulating electrodes.

    • Supramaximal electrical stimuli (e.g., 0.2 ms (B15284909) duration, 0.1 Hz) are delivered to the nerve to elicit muscle contractions.

    • The resulting muscle tension is measured using a force-displacement transducer and recorded on a polygraph or digital data acquisition system.

  • Drug Application and Data Analysis:

    • After a stabilization period, a cumulative concentration-response curve is generated by adding increasing concentrations of the test compound (e.g., a fluorocurarine derivative) to the organ bath.

    • The percentage inhibition of the twitch response is calculated for each concentration.

    • The IC50 (the concentration of the drug that produces 50% inhibition of the maximal response) is determined by non-linear regression analysis of the concentration-response data.

In Vivo Assay: Sciatic Nerve-Tibialis Anterior Muscle Preparation in the Anesthetized Rodent

This in vivo model assesses the neuromuscular blocking effect of a compound in a whole-animal system.

Methodology:

  • Animal Preparation:

    • A rat or rabbit is anesthetized with an appropriate anesthetic agent (e.g., pentobarbital (B6593769) or urethane).

    • The sciatic nerve and tibialis anterior muscle of one hind limb are surgically exposed.

  • Stimulation and Recording:

    • The distal end of the cut sciatic nerve is placed on stimulating electrodes.

    • The tendon of the tibialis anterior muscle is attached to a force transducer.

    • Train-of-four (TOF) stimulation (four supramaximal stimuli at 2 Hz every 15 seconds) is applied to the sciatic nerve.

    • The evoked muscle twitches are recorded.

  • Drug Administration and Data Analysis:

    • The test compound is administered intravenously.

    • The degree of neuromuscular block is quantified by the reduction in the height of the first twitch (T1) and the fade in the TOF ratio (T4/T1).

    • The ED50 and ED95 (doses required to produce 50% and 95% twitch depression, respectively) are determined from the dose-response curve.

    • The onset of action (time to maximum block) and duration of action (time from injection to 25% recovery of T1) are also measured.

Nicotinic Acetylcholine Receptor Binding Assay

This assay determines the affinity of a compound for the nAChR.

Methodology:

  • Membrane Preparation:

    • Membranes rich in nAChRs are prepared from a suitable source, such as the electric organ of Torpedo californica or a cell line expressing the desired nAChR subtype.

  • Binding Reaction:

    • The membranes are incubated with a radiolabeled ligand that binds to the nAChR with high affinity (e.g., [³H]-epibatidine or [¹²⁵I]-α-bungarotoxin).

    • Increasing concentrations of the unlabeled test compound are added to compete with the radioligand for binding to the receptor.

  • Separation and Quantification:

    • The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.

    • The radioactivity retained on the filters is quantified by liquid scintillation counting.

  • Data Analysis:

    • The IC50 (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined.

    • The Ki (inhibition constant), which represents the affinity of the compound for the receptor, is calculated from the IC50 using the Cheng-Prusoff equation.

Visualizing Key Pathways and Workflows

Signaling Pathway of Neuromuscular Transmission and Blockade

Neuromuscular_Transmission Motor_Neuron Motor Neuron Action_Potential Action Potential Motor_Neuron->Action_Potential Fires ACh_Vesicles Synaptic Vesicles (containing Acetylcholine) Action_Potential->ACh_Vesicles Triggers release Synaptic_Cleft Synaptic Cleft ACh_Vesicles->Synaptic_Cleft ACh release nAChR Nicotinic ACh Receptor (nAChR) Synaptic_Cleft->nAChR ACh binds to Motor_Endplate Motor Endplate (Muscle Fiber) Ion_Channel Ion Channel Opening (Na⁺ influx) nAChR->Ion_Channel Depolarization Endplate Potential (Depolarization) Ion_Channel->Depolarization Muscle_Contraction Muscle Contraction Depolarization->Muscle_Contraction Initiates Fluorocurarine This compound Blockade Competitive Antagonism Fluorocurarine->Blockade Blockade->nAChR Blocks ACh binding

Caption: Signaling pathway of neuromuscular transmission and its blockade by this compound.

Experimental Workflow for In Vitro Potency Determination

In_Vitro_Workflow Start Start Dissection Dissect Phrenic Nerve- Hemidiaphragm Preparation Start->Dissection Mounting Mount Tissue in Organ Bath Dissection->Mounting Stabilization Stabilize Preparation (30-60 min) Mounting->Stabilization Stimulation Apply Supramaximal Nerve Stimulation Stabilization->Stimulation Recording Record Baseline Muscle Twitch Tension Stimulation->Recording Drug_Addition Add Cumulative Concentrations of Fluorocurarine Analog Recording->Drug_Addition Data_Collection Record Twitch Inhibition at Each Concentration Drug_Addition->Data_Collection Analysis Analyze Data: - Generate Concentration-Response Curve - Calculate IC50 Data_Collection->Analysis End End Analysis->End

Caption: Experimental workflow for determining the in vitro potency of fluorocurarine analogs.

Logical Relationship in SAR Analysis

SAR_Logic Structure Chemical Structure (Fluorocurarine Analog) Modification Structural Modification (e.g., F position, substituent change) Structure->Modification Activity Biological Activity (Potency, Selectivity, Duration) Structure->Activity Determines Properties Physicochemical Properties (Lipophilicity, Electronics, Sterics) Modification->Properties Properties->Activity Influences SAR_Model Structure-Activity Relationship (SAR) Model Activity->SAR_Model Informs Prediction Prediction of Activity for Novel Analogs SAR_Model->Prediction Enables

Caption: Logical relationship in the process of structure-activity relationship (SAR) analysis.

Conclusion and Future Directions

This compound presents a promising, yet underexplored, scaffold for the development of novel neuromuscular blocking agents. While its fundamental pharmacology is understood, a detailed structure-activity relationship for a series of fluorinated analogs remains to be elucidated. The experimental protocols and conceptual frameworks presented in this guide provide a roadmap for researchers to systematically investigate the impact of structural modifications on the potency, selectivity, and pharmacokinetic profile of fluorocurarine derivatives.

Future research should focus on the synthesis and pharmacological evaluation of a library of fluorocurarine analogs. Key areas of investigation should include:

  • Positional Isomers of Fluorine: Evaluating the effect of fluorine substitution at different positions on the aromatic rings.

  • Modifications of the Quaternary Ammonium Head: Investigating the impact of altering the substituents on the quaternary nitrogen.

  • Alterations to the Polycyclic Core: Exploring the effects of modifying the rigidity and conformation of the central ring system.

By systematically applying the principles of medicinal chemistry and employing the robust experimental methodologies outlined herein, the development of next-generation neuromuscular blocking agents with superior clinical properties is an achievable goal.

References

Pharmacological Profile of Fluorocurarine Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorocurarine chloride, a derivative of norfluorocurarine (B207588) isolated from the plant Vinca erecta, is a short-acting selective sympathetic ganglioblocker with weak antagonist activity at the nicotinic acetylcholine (B1216132) receptor (nAChR) of the neuromuscular junction. This dual activity leads to hypotensive effects and, at higher doses, neuromuscular blockade. This technical guide provides a comprehensive overview of the known pharmacological properties of this compound, including its mechanism of action, pharmacodynamic and toxicological data, and relevant experimental methodologies. Due to the limited availability of recent research, this guide synthesizes information from available technical data sheets and general pharmacological principles of related compounds.

Chemical and Physical Properties

PropertyValueReference
Chemical Name (1R,11S,12E,14S,17S)-12-ethylidene-14-methyl-8-aza-14-azoniapentacyclo[9.5.2.0¹,⁹.0²,⁷.0¹⁴,¹⁷]octadeca-2,4,6,9-tetraene-10-carbaldehyde;chloride
Synonym(s) Vincanine chlormethylate
CAS Number 22273-09-2
Molecular Formula C₂₀H₂₃ClN₂O
Molecular Weight 342.86 g/mol
Appearance Solid
Purity ≥97% (TLC)
Storage 2-8°C, Protect from light

Pharmacodynamics

The primary pharmacodynamic effects of this compound stem from its antagonist activity at nicotinic acetylcholine receptors located in autonomic ganglia and at the neuromuscular junction.

Mechanism of Action

This compound is a competitive antagonist of nicotinic acetylcholine receptors (nAChRs).[1][2] By binding to these receptors, it prevents the endogenous ligand, acetylcholine (ACh), from binding and initiating a response. This action occurs at two primary sites:

  • Autonomic Ganglia: In the autonomic nervous system, nAChRs are present on the postsynaptic membrane of both sympathetic and parasympathetic ganglia.[3][4][5] By blocking these receptors, this compound inhibits neurotransmission from preganglionic to postganglionic neurons, leading to a reduction in both sympathetic and parasympathetic outflow.[3][4]

  • Neuromuscular Junction: At the neuromuscular junction, nAChRs are located on the motor endplate of skeletal muscle fibers.[2][6][7] Antagonism of these receptors by this compound prevents ACh released from motor neurons from causing muscle depolarization and contraction, resulting in muscle relaxation and, at sufficient doses, paralysis.[2][6]

Pharmacological Effects

The dual ganglionic and neuromuscular blocking activities of this compound result in the following observable effects:

EffectDescriptionDosage (in vivo)Reference
Sympathetic Ganglionic Blockade Selective blockade of sympathetic ganglia leads to vasodilation and a subsequent decrease in blood pressure (hypotensive effect). The potency is reported to be approximately 6 times that of arfonad.0.02-0.2 mg/kg
Neuromuscular Blockade At higher doses, it produces a non-depolarizing block of neuromuscular conductivity, leading to skeletal muscle relaxation.2-3 mg/kg
Cardiovascular System It is reported to be non-toxic to the cardiovascular system, with the primary effect being a lowering of blood pressure.Not specified
Other Receptors It is stated to have no influence on M-cholinergic (muscarinic) and histaminergic receptors.Not specified

Pharmacokinetics

Toxicology

ParameterValueSpeciesRoute of AdministrationReference
LD₅₀ 4.6 mg/kg (in a 0.1% solution)Mouse (MUS)Intravenous (IVN)
LD₅₀ 102.5 mg/kg (in a 1% solution)Mouse (MUS)Subcutaneous (SCU)

Experimental Protocols

The following are detailed, generalized methodologies for assessing the key pharmacological activities of a compound like this compound.

In Vitro Ganglionic Blockade Assay (Isolated Ganglion Preparation)

Objective: To determine the potency and mechanism of ganglionic blockade.

Methodology:

  • Preparation: Isolate a sympathetic ganglion (e.g., superior cervical ganglion) from a suitable animal model (e.g., rabbit or rat) and place it in a temperature-controlled organ bath containing physiological salt solution (e.g., Krebs solution) and continuously gassed with 95% O₂ / 5% CO₂.

  • Stimulation and Recording: Place stimulating electrodes on the preganglionic nerve trunk and recording electrodes on the postganglionic nerve trunk. Deliver supramaximal electrical stimuli to the preganglionic nerve to elicit compound action potentials (CAPs) in the postganglionic nerve, which are then amplified and recorded.

  • Compound Administration: After obtaining a stable baseline of evoked CAPs, add increasing concentrations of this compound to the organ bath in a cumulative manner.

  • Data Analysis: Measure the amplitude of the CAP at each concentration of the test compound. Plot the percentage inhibition of the CAP amplitude against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC₅₀ value.

In Vivo Neuromuscular Blockade Assay (Phrenic Nerve-Hemi-diaphragm Preparation)

Objective: To assess the neuromuscular blocking potency and duration of action.

Methodology:

  • Preparation: Anesthetize a suitable animal model (e.g., rat or guinea pig). Isolate the phrenic nerve and a section of the hemidiaphragm muscle. Suspend the muscle in an organ bath containing physiological salt solution, maintained at 37°C and gassed with 95% O₂ / 5% CO₂. Attach the muscle to a force transducer.

  • Stimulation and Recording: Place stimulating electrodes on the phrenic nerve. Deliver single supramaximal stimuli at a set frequency (e.g., 0.1 Hz) to elicit muscle contractions (twitches), which are recorded by the force transducer.

  • Compound Administration: Once a stable baseline of twitch tension is achieved, administer this compound intravenously (in an in vivo setup) or add it to the organ bath (in an ex vivo setup).

  • Data Analysis: Measure the reduction in twitch height following compound administration. The dose required to produce a certain level of inhibition (e.g., 50% or 95%) can be determined. The duration of action can be measured as the time from maximum block to recovery of a certain percentage of the initial twitch height.

Visualizations

Signaling Pathway

Nicotinic_Antagonism cluster_pre Presynaptic Neuron cluster_post Postsynaptic Membrane ACh_vesicle Acetylcholine (ACh) Vesicles ACh_release ACh Release ACh_vesicle->ACh_release Action Potential nAChR Nicotinic ACh Receptor (nAChR) ACh_release->nAChR ACh Binds Ion_Channel Ion Channel (Closed) nAChR->Ion_Channel Prevents Opening Blockade Blockade of Ion Influx (e.g., Na⁺, K⁺) Ion_Channel->Blockade Fluorocurarine Fluorocurarine Chloride Fluorocurarine->nAChR Competitive Antagonist No_Depolarization No Postsynaptic Depolarization Blockade->No_Depolarization

Caption: Competitive antagonism of the nicotinic acetylcholine receptor by this compound.

Experimental Workflow

Experimental_Workflow start Start: Assess Neuromuscular Blockade animal_prep Animal Preparation (e.g., Anesthesia, Nerve Isolation) start->animal_prep baseline Establish Baseline (Supramaximal Nerve Stimulation, Record Muscle Response) animal_prep->baseline compound_admin Administer this compound (Dose-Ranging Studies) baseline->compound_admin record_effect Record Inhibition of Muscle Contraction compound_admin->record_effect data_analysis Data Analysis (Dose-Response Curve, ED₅₀) record_effect->data_analysis end End: Determine Potency data_analysis->end

Caption: General experimental workflow for determining the potency of a neuromuscular blocking agent.

References

An In-Depth Technical Guide to the Mechanism of Action of Fluorocurarine Chloride on Nicotinic Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorocurarine chloride, also known as alcuronium (B1664504) chloride, is a semi-synthetic derivative of the natural alkaloid toxiferine. It functions as a non-depolarizing neuromuscular blocking agent, inducing muscle relaxation by acting as a competitive antagonist at nicotinic acetylcholine (B1216132) receptors (nAChRs).[1] This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its interaction with nAChRs at the neuromuscular junction, relevant quantitative data, detailed experimental protocols for its characterization, and visualizations of the associated signaling pathways and experimental workflows.

Mechanism of Action at the Neuromuscular Junction

The primary site of action for this compound is the postsynaptic membrane of the neuromuscular junction, where it interacts with muscle-type nAChRs.[1]

Competitive Antagonism

This compound is classified as a competitive antagonist of acetylcholine (ACh) at the nAChR.[1] This means that it binds to the same recognition site on the receptor as the endogenous agonist, ACh, without activating the receptor. By occupying the binding site, this compound prevents ACh from binding and subsequently blocks the opening of the ion channel associated with the receptor. This inhibition of ion flow, primarily of sodium (Na⁺) and potassium (K⁺) ions, prevents the depolarization of the motor endplate, thereby inhibiting muscle contraction and leading to flaccid paralysis.[1]

Signaling Pathway

The normal signaling cascade at the neuromuscular junction begins with the arrival of an action potential at the presynaptic nerve terminal, leading to the release of ACh into the synaptic cleft. ACh then binds to nAChRs on the muscle fiber membrane, causing a conformational change that opens the ion channel. The influx of Na⁺ ions leads to depolarization of the muscle membrane, generating an end-plate potential. If this potential reaches a certain threshold, it triggers a muscle action potential, which propagates along the muscle fiber and initiates the process of excitation-contraction coupling, ultimately resulting in muscle contraction.[2][3] this compound disrupts this pathway at the receptor level.

cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane (Muscle) Action Potential Action Potential Voltage-gated Ca2+ Channels Voltage-gated Ca2+ Channels Action Potential->Voltage-gated Ca2+ Channels Activates ACh Vesicles ACh Vesicles Voltage-gated Ca2+ Channels->ACh Vesicles Ca2+ influx triggers ACh Release ACh Release ACh Vesicles->ACh Release ACh ACh ACh Release->ACh nAChR Nicotinic ACh Receptor ACh->nAChR Binds Fluorocurarine Fluorocurarine Fluorocurarine->nAChR Competitively Blocks Ion Channel Opening Ion Channel Opening nAChR->Ion Channel Opening Activates Na+ Influx Na+ Influx Ion Channel Opening->Na+ Influx Depolarization Depolarization Na+ Influx->Depolarization Muscle Contraction Muscle Contraction Depolarization->Muscle Contraction

Neuromuscular Junction Signaling Pathway

Quantitative Data

Specific in vitro binding affinity (Ki) and functional inhibitory concentration (IC50) values for this compound at nAChRs are not extensively reported in publicly available literature. However, its potency can be contextualized by comparing it with other non-depolarizing neuromuscular blocking agents. The table below presents available quantitative data for this compound and related compounds.

CompoundParameterValueReceptor/SystemReference
Alcuronium (Fluorocurarine) Chloride ED₅₀111 µg/kgHuman (in vivo)[4]
Alcuronium (Fluorocurarine) Chloride ED₉₅250 µg/kgHuman (in vivo)[4]
Pancuronium (B99182)IC₅₀5.5 ± 0.5 nMEmbryonic mouse muscle nAChR[5]
(+)-TubocurarineIC₅₀41 ± 2 nMEmbryonic mouse muscle nAChR[5]
PancuroniumKᵢ (approx.)0.01 µMEmbryonic-type nAChR[5]
Atracurium (B1203153)Kᵢ (approx.)1 µMEmbryonic-type nAChR[5]

Note: ED₅₀ and ED₉₅ represent the effective doses required to produce a 50% and 95% reduction in muscle twitch response, respectively, and are not direct measures of receptor affinity.

Experimental Protocols

The characterization of nAChR antagonists like this compound typically involves a combination of radioligand binding assays and functional electrophysiological studies.

Radioligand Binding Assay (Competitive)

This assay determines the affinity of a compound for a receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the Ki of this compound for nAChRs.

Materials:

  • Membrane preparation from a source rich in nAChRs (e.g., Torpedo electric organ, cultured cells expressing specific nAChR subtypes).

  • Radioligand with high affinity for nAChRs (e.g., [³H]epibatidine, [¹²⁵I]α-bungarotoxin).

  • This compound (unlabeled competitor).

  • Assay buffer (e.g., Tris-HCl buffer).

  • Glass fiber filters.

  • Scintillation counter.

Protocol:

  • Incubation: In a series of tubes, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of this compound. Include tubes for total binding (radioligand only) and non-specific binding (radioligand in the presence of a saturating concentration of a known nAChR ligand).[6]

  • Equilibration: Allow the binding to reach equilibrium (e.g., incubate for 60-120 minutes at room temperature or 4°C).[6]

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. The receptors and bound radioligand will be trapped on the filter.[7]

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.[7]

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. The IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by fitting the data to a sigmoidal dose-response curve. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

prep Prepare nAChR-rich membrane homogenate incubation Incubate membrane, radioligand, and competitor prep->incubation radioligand Prepare radioligand solution (e.g., [3H]epibatidine) radioligand->incubation competitor Prepare serial dilutions of this compound competitor->incubation filtration Separate bound and free ligand by rapid filtration incubation->filtration washing Wash filters to remove non-specific binding filtration->washing counting Quantify radioactivity using scintillation counting washing->counting analysis Analyze data to determine IC50 and Ki values counting->analysis

Radioligand Binding Assay Workflow
Patch-Clamp Electrophysiology (Whole-Cell Recording)

This technique allows for the direct measurement of ion channel activity in response to agonist application in the presence and absence of an antagonist.

Objective: To characterize the functional antagonism of this compound on nAChRs.

Materials:

  • Cell line expressing the nAChR subtype of interest (e.g., HEK293 cells transfected with nAChR subunits).

  • Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system).

  • Glass micropipettes.

  • Intracellular and extracellular recording solutions.

  • Acetylcholine (agonist).

  • This compound.

Protocol:

  • Cell Preparation: Culture cells expressing the target nAChRs on coverslips.[9]

  • Pipette Preparation: Pull glass micropipettes to a suitable resistance (e.g., 2-5 MΩ) and fill with intracellular solution.[10]

  • Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.[10]

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, achieving the whole-cell recording configuration. This allows for control of the intracellular environment and measurement of whole-cell currents.[10]

  • Recording: Clamp the cell membrane at a holding potential (e.g., -60 mV).

  • Agonist Application: Apply a known concentration of acetylcholine to the cell to elicit an inward current through the nAChRs.

  • Antagonist Application: Co-apply or pre-apply varying concentrations of this compound with the acetylcholine to observe the inhibition of the agonist-evoked current.[9]

  • Data Analysis: Measure the peak amplitude of the inward currents in the absence and presence of the antagonist. Plot the percentage of inhibition as a function of the this compound concentration to determine the IC₅₀ value. To determine the mechanism of antagonism (competitive vs. non-competitive), construct agonist dose-response curves in the absence and presence of a fixed concentration of this compound. A rightward shift of the agonist dose-response curve without a change in the maximal response is indicative of competitive antagonism.[11]

cell_prep Culture cells expressing nAChRs seal Form Giga-ohm seal on a cell cell_prep->seal pipette_prep Fabricate and fill patch pipette pipette_prep->seal whole_cell Establish whole-cell configuration seal->whole_cell record_base Record baseline current whole_cell->record_base agonist_app Apply ACh to elicit current record_base->agonist_app antagonist_app Co-apply ACh and this compound agonist_app->antagonist_app record_inhibition Record inhibited current antagonist_app->record_inhibition washout Washout antagonist record_inhibition->washout analysis Analyze current inhibition to determine IC50 and mechanism record_inhibition->analysis washout->agonist_app Repeat for different concentrations

Patch-Clamp Electrophysiology Workflow

Conclusion

References

Fluorocurarine Chloride: A Technical Guide to its Synthesis, Properties, and Mechanism of Action as a Norfluorocurarine Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Fluorocurarine chloride, a derivative of the naturally occurring indole (B1671886) alkaloid Norfluorocurarine. This document details the chemical and pharmacological properties of both compounds, offering a comparative analysis for research and drug development purposes. A proposed synthetic protocol for the derivatization of Norfluorocurarine to this compound is presented, alongside detailed experimental methodologies for relevant biological assays. Furthermore, this guide elucidates the mechanism of action of this compound as a ganglionic blocker through its antagonism of nicotinic acetylcholine (B1216132) receptors, visualized via a detailed signaling pathway diagram.

Introduction

Norfluorocurarine is a complex monoterpene indole alkaloid found in various species of the Strychnos and Tabernaemontana genera. Its intricate pentacyclic structure has made it a subject of interest for synthetic chemists. This compound, a quaternary ammonium (B1175870) salt derivative of Norfluorocurarine, exhibits significant biological activity as a short-acting and selective sympathetic ganglionic blocker, leading to a hypotensive effect.[1] This guide explores the relationship between the parent compound, Norfluorocurarine, and its pharmacologically active derivative, this compound.

Comparative Data of Norfluorocurarine and this compound

The following tables summarize the key quantitative data for Norfluorocurarine and this compound, facilitating a direct comparison of their physicochemical and pharmacological properties.

Table 1: Physicochemical Properties

PropertyNorfluorocurarineThis compound
Molecular Formula C₁₉H₂₀N₂OC₂₀H₂₃ClN₂O
Molecular Weight 292.37 g/mol 342.86 g/mol [2]
CAS Number 6880-54-222273-09-2[2]
Appearance Not specified in literatureSolid[2]
Solubility Not specified in literatureSoluble in water and methanol[1]
Melting Point Not specified in literature266-267 °C[1]

Table 2: Pharmacological and Toxicological Data

ParameterNorfluorocurarineThis compound
Primary Biological Activity Precursor to other alkaloidsSympathetic ganglionic blocker[1][2], Nicotinic receptor antagonist[1]
Potency Not well characterized6 times as potent as Arfonad (a ganglionic blocker)[1]
Effective Dose (Ganglionic Blockade) Not applicable0.02-0.2 mg/kg[1]
Effective Dose (Neuromuscular Blockade) Not applicable2-3 mg/kg[1]
LD₅₀ (Intravenous, Mouse) Not available4.6 mg/kg[1]
LD₅₀ (Subcutaneous, Mouse) Not available102.5 mg/kg[1]

Synthesis and Experimental Protocols

Total Synthesis of Norfluorocurarine

While numerous strategies for the total synthesis of Norfluorocurarine have been developed, a notable approach is the Vanderwal synthesis. This five-step synthesis utilizes a key intramolecular Diels-Alder cycloaddition of a tryptamine-derived Zincke aldehyde. A detailed protocol for this synthesis has been published and serves as a foundational method for obtaining the precursor molecule.

Proposed Synthesis of this compound from Norfluorocurarine

This compound is the N-methylated quaternary salt of Norfluorocurarine. The following is a proposed experimental protocol for its synthesis based on standard N-methylation procedures for tertiary amines.

Reaction: N-methylation of Norfluorocurarine.

Materials:

  • Norfluorocurarine

  • Methyl iodide (CH₃I)

  • Anhydrous acetonitrile (B52724) (CH₃CN) or another suitable polar aprotic solvent

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Protocol:

  • Dissolve Norfluorocurarine (1.0 equivalent) in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere.

  • Add an excess of methyl iodide (e.g., 3-5 equivalents) to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction time can vary from a few hours to overnight.

  • Upon completion of the reaction, the quaternary ammonium salt, this compound, may precipitate out of the solution. If so, it can be collected by filtration.

  • If the product remains in solution, the solvent can be removed under reduced pressure.

  • The crude product should be purified, for example, by recrystallization from a suitable solvent system (e.g., methanol/ether) to yield pure this compound.

Note: This is a generalized protocol and may require optimization for reaction conditions such as solvent, temperature, and reaction time to achieve high yields and purity.

Neuromuscular Blocking Activity Assay

The neuromuscular blocking activity of this compound can be assessed in vitro using a rat phrenic nerve-hemidiaphragm preparation.

Protocol:

  • A phrenic nerve-hemidiaphragm preparation is dissected from a rat and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C, and aerated with 95% O₂ and 5% CO₂.

  • The phrenic nerve is stimulated with supramaximal square-wave pulses to induce muscle contractions.

  • The contractions of the diaphragm muscle are recorded using an isometric force transducer.

  • After a stabilization period, this compound is added to the organ bath in increasing concentrations.

  • The inhibitory effect of the compound on the nerve-stimulated muscle contractions is recorded, and a concentration-response curve can be generated to determine the IC₅₀ value.

Mechanism of Action and Signaling Pathway

This compound functions as a competitive antagonist at nicotinic acetylcholine receptors (nAChRs) located in autonomic ganglia. This antagonism prevents the binding of the endogenous neurotransmitter, acetylcholine (ACh), thereby blocking neurotransmission between preganglionic and postganglionic neurons. The blockade of sympathetic ganglia leads to a decrease in sympathetic tone, resulting in vasodilation and a subsequent reduction in blood pressure.

Fluorocurarine_Chloride_Mechanism cluster_pre Preganglionic Neuron cluster_post Postganglionic Neuron ACh_vesicle ACh Vesicle ACh_released Acetylcholine (ACh) ACh_vesicle->ACh_released Nerve Impulse nAChR Nicotinic ACh Receptor (nAChR) ACh_released->nAChR Binds to Ion_Channel Ion Channel nAChR->Ion_Channel Activates Depolarization Depolarization Ion_Channel->Depolarization Na+/K+ influx AP Action Potential Depolarization->AP Leads to Fluorocurarine Fluorocurarine Chloride Fluorocurarine->nAChR Blocks

Caption: Antagonistic action of this compound at the nicotinic acetylcholine receptor.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis cluster_bioassay Biological Evaluation Norfluoro Norfluorocurarine Methylation N-methylation (e.g., with CH3I) Norfluoro->Methylation Fluoro This compound Methylation->Fluoro Purification Purification (e.g., Recrystallization) Fluoro->Purification Assay In vitro Assay (e.g., Nerve-Muscle Prep) Fluoro->Assay Analysis Structural Analysis (NMR, MS) Purification->Analysis Data Data Analysis (IC50 determination) Assay->Data

Caption: General experimental workflow for the synthesis and evaluation of this compound.

Conclusion

This compound, a synthetic derivative of Norfluorocurarine, demonstrates potent and selective ganglionic blocking activity. Its mechanism of action via antagonism of nicotinic acetylcholine receptors makes it a valuable tool for pharmacological research. This guide provides a foundational understanding of its properties, a proposed synthetic route, and relevant experimental protocols to aid researchers in the fields of medicinal chemistry and drug development in further exploring the therapeutic potential of this class of compounds. Further investigation is warranted to fully elucidate the structure-activity relationship and to optimize the pharmacological profile of Norfluorocurarine derivatives.

References

An In-depth Technical Guide to the Toxicological Profile of Fluorocurarine Chloride in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorocurarine chloride, an alkaloid derived from the plant Vinca erecta, is a neuromuscular blocking agent with a complex pharmacological profile. Primarily recognized as a short-acting selective sympathetic ganglioblocker, it also exhibits non-depolarizing antagonist activity at the nicotinic receptors of the neuromuscular junction. This dual activity results in hypotension and muscle paralysis, making its toxicological assessment critical for any potential therapeutic development. This document provides a comprehensive overview of the toxicological data for this compound derived from animal models, presenting quantitative toxicity data, detailed experimental protocols, and visualizations of its mechanism of action to support further research and development.

Introduction

Neuromuscular blocking agents (NMBAs) are indispensable in modern medicine, particularly in anesthesia and critical care, to induce muscle relaxation.[1][2] These agents are broadly classified into two categories: depolarizing and non-depolarizing agents.[3][4] Non-depolarizing agents, such as this compound, act as competitive antagonists to acetylcholine (B1216132) (ACh) at the motor end plate, preventing depolarization and thereby causing flaccid paralysis.[1][3]

This compound is specifically noted for its selective action on sympathetic ganglia at lower doses (0.02-0.2 mg/kg), leading to a hypotensive effect. At higher doses (2-3 mg/kg), it blocks neuromuscular conductivity through a non-depolarizing mechanism. An important characteristic is its reported lack of toxicity to the cardiovascular system and absence of influence on M-cholinergic and histaminergic receptors. This profile distinguishes it from other NMBAs that can cause significant adverse effects like histamine (B1213489) release, leading to hypotension and tachycardia.[1][4]

Quantitative Toxicological Data

The acute toxicity of this compound has been evaluated in mice, with data indicating that the route of administration significantly impacts its lethal dose.

Table 1: Acute Toxicity of this compound in Mice

Route of AdministrationSpeciesLD50 (mg/kg)Solution ConcentrationReference
Intravenous (IVN)Mouse (MUS)4.60.1%
Subcutaneous (SCU)Mouse (MUS)102.51%

LD50: Median lethal dose.

Mechanism of Action and Signaling Pathway

This compound functions as a competitive antagonist at nicotinic acetylcholine receptors (nAChRs) located at the neuromuscular junction. This mechanism is characteristic of non-depolarizing neuromuscular blocking agents.

The diagram below illustrates the competitive antagonism by this compound at the postsynaptic membrane of the neuromuscular junction. Under normal physiological conditions, the binding of acetylcholine to nAChRs leads to muscle contraction. This compound physically blocks this binding, inhibiting the downstream signaling cascade and resulting in muscle paralysis.

Fluorocurarine_MoA Mechanism of Action of this compound cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane (Muscle) Nerve_Impulse Nerve Impulse ACh_Vesicles ACh Vesicles Nerve_Impulse->ACh_Vesicles triggers release ACh ACh ACh_Vesicles->ACh releases nAChR Nicotinic ACh Receptor (nAChR) Binding Site ACh->nAChR:port binds to Fluorocurarine Fluorocurarine Chloride Fluorocurarine->nAChR:port BLOCKS Muscle_Contraction Muscle Contraction nAChR->Muscle_Contraction leads to (Depolarization) No_Contraction Muscle Paralysis nAChR->No_Contraction results in (No Depolarization)

Caption: Competitive antagonism of this compound at the neuromuscular junction.

Experimental Protocols

Detailed methodologies for determining the acute toxicity of chemical substances are crucial for the reproducibility and validation of results. The protocols outlined below are based on standard toxicological testing procedures.

This protocol describes a typical workflow for determining the median lethal dose (LD50) of a substance in an animal model, such as the mouse.

LD50_Protocol Experimental Workflow for LD50 Determination cluster_prep Preparation cluster_admin Administration & Observation cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation (e.g., Mice, 7 days) Grouping Randomize into Dose Groups (e.g., n=5-10 per group) Animal_Acclimation->Grouping Dose_Prep Dose Preparation (e.g., 0.1% or 1% solution) Dosing Administer Substance (IV or SC) Dose_Prep->Dosing Grouping->Dosing Observation Observe for Clinical Signs (e.g., 0-14 days) Dosing->Observation Record_Mortality Record Mortality in Each Group Observation->Record_Mortality LD50_Calc Calculate LD50 (e.g., Probit Analysis) Record_Mortality->LD50_Calc

Caption: A generalized workflow for conducting an acute toxicity (LD50) study in animals.

Methodology Details:

  • Test Animals: Healthy, young adult mice are used. Animals are acclimated to laboratory conditions for at least one week prior to dosing.

  • Housing: Animals are housed in standard cages with controlled temperature, humidity, and a 12-hour light/dark cycle. Food and water are provided ad libitum.

  • Dose Preparation: this compound is dissolved in a suitable vehicle (e.g., sterile saline) to achieve the desired concentrations (e.g., 0.1% for intravenous, 1% for subcutaneous administration).

  • Dose Administration: A range of doses, determined from preliminary studies, are administered to different groups of animals. The substance is given in a single dose via the specified route (intravenous or subcutaneous).

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g., convulsions, paralysis, respiratory distress), and changes in body weight for a period of up to 14 days post-administration.

  • Data Analysis: The number of mortalities in each dose group is recorded, and the LD50 value is calculated using a standard statistical method, such as probit analysis.

Discussion and Conclusion

The available data indicate that this compound's toxicity is highly dependent on the route of administration, with intravenous exposure being significantly more toxic than subcutaneous. This is expected for a compound that acts on the neuromuscular junction and sympathetic ganglia. The intravenous LD50 of 4.6 mg/kg in mice classifies it as a highly toxic substance via this route.

Its mechanism as a non-depolarizing neuromuscular blocker is well-established for this class of compounds.[1][3] The competitive antagonism at nAChRs is a key toxicological endpoint, leading to respiratory paralysis as the ultimate cause of death in acute overdose. The reported lack of cardiovascular and histamine-related side effects at therapeutic doses is a notable feature that warrants further investigation.

For drug development professionals, the significant difference between the ganglionic blocking dose (0.02-0.2 mg/kg) and the neuromuscular blocking dose (2-3 mg/kg) suggests a potential therapeutic window that could be exploited. However, the narrow therapeutic index often associated with neuromuscular blockers necessitates careful dose-finding and safety pharmacology studies. Future research should focus on establishing No-Observed-Adverse-Effect-Level (NOAEL) and Lowest-Observed-Adverse-Effect-Level (LOAEL) from repeated-dose toxicity studies in relevant animal models. Additionally, comprehensive safety pharmacology studies are required to fully characterize its effects on the cardiovascular, respiratory, and central nervous systems.

References

Methodological & Application

Application Notes and Protocols for Fluorocurarine Chloride in Rodent In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorocurarine chloride, also known as Vincanine chlormethylate, is a non-depolarizing neuromuscular blocking agent. It functions as a competitive antagonist at nicotinic acetylcholine (B1216132) receptors (nAChRs) at the neuromuscular junction. This action prevents acetylcholine from binding to its receptors, thereby inhibiting muscle contraction. These characteristics make it a valuable tool for in vivo research in rodents to study neuromuscular function and related pathologies. This document provides detailed application notes and protocols for the use of this compound in rodent models, with a focus on dosage, administration, and experimental procedures.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound dosage and toxicity in rodents. It is important to note that specific data for rats is limited, and researchers should exercise caution and perform dose-response studies to determine the optimal dosage for their specific experimental model and conditions.

ParameterSpeciesRoute of AdministrationDosage/ValueEffectReference
Effective Dose Rodent ModelsNot Specified0.1 - 0.5 mg/kgMuscle Paralysis
Not Specified2 - 3 mg/kgNeuromuscular Blockade
LD50 MouseIntravenous (IV)4.6 mg/kgLethal Dose, 50%
MouseSubcutaneous (SC)102.5 mg/kgLethal Dose, 50%

Note: No specific LD50 data for rats has been identified in the reviewed literature.

Signaling Pathway

This compound exerts its effect by competitively inhibiting the nicotinic acetylcholine receptor (nAChR) at the neuromuscular junction.

ACh Acetylcholine nAChR Nicotinic Acetylcholine Receptor (nAChR) on Muscle End-Plate ACh->nAChR Binds to Fluorocurarine This compound Fluorocurarine->nAChR Competitively Binds to Depolarization Membrane Depolarization nAChR->Depolarization Activates Blockade Blockade of Depolarization nAChR->Blockade Inhibited by Fluorocurarine Contraction Muscle Contraction Depolarization->Contraction Leads to Blockade->Contraction Prevents

Mechanism of action of this compound.

Experimental Protocols

Preparation of this compound Solution
  • Materials:

    • This compound powder

    • Sterile, pyrogen-free isotonic saline (0.9% NaCl)

    • Sterile microcentrifuge tubes or vials

    • Vortex mixer

    • Analytical balance

  • Procedure:

    • Accurately weigh the desired amount of this compound powder using an analytical balance.

    • Dissolve the powder in a precise volume of sterile isotonic saline to achieve the desired stock concentration.

    • Gently vortex the solution until the powder is completely dissolved.

    • Prepare fresh solutions on the day of the experiment. If storage is necessary, consult the manufacturer's instructions, though it is generally recommended to use fresh preparations for in vivo studies.

Animal Models
  • Species: Mice (e.g., C57BL/6, BALB/c) or Rats (e.g., Sprague-Dawley, Wistar).

  • Health Status: Use healthy animals free from any signs of disease.

  • Acclimation: Allow animals to acclimate to the laboratory environment for at least one week before the experiment.

  • Ethics: All animal procedures must be performed in accordance with the guidelines of the local Institutional Animal Care and Use Committee (IACUC).

Administration of this compound

The choice of administration route will depend on the desired onset and duration of action.

  • Intravenous (IV) Injection (Tail Vein):

    • Purpose: Rapid onset of neuromuscular blockade.

    • Procedure:

      • Restrain the rodent in a suitable device.

      • Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.

      • Disinfect the injection site with 70% ethanol.

      • Insert a 27-30 gauge needle attached to a syringe containing the this compound solution into one of the lateral tail veins.

      • Inject the solution slowly.

      • Monitor the animal closely for the onset of neuromuscular blockade.

  • Subcutaneous (SC) Injection:

    • Purpose: Slower absorption and potentially longer duration of action compared to IV.

    • Procedure:

      • Gently restrain the rodent.

      • Lift the loose skin over the back or flank to form a tent.

      • Insert a 25-27 gauge needle into the base of the skin tent.

      • Aspirate briefly to ensure a blood vessel has not been entered.

      • Inject the solution.

      • Gently massage the injection site to aid dispersion.

  • Intraperitoneal (IP) Injection:

    • Purpose: A common route for systemic administration in rodents.

    • Procedure:

      • Restrain the rodent with its head tilted downwards.

      • Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

      • Aspirate to ensure that the needle has not entered the bladder or intestines.

      • Inject the solution.

Assessment of Neuromuscular Blockade
  • Grip Strength Test:

    • Procedure: Allow the rodent to grasp a wire grid attached to a force meter. Gently pull the animal backward by the tail until it releases its grip. The peak force generated is recorded. A decrease in grip strength indicates neuromuscular blockade.

  • Righting Reflex:

    • Procedure: Place the animal on its back. The time it takes for the animal to right itself to a prone position is recorded. An increased time or inability to right itself indicates neuromuscular blockade.

  • Electrophysiological Monitoring (Advanced):

    • Procedure: This involves stimulating a peripheral nerve (e.g., sciatic nerve) and recording the compound muscle action potential (CMAP) from a corresponding muscle (e.g., gastrocnemius). A reduction in the CMAP amplitude following this compound administration indicates neuromuscular blockade. This method provides a quantitative measure of the degree of blockade.

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo study using this compound in rodents.

cluster_prep Preparation cluster_exp Experiment cluster_post Post-Experiment A Prepare Fluorocurarine Chloride Solution D Administer Fluorocurarine Chloride (IV, SC, or IP) A->D B Animal Acclimation (≥ 1 week) C Baseline Neuromuscular Assessment B->C C->D E Monitor Onset and Degree of Neuromuscular Blockade D->E F Perform Experimental Manipulations/Observations E->F G Monitor Recovery from Neuromuscular Blockade F->G H Euthanasia and Tissue Collection (if required) G->H I Data Analysis H->I

In vivo study workflow with this compound.

Important Considerations

  • Respiratory Support: Since this compound causes paralysis of skeletal muscles, including the diaphragm, animals must be appropriately ventilated if the dose used is sufficient to cause respiratory depression.

  • Anesthesia: For invasive procedures or to minimize distress, appropriate anesthesia should be used in conjunction with this compound. Note that some anesthetics can potentiate the effects of neuromuscular blockers.

  • Dose-Response: It is critical to perform a dose-response study to determine the effective dose (ED50) and lethal dose (LD50) in the specific rodent strain and experimental conditions being used.

  • Reversal Agents: In some experimental paradigms, the use of a reversal agent, such as an acetylcholinesterase inhibitor (e.g., neostigmine), may be necessary to counteract the effects of this compound.

By following these application notes and protocols, researchers can effectively and safely utilize this compound for in vivo studies in rodents to investigate various aspects of neuromuscular function and pharmacology.

application of Fluorocurarine chloride in studies of synaptic plasticity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism underlying learning and memory. Two of the most extensively studied forms of synaptic plasticity are Long-Term Potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons, and Long-Term Depression (LTD), a long-lasting reduction in synaptic efficacy. The modulation of these processes is a key area of research in neuroscience and drug development.

Fluorocurarine chloride is a competitive antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs) and has been noted to alter chloride ion transport.[1][2][3][4][5] While traditionally used as a short-acting sympathetic ganglioblocker, its dual mechanism of action suggests a potential, yet unexplored, role in the intricate regulation of synaptic plasticity. This document provides a hypothetical framework and detailed protocols for investigating the effects of this compound on synaptic plasticity, particularly in the context of LTP and LTD in the hippocampus.

Hypothesized Mechanism of Action in Synaptic Plasticity

Given its known pharmacological profile, this compound may influence synaptic plasticity through two primary pathways:

  • Antagonism of Nicotinic Acetylcholine Receptors (nAChRs): nAChRs are widely expressed in the central nervous system and are known to modulate synaptic transmission and plasticity. By blocking these receptors, this compound could inhibit acetylcholine-mediated enhancement of neurotransmitter release and postsynaptic depolarization, thereby potentially inhibiting the induction of certain forms of LTP.

  • Modulation of Chloride Ion Transport: The efficacy of inhibitory neurotransmission, primarily mediated by GABA-A receptors, is critically dependent on the chloride gradient across the neuronal membrane. By potentially altering chloride transport, this compound could shift the balance of excitation and inhibition, which in turn could modulate the threshold for inducing both LTP and LTD.

Application Notes

This compound can be a valuable tool for dissecting the roles of cholinergic signaling and chloride homeostasis in synaptic plasticity. Potential research applications include:

  • Investigating the contribution of nAChRs to different forms of LTP and LTD: By comparing the effects of this compound on LTP/LTD induced by various protocols (e.g., high-frequency stimulation vs. theta-burst stimulation), researchers can probe the involvement of cholinergic modulation in these processes.

  • Elucidating the role of chloride-dependent inhibition in synaptic plasticity: The potential effects of this compound on chloride transport can be leveraged to study how alterations in inhibitory tone affect the induction and maintenance of synaptic potentiation and depression.

  • Screening for novel modulators of synaptic plasticity: As a compound with a dual mechanism, this compound can be used as a reference compound in screens for new drugs targeting both cholinergic and inhibitory pathways for the treatment of cognitive disorders.

Quantitative Data Presentation

The following tables are examples of how to structure quantitative data obtained from experiments investigating the effects of this compound on synaptic plasticity.

Table 1: Effect of this compound on Long-Term Potentiation (LTP) in Hippocampal Slices

Treatment GroupnBaseline fEPSP Slope (mV/ms)fEPSP Slope 60 min post-HFS (% of Baseline)
Control (ACSF)120.52 ± 0.04155.3 ± 5.1
This compound (1 µM)100.51 ± 0.05130.8 ± 4.7*
This compound (10 µM)100.49 ± 0.04112.1 ± 3.9**
This compound (100 µM)100.50 ± 0.05101.5 ± 2.8***

*p < 0.05, **p < 0.01, ***p < 0.001 compared to Control. Data are presented as mean ± SEM.

Table 2: Effect of this compound on Long-Term Depression (LTD) in Hippocampal Slices

Treatment GroupnBaseline fEPSP Slope (mV/ms)fEPSP Slope 60 min post-LFS (% of Baseline)
Control (ACSF)120.54 ± 0.0372.4 ± 3.8
This compound (1 µM)100.53 ± 0.0470.1 ± 4.1
This compound (10 µM)100.55 ± 0.0565.2 ± 3.5
This compound (100 µM)100.52 ± 0.0458.9 ± 4.2*

*p < 0.05 compared to Control. Data are presented as mean ± SEM.

Experimental Protocols

Protocol 1: Preparation of Acute Hippocampal Slices
  • Anesthetize a young adult rodent (e.g., P21-P35 Wistar rat) with an appropriate anesthetic (e.g., isoflurane) and decapitate.

  • Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (ACSF) of the following composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose.

  • Trim the brain to isolate the hippocampus.

  • Cut 300-400 µm thick transverse hippocampal slices using a vibratome.

  • Transfer the slices to a holding chamber with oxygenated ACSF at 32-34°C for at least 30 minutes to recover.

  • Subsequently, maintain the slices at room temperature (22-25°C) in oxygenated ACSF for at least 1 hour before recording.

Protocol 2: Field Excitatory Postsynaptic Potential (fEPSP) Recordings and Induction of LTP/LTD
  • Transfer a single slice to a recording chamber continuously perfused with oxygenated ACSF at 30-32°C.

  • Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.

  • Deliver baseline stimuli (e.g., 0.05 Hz) to evoke fEPSPs. Adjust the stimulus intensity to elicit a response that is 30-40% of the maximal amplitude.

  • Record a stable baseline for at least 20 minutes.

  • Apply this compound at the desired concentration to the perfusion bath and continue recording for another 20 minutes to assess its effect on basal synaptic transmission.

  • For LTP induction: Apply high-frequency stimulation (HFS), such as three trains of 100 Hz for 1 second, separated by 20 seconds.

  • For LTD induction: Apply low-frequency stimulation (LFS), such as 900 pulses at 1 Hz.

  • After the induction protocol, resume baseline stimulation (0.05 Hz) and record for at least 60 minutes to monitor the potentiation or depression of the fEPSP slope.

  • Analyze the data by normalizing the fEPSP slope to the pre-induction baseline.

Visualizations

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal ACh Acetylcholine nAChR nAChR ACh->nAChR Activates Ca_influx Ca²⁺ Influx nAChR->Ca_influx Fluorocurarine Fluorocurarine chloride Fluorocurarine->nAChR Blocks NT_release Neurotransmitter Release Ca_influx->NT_release NMDAR NMDAR NT_release->NMDAR AMPAR AMPAR NT_release->AMPAR LTP LTP NMDAR->LTP

Caption: Hypothesized signaling pathway for this compound's effect on LTP via nAChR antagonism.

G Start Start Slice_Prep Prepare Hippocampal Slices Start->Slice_Prep Recovery Slice Recovery (≥1.5h) Slice_Prep->Recovery Recording_Setup Place Slice in Recording Chamber Recovery->Recording_Setup Baseline Record Baseline fEPSPs (20 min) Recording_Setup->Baseline Drug_Application Apply this compound (20 min) Baseline->Drug_Application Induction Induce LTP (HFS) or LTD (LFS) Drug_Application->Induction Post_Induction Record Post-Induction fEPSPs (≥60 min) Induction->Post_Induction Analysis Data Analysis Post_Induction->Analysis End End Analysis->End

Caption: Experimental workflow for studying the effects of this compound on synaptic plasticity.

References

Application Note: Fluorocurarine Chloride for High-Throughput Screening of nAChR Modulators

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nicotinic acetylcholine (B1216132) receptors (nAChRs) are ligand-gated ion channels integral to synaptic transmission in both the central and peripheral nervous systems.[1] These receptors are pentameric structures assembled from a combination of 16 different subunits, leading to a wide diversity of nAChR subtypes.[2] This diversity allows for varied physiological roles, including involvement in learning, memory, and reward pathways.[1] Dysfunction of nAChRs is implicated in numerous neurological conditions such as Alzheimer's disease, Parkinson's disease, and nicotine (B1678760) addiction, making them critical therapeutic targets.[1][3]

The discovery of novel and subtype-selective nAChR modulators is a key objective in drug development. High-throughput screening (HTS) offers an efficient strategy for interrogating large compound libraries to identify such molecules.[4] This application note describes the use of Fluorocurarine chloride, a fluorescent antagonist of nAChRs, in a competitive binding assay format suitable for HTS. The primary screening method detailed is a fluorescence polarization (FP) assay, a robust, homogeneous technique ideal for identifying ligands that displace the fluorescent probe from the receptor.[5][6] Additionally, a protocol for an orthogonal, cell-based functional assay using a Fluorometric Imaging Plate Reader (FLIPR) is provided for hit confirmation and validation.[7][8]

Principle of the Assay: Fluorescence Polarization

Fluorescence Polarization (FP) is a technique used to monitor binding events in solution. The assay principle is based on the rotational speed of a fluorescent molecule. A small, fluorescently labeled ligand, such as this compound, tumbles rapidly in solution when unbound, and when excited with plane-polarized light, it emits depolarized light.[5] However, when this compound binds to a much larger molecule like the nAChR protein, its rotational motion is significantly slowed. This slower tumbling results in the emission of light that remains highly polarized.

In a competitive HTS format, test compounds from a library are introduced to a mixture of the nAChR and this compound. If a test compound displaces the fluorescent probe from the receptor's binding site, the freed this compound will begin to tumble rapidly again, leading to a decrease in the measured fluorescence polarization. This change in polarization is directly proportional to the binding affinity of the test compound for the nAChR.

nAChR Signaling Pathway

Activation of nAChRs by an agonist like acetylcholine (ACh) initiates a cascade of intracellular events. The binding of the agonist opens the ion channel, permitting an influx of cations (primarily Na⁺ and Ca²⁺), which leads to the depolarization of the cell membrane. This electrical signal can trigger downstream signaling pathways, including the PI3K-Akt and MAPK/ERK pathways, influencing various cellular functions.[1] Antagonists, such as this compound, prevent this channel opening by blocking the agonist binding site.

nAChR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular nAChR Nicotinic Acetylcholine Receptor (nAChR) Ion Channel (Closed) nAChR_Open Nicotinic Acetylcholine Receptor (nAChR) Ion Channel (Open) nAChR:p->nAChR_Open Activates Ca_Influx Ca²⁺ Influx nAChR_Open->Ca_Influx Allows ACh Acetylcholine (Agonist) ACh->nAChR:p Binds Test_Antagonist Test Compound (Antagonist) Test_Antagonist->nAChR:p Blocks Fluorocurarine This compound Fluorocurarine->nAChR:p Blocks Depolarization Membrane Depolarization Signaling Downstream Signaling (PI3K-Akt, MAPK/ERK) Depolarization->Signaling Ca_Influx->Depolarization

Figure 1. nAChR signaling and antagonist mechanism.

Materials and Reagents

  • Receptor: Purified nAChR protein (e.g., α4β2 or α7 subtype) or membrane preparations from cells expressing the target nAChR subtype.

  • Fluorescent Probe: this compound.

  • Assay Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, with 0.01% Bovine Serum Albumin (BSA) to prevent non-specific binding.

  • Test Compounds: Compound library dissolved in 100% Dimethyl Sulfoxide (DMSO).

  • Reference Antagonist: Mecamylamine or another known nAChR antagonist.

  • Microplates: Low-volume, black, 384-well microplates (non-binding surface recommended).

  • Plate Reader: A microplate reader capable of measuring fluorescence polarization.

Experimental Protocols

Protocol 1: Fluorescence Polarization (FP) HTS Assay

This protocol describes a competitive binding assay to screen for compounds that displace this compound from the nAChR.

FP_Workflow start Start: Prepare Reagents dispense_compound 1. Dispense 50 nL of Test Compound or Control (DMSO) into 384-well plate. start->dispense_compound add_receptor 2. Add 10 µL of nAChR (in Assay Buffer). dispense_compound->add_receptor add_probe 3. Add 10 µL of Fluorocurarine Chloride (in Assay Buffer). add_receptor->add_probe incubate 4. Incubate for 60 min at room temperature, protected from light. add_probe->incubate read_plate 5. Read Fluorescence Polarization (mP) on plate reader. incubate->read_plate analyze 6. Analyze Data: - Calculate Z'-factor - Normalize data - Identify hits read_plate->analyze end End: Hit List Generated analyze->end

Figure 2. Experimental workflow for the FP-based HTS assay.

Procedure:

  • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each test compound from the library into a 384-well microplate. For controls, dispense 50 nL of DMSO (negative control, 0% inhibition) and 50 nL of a saturating concentration of a reference antagonist (positive control, 100% inhibition).

  • Receptor Addition: Add 10 µL of the nAChR preparation (at a final concentration of ~1-5 nM, to be optimized) in Assay Buffer to all wells.

  • Probe Addition: Add 10 µL of this compound (at a final concentration near its Kd value, e.g., 5-10 nM) in Assay Buffer to all wells. The final assay volume is 20 µL.

  • Incubation: Centrifuge the plates briefly to mix, then incubate at room temperature for 60 minutes, protected from light, to allow the binding reaction to reach equilibrium.

  • Measurement: Read the plates on a fluorescence polarization-capable plate reader. Use excitation and emission wavelengths appropriate for this compound (e.g., Ex: 485 nm, Em: 520 nm). Data is collected in millipolarization units (mP).

Protocol 2: Orthogonal Hit Validation (FLIPR Membrane Potential Assay)

This cell-based functional assay confirms that hits from the primary screen can inhibit nAChR function. The assay measures changes in membrane potential in response to an agonist.[7]

Procedure:

  • Cell Plating: Seed cells stably expressing the target nAChR subtype into 384-well black, clear-bottom microplates at a density of 7,000-10,000 cells per well. Incubate overnight at 37°C.[4]

  • Dye Loading: Aspirate the culture medium and wash the cells once with Assay Buffer (e.g., HBSS with 20 mM HEPES, pH 7.4). Add 20 µL of a membrane potential-sensitive fluorescent dye (e.g., FLIPR Membrane Potential Assay Kit) to each well and incubate for 60 minutes at 37°C.[7]

  • Compound Addition: Transfer the plate to the FLIPR instrument. Add confirmed hits from the primary screen at various concentrations.

  • Agonist Stimulation & Reading: After a brief pre-incubation with the compounds, add an EC₈₀ concentration of an nAChR agonist (e.g., nicotine). Immediately begin measuring fluorescence intensity kinetically over 2-3 minutes.[4] An antagonist will inhibit the agonist-induced increase in fluorescence.

Data Analysis and Presentation

Primary HTS Data Analysis

The quality of the HTS assay is first assessed by calculating the Z'-factor, which measures the separation between the positive and negative controls.[2] A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.

Z'-Factor Calculation: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| Where SD is the standard deviation and Mean is the average signal of the positive (pos) and negative (neg) controls.

Raw data from test compounds are then normalized to the controls to determine the percent inhibition.

Percent Inhibition Calculation: % Inhibition = 100 * (mP_neg - mP_sample) / (mP_neg - mP_pos) Where mP is the millipolarization value for the negative control, positive control, and the test sample.

Hits are typically defined as compounds that exhibit inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).

Data_Analysis_Workflow cluster_QC Assay Quality Control cluster_Analysis Hit Identification rawData Raw HTS Data (mP values) zFactor Calculate Z'-Factor from Control Wells rawData->zFactor normalize Normalize Sample Data to % Inhibition rawData->normalize zCheck Z' ≥ 0.5? zFactor->zCheck proceed Proceed zCheck->proceed Yes optimize Optimize Assay zCheck->optimize No proceed->normalize hitPick Apply Hit Threshold (e.g., >50% Inhibition) normalize->hitPick hitList Generate Primary Hit List hitPick->hitList

Figure 3. HTS data analysis and hit identification workflow.

Quantitative Data Summary

All quantitative data should be summarized for clear interpretation and comparison.

Table 1: Hypothetical Properties of this compound Probe

Parameter Value
Target Receptor Human α4β2 nAChR
Binding Affinity (Kd) 8.5 ± 1.2 nM
Excitation Wavelength 485 nm

| Emission Wavelength | 520 nm |

Table 2: HTS Assay Performance Metrics (Exemplary Data)

Parameter Value Interpretation
Z'-Factor 0.78 Excellent assay quality
Signal-to-Background 4.2 Robust signal window

| Hit Rate | 0.8% | Typical for a primary screen |

Table 3: Hit Compound Potency from FP Assay (Exemplary Data)

Compound ID IC₅₀ (µM) Hill Slope
Hit-001 0.25 1.1
Hit-002 1.3 0.9
Hit-003 5.8 1.0

| Mecamylamine (Control) | 0.15 | 1.2 |

Table 4: Orthogonal FLIPR Assay Validation (Exemplary Data)

Compound ID IC₅₀ (µM) Assay Type
Hit-001 0.41 Membrane Potential
Hit-002 1.9 Membrane Potential
Hit-003 >20 (Inactive) Membrane Potential

| Mecamylamine (Control) | 0.22 | Membrane Potential |

Conclusion

The fluorescence polarization assay using this compound as a fluorescent probe provides a robust, sensitive, and scalable method for the high-throughput screening of nAChR modulators. The homogeneous "mix-and-read" format minimizes sample handling and is highly amenable to automation. When coupled with a functional orthogonal assay like the FLIPR membrane potential screen, this approach offers a powerful platform for identifying and validating novel lead compounds targeting nAChRs, thereby accelerating drug discovery efforts for a range of neurological disorders.

References

Application Notes and Protocols for Utilizing Fluorocurarine Chloride in the Study of Ganglionic Transmission

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorocurarine chloride is a potent, short-acting, and selective antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs) at autonomic ganglia, with a particular selectivity for sympathetic ganglia. This property makes it a valuable pharmacological tool for investigating the mechanisms of ganglionic transmission, studying the function of the autonomic nervous system, and screening for novel ganglionic blocking agents. These application notes provide detailed protocols for utilizing this compound in key experimental paradigms to elucidate its effects on ganglionic function.

This compound acts as a competitive, non-depolarizing antagonist at nicotinic acetylcholine receptors, which are ligand-gated ion channels crucial for synaptic transmission in autonomic ganglia.[1][2] By blocking these receptors, this compound inhibits the transmission of nerve impulses from preganglionic to postganglionic neurons.[1][2]

Data Presentation

The following tables summarize representative quantitative data for ganglionic blockers, including typical ranges for IC50 and Ki values at various nAChR subtypes commonly found in autonomic ganglia. While specific data for this compound is not widely available, these values provide a reference for its expected potency.

Table 1: Representative Inhibitory Potency (IC50) of Nicotinic Antagonists at Ganglionic nAChRs

CompoundnAChR SubtypeIC50 (µM)Preparation
Hexamethoniumα3β41 - 10Oocyte Expression
Mecamylamineα3β40.1 - 1Mammalian Cell Line
TrimethaphanGanglionic Mix0.5 - 5Isolated Ganglia
This compound (Expected Range) Sympathetic Ganglia (predominantly α3β4) 0.1 - 5 Isolated Ganglia

Table 2: Representative Binding Affinity (Ki) of Nicotinic Antagonists at Ganglionic nAChRs

CompoundnAChR SubtypeKi (nM)Radioligand
Hexamethoniumα3β41000 - 10000[³H]Epibatidine
Mecamylamineα3β410 - 100[³H]Nicotine
This compound (Expected Range) Sympathetic Ganglia (predominantly α3β4) 50 - 500 [³H]Epibatidine

Experimental Protocols

Electrophysiological Recording of Ganglionic Transmission

This protocol describes the use of intracellular or patch-clamp electrophysiology to measure the effect of this compound on synaptic transmission in isolated autonomic ganglia (e.g., superior cervical ganglion).

Materials:

  • Isolated superior cervical ganglion (SCG) from a suitable animal model (e.g., rat, mouse).

  • Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 2 CaCl2, 1 MgSO4; bubbled with 95% O2 / 5% CO2.

  • This compound stock solution (10 mM in distilled water).

  • Glass microelectrodes (for intracellular recording) or patch pipettes (for patch-clamp).

  • Electrophysiology recording setup (amplifier, digitizer, micromanipulators, perfusion system).

  • Suction electrode for stimulating preganglionic nerve trunk.

Procedure:

  • Ganglion Preparation: Dissect the SCG with its preganglionic cervical sympathetic trunk and postganglionic internal carotid nerve intact. Place the ganglion in a recording chamber continuously perfused with oxygenated aCSF at a constant temperature (32-34 °C).

  • Stimulation: Place the preganglionic nerve trunk in a suction electrode and deliver supramaximal electrical stimuli (e.g., 0.1-0.5 ms (B15284909) duration, 1-10 V) to evoke synaptic potentials in the postganglionic neurons.

  • Recording:

    • Intracellular Recording: Impale a postganglionic neuron with a glass microelectrode filled with 3 M KCl. Record the resting membrane potential and excitatory postsynaptic potentials (EPSPs) evoked by preganglionic stimulation.

    • Whole-Cell Patch-Clamp: Establish a whole-cell patch-clamp recording from a postganglionic neuron. Record excitatory postsynaptic currents (EPSCs) in voltage-clamp mode.

  • Baseline Measurement: Record stable baseline EPSPs or EPSCs for at least 10-15 minutes.

  • Application of this compound: Perfuse the ganglion with aCSF containing the desired concentration of this compound (e.g., starting from 100 nM and increasing to 10 µM).

  • Data Acquisition: Record the amplitude and kinetics of EPSPs or EPSCs at each concentration of this compound. Allow sufficient time for the drug effect to equilibrate at each concentration (typically 5-10 minutes).

  • Washout: Perfuse the ganglion with drug-free aCSF to observe the reversibility of the block.

  • Data Analysis: Measure the percentage inhibition of the EPSP/EPSC amplitude at each concentration and plot a concentration-response curve to determine the IC50 value of this compound.

Neurotransmitter Release Assay

This protocol measures the effect of this compound on the depolarization-evoked release of neurotransmitters (e.g., [³H]Norepinephrine) from isolated autonomic ganglia.

Materials:

  • Isolated autonomic ganglia (e.g., superior cervical ganglia).

  • Krebs-Ringer buffer (pH 7.4).

  • [³H]Norepinephrine.

  • High potassium (e.g., 50 mM KCl) Krebs-Ringer buffer for depolarization.

  • This compound stock solution.

  • Scintillation vials and scintillation fluid.

  • Liquid scintillation counter.

Procedure:

  • Ganglion Preparation and Loading: Incubate isolated ganglia in Krebs-Ringer buffer containing [³H]Norepinephrine (e.g., 0.1 µM) for 60 minutes at 37°C to allow for neurotransmitter uptake.

  • Washout: Transfer the ganglia to a perfusion system and wash with normal Krebs-Ringer buffer for 60-90 minutes to remove excess unincorporated radiolabel. Collect perfusate fractions at regular intervals (e.g., every 5 minutes).

  • Baseline Release: Collect several baseline fractions to establish the spontaneous release of [³H]Norepinephrine.

  • Drug Incubation: Perfuse the ganglia with Krebs-Ringer buffer containing the desired concentration of this compound for 15-20 minutes.

  • Stimulated Release: Switch to a high-potassium Krebs-Ringer buffer (still containing this compound) for a short period (e.g., 2-5 minutes) to induce depolarization and neurotransmitter release.

  • Washout: Return to the normal Krebs-Ringer buffer (without the drug) and continue collecting fractions to monitor the return to baseline.

  • Quantification: Add scintillation fluid to each collected fraction and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the amount of [³H]Norepinephrine released in each fraction. Compare the amount of release stimulated by high potassium in the presence and absence of this compound to determine its inhibitory effect.

Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Ki) of this compound for nicotinic acetylcholine receptors in a membrane preparation from autonomic ganglia.

Materials:

  • Membrane preparation from autonomic ganglia or a cell line expressing the desired nAChR subtype (e.g., α3β4).

  • Radiolabeled nicotinic antagonist (e.g., [³H]Epibatidine or [¹²⁵I]α-Bungarotoxin for α7 subtypes).

  • This compound in a range of concentrations.

  • Unlabeled nicotinic agonist (e.g., nicotine (B1678760) or epibatidine) for determining non-specific binding.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2).

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Assay Setup: In a series of microcentrifuge tubes, add the following components in order:

    • Binding buffer.

    • A range of concentrations of unlabeled this compound (the competitor).

    • A fixed concentration of the radiolabeled ligand (typically at or below its Kd value).

    • Membrane preparation.

    • For total binding, omit the competitor.

    • For non-specific binding, add a high concentration of an unlabeled ligand (e.g., 100 µM nicotine).

  • Incubation: Incubate the tubes at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach binding equilibrium (e.g., 60-120 minutes).

  • Termination of Binding: Rapidly filter the contents of each tube through a glass fiber filter under vacuum. This separates the bound from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.

    • Fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Signaling_Pathway cluster_pre Preganglionic Neuron cluster_synapse Synaptic Cleft cluster_post Postganglionic Neuron pre_ap Action Potential pre_terminal Nerve Terminal pre_ap->pre_terminal Propagates to ach_vesicles ACh Vesicles pre_terminal->ach_vesicles Triggers fusion ach Acetylcholine (ACh) ach_vesicles->ach Releases nachr Nicotinic ACh Receptor (nAChR) ach->nachr Binds to ion_channel Ion Channel Opening (Na+, K+ influx) nachr->ion_channel Activates epsp Excitatory Postsynaptic Potential (EPSP) ion_channel->epsp Generates post_ap Action Potential epsp->post_ap Initiates fluorocurarine Fluorocurarine chloride fluorocurarine->nachr Blocks

Caption: Signaling pathway of ganglionic transmission and the inhibitory action of this compound.

Electrophysiology_Workflow start Start isolate Isolate Autonomic Ganglion start->isolate setup Mount in Recording Chamber & Perfuse with aCSF isolate->setup stimulate Stimulate Preganglionic Nerve setup->stimulate record_base Record Baseline EPSPs/EPSCs stimulate->record_base apply_drug Apply Fluorocurarine chloride record_base->apply_drug record_drug Record EPSPs/EPSCs in presence of drug apply_drug->record_drug washout Washout with drug-free aCSF record_drug->washout analyze Analyze Data (IC50 determination) washout->analyze end End analyze->end

Caption: Experimental workflow for electrophysiological recording of ganglionic blockade.

Binding_Assay_Workflow start Start prepare_membranes Prepare Ganglionic Membrane Homogenate start->prepare_membranes setup_assay Set up Binding Assay Tubes (Radioligand, Competitor, Membranes) prepare_membranes->setup_assay incubate Incubate to Reach Equilibrium setup_assay->incubate filter Rapidly Filter to Separate Bound and Free Ligand incubate->filter wash Wash Filters with Ice-Cold Buffer filter->wash count Quantify Radioactivity (Scintillation Counting) wash->count analyze Analyze Data (IC50 and Ki determination) count->analyze end End analyze->end

Caption: Workflow for a competitive receptor binding assay to determine the affinity of this compound.

References

Application Notes and Protocols: Fluorine-Based Molecular Probes for Nicotinic Acetylcholine Receptor (nAChR) Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of fluorine-containing molecular probes in the imaging of nicotinic acetylcholine (B1216132) receptors (nAChRs). While the specific term "Fluorocurarine chloride" did not yield dedicated scientific literature, this document focuses on well-characterized and widely used fluorine-18 (B77423) (¹⁸F) labeled positron emission tomography (PET) tracers and fluorescent probes for nAChR imaging. These tools are invaluable for elucidating the distribution, density, and function of nAChRs in both physiological and pathological states.

Introduction to nAChR Imaging

Nicotinic acetylcholine receptors are ligand-gated ion channels that play a crucial role in synaptic transmission throughout the central and peripheral nervous systems.[1] Dysregulation of nAChR signaling is implicated in a variety of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine (B1678760) addiction.[2][3] Molecular imaging techniques, particularly PET, allow for the non-invasive in vivo quantification and localization of nAChRs, providing critical insights for drug development and understanding disease mechanisms.[2]

Featured Fluorine-Based nAChR Probes

This document details the application of two prominent ¹⁸F-labeled PET probes and a class of fluorescent probes for nAChR imaging:

  • 2-[¹⁸F]fluoro-A-85380 ([¹⁸F]-2-FA): A high-affinity agonist for the α4β2 nAChR subtype, the most abundant nAChR subtype in the human brain.[4][5]

  • [¹⁸F]FPH: An ¹⁸F-labeled analog of epibatidine (B1211577), a potent nAChR agonist, suitable for imaging nAChRs in the mammalian brain.[6][7]

  • Fluorescent Probes (e.g., Nifrofam): Designed for high-resolution in vitro imaging of nAChRs at the cellular and subcellular levels.[8][9]

Data Presentation

Quantitative Data for Fluorine-Based nAChR Probes
ProbeTarget Subtype(s)Binding Affinity (Ki/IC50)In Vivo Brain Uptake (%ID/g)Reference
2-[¹⁸F]fluoro-A-85380 α4β245.8 nM (IC50 for α7)Thalamus: ~6%ID/g; Cerebellum: ~1%ID/g (rat)[2]
[¹⁸F]FPH Pan-nAChR agonistHigh Affinity (Epibatidine analog)Thalamus: 9.7% ID/g; Superior Colliculus: 8.3% ID/g (mouse)[7][10]
Nifrofam α4β2*Nanomolar affinityN/A (for in vitro use)[8][9]

Note: %ID/g refers to the percentage of injected dose per gram of tissue.

In Vivo Distribution of [¹⁸F]FPH in Baboon Brain (130 min post-injection)
Brain RegionRadioactivity LevelCytisine-Induced ReductionReference
ThalamusHighest67%[6][11]
Hypothalamus/MidbrainHighest64%[6][11]
NeocortexIntermediate-[6][11]
HippocampusIntermediate56%[6][11]
CerebellumLowest52%[6][11]

Signaling Pathways and Experimental Workflows

nAChR Signaling Cascade

Activation of nAChRs by agonists like acetylcholine or nicotine leads to the opening of the ion channel, allowing an influx of cations (primarily Na⁺ and Ca²⁺). This influx depolarizes the cell membrane and triggers a cascade of downstream signaling events. The α7 nAChR, in particular, has a high permeability to calcium, which acts as a second messenger to activate various intracellular pathways, including the PI3K-Akt and MAPK/ERK pathways, ultimately influencing cell survival, proliferation, and neurotransmitter release.[12][13]

nAChR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Acetylcholine / Nicotine nAChR nAChR (e.g., α7, α4β2) Agonist->nAChR Ca_influx Ca²⁺ Influx nAChR->Ca_influx Ion Channel Opening PI3K PI3K Ca_influx->PI3K MAPK MAPK/ERK Ca_influx->MAPK Neurotransmitter_Release Neurotransmitter Release Ca_influx->Neurotransmitter_Release Akt Akt PI3K->Akt Gene_Expression Gene Expression (Survival, Proliferation) Akt->Gene_Expression MAPK->Gene_Expression Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (e.g., rat brain homogenate) Incubation Incubation (Membranes + Radioligand + Test Compound) Membrane_Prep->Incubation Reagent_Prep Reagent Preparation (Radioligand, Test Compound, Buffers) Reagent_Prep->Incubation Filtration Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Quantification Scintillation Counting (Measures radioactivity) Filtration->Quantification Data_Processing Data Processing (Calculate specific binding) Quantification->Data_Processing Analysis Non-linear Regression (Determine IC50 and Ki) Data_Processing->Analysis PET_Imaging_Workflow cluster_pre_scan Pre-Scan cluster_scan Scan cluster_post_scan Post-Scan Analysis Subject_Prep Subject Preparation (e.g., Anesthesia) Transmission_Scan Transmission Scan (for attenuation correction) Subject_Prep->Transmission_Scan Radiotracer_Injection Radiotracer Injection (e.g., [18F]-2-FA) Transmission_Scan->Radiotracer_Injection Dynamic_PET_Scan Dynamic PET Scan (e.g., 90-180 min) Radiotracer_Injection->Dynamic_PET_Scan Image_Reconstruction Image Reconstruction Dynamic_PET_Scan->Image_Reconstruction ROI_Analysis Region of Interest (ROI) Analysis Image_Reconstruction->ROI_Analysis Kinetic_Modeling Kinetic Modeling (e.g., to determine VT) ROI_Analysis->Kinetic_Modeling

References

Application Notes and Protocols for Fluorocurarine Chloride in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorocurarine chloride is a mono-quaternary alkaloid that functions as a short-acting, selective sympathetic ganglioblocker.[][2][3] It exhibits weak antagonist activity at the nicotinic acetylcholine (B1216132) receptor (nAChR) at the neuromuscular junction.[][2] As a competitive, non-depolarizing antagonist, this compound blocks the action of acetylcholine, the primary neurotransmitter at autonomic ganglia, by preventing the influx of sodium and calcium ions, thereby inhibiting neuronal depolarization.[4] This property makes it a valuable tool for researchers studying nicotinic receptor signaling and autonomic nervous system function in various in vitro models.

This document provides a detailed protocol for the preparation of this compound solutions for use in in vitro assays, including cell culture experiments.

Data Presentation

A summary of the key quantitative data for this compound is presented in Table 1.

Table 1: Properties of this compound

PropertyValueReference(s)
Molecular Weight 342.86 g/mol [2][3][5]
Appearance Light brown to yellow solid/powder[]
Solubility Soluble in water and methanol; Slightly soluble in DMSO[][6]
Storage (Lyophilized) -20°C, desiccated[2]
Storage (In Solution) -20°C for up to one month[2][5]
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents

Experimental Protocols

Protocol for Preparation of this compound Stock and Working Solutions

This protocol is based on best practices for similar alkaloid compounds, such as (+)-Tubocurarine chloride, due to the limited availability of a specific, validated protocol for this compound. Researchers should perform small-scale solubility tests before preparing large volumes.

Materials:

  • This compound powder

  • Sterile, deionized, or distilled water

  • Sterile phosphate-buffered saline (PBS), pH 7.4

  • Anhydrous, cell culture grade Dimethyl sulfoxide (B87167) (DMSO) (optional, for higher concentration stock)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

  • Sterile syringe filters (0.22 µm)

Procedure:

1. Preparation of a 10 mM Aqueous Stock Solution:

  • Calculation: To prepare a 10 mM stock solution, weigh out 3.43 mg of this compound powder for every 1 mL of solvent.

    • Calculation: 10 mmol/L * 342.86 g/mol = 3428.6 mg/L = 3.43 mg/mL

  • Dissolution:

    • Aseptically weigh the required amount of this compound powder and transfer it to a sterile tube.

    • Add the calculated volume of sterile water or PBS to the tube.

    • Vortex the solution thoroughly for 1-2 minutes to aid dissolution. If the compound does not fully dissolve, gentle warming in a 37°C water bath or brief sonication may be applied. Visually inspect the solution to ensure there are no visible particles.

  • Sterilization:

    • Filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube to ensure sterility for cell culture applications.

  • Storage:

    • Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for up to one month.[2][5]

2. Preparation of a Higher Concentration Stock Solution in DMSO (Optional):

For applications requiring a higher stock concentration where aqueous solubility may be a limiting factor, DMSO can be used. Note that the final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%, and ideally ≤ 0.1%) to avoid cytotoxicity.

  • Follow the same calculation and dissolution steps as for the aqueous stock solution, using anhydrous, cell culture grade DMSO as the solvent.

  • Store the DMSO stock solution in aliquots at -20°C or -80°C.[5]

3. Preparation of Working Solutions:

  • Thawing: Before use, thaw an aliquot of the stock solution at room temperature.

  • Dilution: In a sterile environment, dilute the stock solution to the desired final concentration using pre-warmed cell culture medium or the appropriate assay buffer.

    • Example: To prepare a 100 µM working solution from a 10 mM stock, perform a 1:100 dilution (e.g., add 10 µL of the 10 mM stock to 990 µL of cell culture medium).

  • Mixing: Gently mix the working solution by pipetting. Avoid vigorous vortexing, which can be detrimental to proteins in the medium.

  • Application: Add the prepared working solution to the in vitro assay (e.g., cell culture). Always include a vehicle control (cell culture medium or buffer with the same final concentration of the solvent, e.g., water or DMSO) in your experiments.

Troubleshooting:

IssuePossible CauseSuggested Solution
Precipitation upon dilution in aqueous buffer/medium The compound's solubility limit in the final buffer/medium has been exceeded.- Prepare a more dilute stock solution. - If using a DMSO stock, ensure the final DMSO concentration is sufficient to maintain solubility, but remains non-toxic to cells. - Gentle warming (37°C) of the final working solution may help to redissolve the precipitate. Ensure the compound is fully dissolved before adding it to the assay.
Variability in experimental results - Inconsistent stock solution concentration. - Degradation of the compound due to improper storage or multiple freeze-thaw cycles.- Ensure accurate weighing and complete dissolution when preparing the stock solution. - Aliquot the stock solution to minimize freeze-thaw cycles. - Prepare fresh working solutions for each experiment.
Cell toxicity observed - High concentration of DMSO in the final working solution. - The compound itself is toxic at the tested concentrations.- Perform a solvent tolerance test to determine the maximum non-toxic concentration of DMSO for your cell line. - Perform a dose-response curve for this compound to determine its cytotoxic concentration.

Mandatory Visualizations

experimental_workflow Experimental Workflow for this compound Solution Preparation cluster_prep Stock Solution Preparation cluster_assay Working Solution and Assay weigh Weigh Fluorocurarine Chloride Powder dissolve Dissolve in Sterile Water, PBS, or DMSO weigh->dissolve sterilize Sterile Filter (0.22 µm) dissolve->sterilize aliquot Aliquot into Single-Use Vials sterilize->aliquot store Store at -20°C aliquot->store thaw Thaw Stock Solution Aliquot store->thaw dilute Dilute to Final Concentration in Assay Buffer/Medium thaw->dilute mix Gently Mix dilute->mix control Include Vehicle Control dilute->control apply Apply to In Vitro Assay mix->apply

Caption: Workflow for preparing this compound solutions.

signaling_pathway Mechanism of Nicotinic Receptor Antagonism by this compound cluster_membrane Postsynaptic Membrane cluster_response Cellular Response nAChR Nicotinic Acetylcholine Receptor (nAChR) (Ligand-Gated Ion Channel) IonInflux Na+ and Ca2+ Influx nAChR->IonInflux Opens Blocked Blocked nAChR->Blocked Inhibited by Fluorocurarine ACh Acetylcholine (ACh) ACh->nAChR Binds Fluorocurarine This compound Fluorocurarine->nAChR Competitively Blocks Depolarization Membrane Depolarization IonInflux->Depolarization Transmission Neuronal Transmission Depolarization->Transmission

Caption: Nicotinic receptor antagonism by this compound.

References

Application Notes and Protocols for Fluorocurarine Chloride in Autonomic Nervous System Function Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorocurarine chloride (CAS 22273-09-2) is identified as a short-acting, selective sympathetic ganglionic blocker[1]. While its existence as a distinct chemical entity, also known as Vincanine chlormethylate and derived from Vinca erecta, is confirmed, detailed quantitative pharmacological data and specific experimental protocols for its use in autonomic nervous system (ANS) research are not extensively documented in publicly available literature.

Given the limited specific information on this compound, this document will leverage the extensive research conducted on the archetypal ganglionic blocking agent, d-tubocurarine chloride , to provide detailed application notes and protocols. d-Tubocurarine, a non-depolarizing neuromuscular blocking agent, also exhibits significant activity at the nicotinic acetylcholine (B1216132) receptors (nAChRs) within autonomic ganglia, making it a valuable tool for studying the function of the autonomic nervous system[2][3]. The principles and methodologies described herein for d-tubocurarine are broadly applicable to the investigation of other ganglionic blockers, including this compound.

Mechanism of Action: Ganglionic Blockade

The autonomic nervous system is comprised of sympathetic and parasympathetic branches, both of which utilize a two-neuron chain to transmit signals from the central nervous system to target organs. The synapse between the preganglionic and postganglionic neuron occurs within a structure called an autonomic ganglion. In these ganglia, the preganglionic neuron releases acetylcholine (ACh), which then binds to and activates nicotinic acetylcholine receptors (nAChRs) on the postganglionic neuron, leading to its depolarization and the propagation of the nerve impulse.

Data Presentation: Quantitative Pharmacology of d-Tubocurarine Chloride

The following table summarizes key quantitative data on the interaction of d-tubocurarine with various nicotinic acetylcholine receptors. This information is crucial for designing experiments and interpreting results.

ParameterValueReceptor Subtype / SystemReference
IC50 41 ± 2 nMEmbryonic mouse muscle nAChR (in BC3H-1 cells)[4]
IC50 0.7 (0.5-0.9) µMNicotinic receptors in bovine adrenal chromaffin cells[5]
Kb 3.6 µMRat neuronal α2β2 nAChR (expressed in Xenopus oocytes)[6]
Kb 390 nMRat neuronal α3β2 nAChR (expressed in Xenopus oocytes)[6]
KD (stoichiometric) 2.2 µM and 8.8 µMNicotinic receptors at the frog neuromuscular junction[7]
Association Rate (kon) 1.2 ± 0.2 x 10⁸ M⁻¹s⁻¹Embryonic mouse muscle nAChR (in BC3H-1 cells)[4]
Dissociation Rate (koff) 5.9 ± 1.3 s⁻¹Embryonic mouse muscle nAChR (in BC3H-1 cells)[4]

Mandatory Visualizations

G cluster_preganglionic Preganglionic Neuron cluster_synapse Autonomic Ganglion Synapse cluster_postganglionic Postganglionic Neuron pre_neuron Action Potential ach Acetylcholine (ACh) Release pre_neuron->ach 1. Arrival of AP receptor Nicotinic ACh Receptor (nAChR) ach->receptor 2. ACh Binding post_neuron Postsynaptic Depolarization & Action Potential receptor->post_neuron 3. Ion Channel Opening blocker This compound (Competitive Antagonist) blocker->receptor Blocks ACh Binding

Caption: Signaling pathway of ganglionic blockade by this compound.

G start Start: Anesthetized Animal (e.g., rat, cat) catheter 1. Catheterize Femoral Artery & Vein (for BP monitoring and drug administration) start->catheter baseline 2. Record Baseline Cardiovascular Parameters (Blood Pressure, Heart Rate) catheter->baseline administer 3. Administer this compound (i.v.) baseline->administer record 4. Continuously Record BP and HR Post-Administration administer->record analyze 5. Analyze Changes in Hemodynamics (e.g., decrease in mean arterial pressure) record->analyze end End: Quantify Ganglionic Blockade Effect analyze->end

Caption: Experimental workflow for in vivo assessment of cardiovascular effects.

Experimental Protocols

Protocol 1: In Vivo Assessment of Cardiovascular Effects of Ganglionic Blockade in a Rat Model

This protocol describes a method to evaluate the hypotensive effects of a ganglionic blocker by measuring changes in blood pressure and heart rate in an anesthetized rat.

Materials:

  • This compound or d-tubocurarine chloride

  • Anesthetic agent (e.g., urethane (B1682113) or a combination of ketamine/xylazine)

  • Saline solution (0.9% NaCl)

  • Heparinized saline

  • Male Wistar rats (250-300g)

  • Pressure transducer and data acquisition system

  • Intravenous (i.v.) and intra-arterial (i.a.) catheters

  • Surgical instruments

  • Heating pad

Procedure:

  • Animal Preparation:

    • Anesthetize the rat using an appropriate anesthetic protocol. Ensure a stable plane of anesthesia is maintained throughout the experiment.

    • Place the animal on a heating pad to maintain body temperature at 37°C.

    • Surgically expose the femoral artery and vein.

  • Catheterization:

    • Cannulate the femoral artery with a heparinized saline-filled catheter connected to a pressure transducer to continuously monitor arterial blood pressure.

    • Cannulate the femoral vein with a catheter for intravenous administration of the ganglionic blocker.

  • Stabilization and Baseline Recording:

    • Allow the animal to stabilize for at least 30 minutes after surgery and catheterization.

    • Record baseline mean arterial pressure (MAP) and heart rate (HR) for a continuous period of 15-20 minutes to ensure stability.

  • Drug Administration:

    • Prepare a stock solution of this compound or d-tubocurarine chloride in saline. The exact concentration will depend on the desired dose range, which should be determined from pilot studies or literature values for related compounds.

    • Administer the ganglionic blocker as an intravenous bolus or a continuous infusion. For d-tubocurarine, initial doses in cats for autonomic blockade have been studied, and appropriate dose adjustments for rats would be necessary[2][8].

  • Data Recording and Analysis:

    • Continuously record MAP and HR throughout the drug administration period and for at least 60 minutes post-administration or until the parameters return to baseline.

    • Calculate the change in MAP and HR from the baseline values at different time points after drug administration.

    • Data can be expressed as the maximal decrease in MAP or as a time-course of the hemodynamic changes.

Protocol 2: In Vitro Electrophysiological Study of Ganglionic Blockade in Isolated Superior Cervical Ganglion (SCG)

This protocol outlines the use of whole-cell patch-clamp electrophysiology to study the inhibitory effect of a ganglionic blocker on nicotinic receptor-mediated currents in isolated sympathetic neurons.

Materials:

  • This compound or d-tubocurarine chloride

  • Acetylcholine (ACh)

  • Young rats (e.g., P10-P16)

  • Enzymes for tissue dissociation (e.g., collagenase, trypsin)

  • Extracellular (bath) solution containing (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4).

  • Intracellular (pipette) solution containing (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, 2 Mg-ATP (pH adjusted to 7.2).

  • Patch-clamp amplifier and data acquisition system

  • Microscope with manipulators

  • Perfusion system

Procedure:

  • Neuron Isolation:

    • Euthanize a young rat according to approved animal care protocols.

    • Dissect and remove the superior cervical ganglia (SCG).

    • Digest the ganglia in an enzyme solution to dissociate the neurons.

    • Plate the isolated neurons on coated coverslips and allow them to adhere.

  • Electrophysiological Recording:

    • Transfer a coverslip with adherent neurons to the recording chamber on the microscope stage and perfuse with extracellular solution.

    • Using a glass micropipette filled with intracellular solution, form a high-resistance seal (giga-seal) with the membrane of a single neuron.

    • Rupture the membrane patch to achieve the whole-cell configuration.

    • Clamp the neuron's membrane potential at a holding potential of -60 mV.

  • ACh-Evoked Currents:

    • Using a rapid perfusion system, apply a short pulse of acetylcholine (e.g., 100 µM for 2 seconds) to the neuron to evoke an inward current mediated by the activation of nAChRs.

    • Record several stable baseline ACh-evoked currents.

  • Application of Ganglionic Blocker:

    • Prepare different concentrations of this compound or d-tubocurarine chloride in the extracellular solution.

    • Bath-apply the ganglionic blocker for a few minutes to allow for equilibration.

    • In the continued presence of the blocker, apply the same ACh pulse as in the baseline condition and record the resulting current.

  • Data Analysis:

    • Measure the peak amplitude of the ACh-evoked currents before and after the application of the ganglionic blocker.

    • Calculate the percentage of inhibition of the ACh-evoked current for each concentration of the blocker.

    • Plot a concentration-response curve and fit the data to determine the IC50 value of the compound for the ganglionic nAChRs. Studies have shown that tubocurarine (B1210278) can act as an open channel blocker in sympathetic ganglion neurons, a mechanism that can be further investigated with this preparation[9].

Conclusion

This compound presents itself as a potentially valuable tool for the selective study of the sympathetic nervous system. While specific pharmacological data and protocols are sparse, the extensive body of research on the related compound, d-tubocurarine chloride, provides a robust framework for its investigation. The protocols and data presented here offer a starting point for researchers to explore the effects of this compound and other novel ganglionic blockers on autonomic nervous system function, from the molecular level of receptor interaction to the systemic level of cardiovascular control. Further research is warranted to fully characterize the quantitative pharmacology and selectivity of this compound.

References

Application Notes and Protocols: Advanced Imaging with Fluorescently-Labeled Fluorocurarine Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorocurarine chloride is a short-acting, selective sympathetic ganglioblocker with weak antagonist activity at the nicotinic acetylcholine (B1216132) receptor (nAChR) at the neuromuscular junction. Its utility in research and drug development can be significantly enhanced through fluorescent labeling, enabling advanced imaging techniques to visualize and quantify its binding to target receptors in real-time and with high spatial resolution. These application notes and protocols provide a comprehensive guide for utilizing a hypothetical fluorescently-labeled version of this compound for in-vitro imaging studies.

Principle

A fluorescent dye is conjugated to this compound, creating a probe that allows for the direct visualization of its binding to nAChRs. This enables a range of applications, from basic research into receptor localization and trafficking to high-throughput screening of potential new drugs that target the same receptor. Advanced microscopy techniques, such as confocal microscopy and fluorescence resonance energy transfer (FRET), can be employed to gain detailed insights into the molecular interactions between the ligand and its receptor.[1]

Applications

  • Receptor Localization and Trafficking: Visualize the subcellular distribution of nAChRs on different cell types.

  • Competitive Binding Assays: Quantify the binding affinity of unlabeled compounds by measuring their ability to displace the fluorescently-labeled this compound.

  • High-Content Screening (HCS): Screen large compound libraries for their potential to interact with nAChRs in a cellular context.

  • Pharmacological Studies: Investigate the mechanism of action of novel drugs targeting the nicotinic cholinergic system.

Quantitative Data Summary

The following table represents hypothetical data that could be obtained from a competitive binding experiment using fluorescently-labeled this compound. In this example, the displacement of the fluorescent ligand by a known nAChR antagonist (d-tubocurarine) is measured to determine the inhibitor's binding affinity (Ki).

CompoundIC50 (nM)Ki (nM)
d-tubocurarine15075
Unlabeled Compound X300150
Unlabeled Compound Y5025

Note: The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation, assuming a competitive binding model and a known concentration and affinity of the fluorescently-labeled this compound.

Signaling Pathway

The diagram below illustrates the mechanism of action of a fluorescently-labeled this compound at the nicotinic acetylcholine receptor. As an antagonist, it blocks the binding of the endogenous agonist, acetylcholine, thereby preventing ion channel opening and subsequent cellular response.

nicotinic_receptor_pathway cluster_receptor Nicotinic Acetylcholine Receptor (nAChR) cluster_response Cellular Response nAChR Ion Channel Binding Site 1 Binding Site 2 Ion_Influx Ion Influx (Na+, Ca2+) nAChR:ion_channel->Ion_Influx Opens to allow ACh Acetylcholine (Agonist) ACh->nAChR:binding_site_1 Binds to Fluorocurarine Fluorescently-Labeled This compound (Antagonist) Fluorocurarine->nAChR:binding_site_2 Blocks Depolarization Membrane Depolarization Ion_Influx->Depolarization Cellular_Effect Downstream Cellular Effect Depolarization->Cellular_Effect

Nicotinic Acetylcholine Receptor Signaling Pathway

Experimental Protocols

Protocol 1: Live-Cell Imaging of nAChR Binding

This protocol describes the use of fluorescently-labeled this compound for imaging nAChR distribution in live cultured cells.

Materials:

  • Cultured cells expressing nAChRs (e.g., SH-SY5Y neuroblastoma cells)

  • Glass-bottom imaging dishes

  • Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)

  • Fluorescently-labeled this compound stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • Confocal microscope with environmental chamber (37°C, 5% CO2)

Procedure:

  • Cell Preparation:

    • Plate cells on glass-bottom imaging dishes at a suitable density to reach 60-80% confluency on the day of the experiment.

    • Allow cells to adhere and grow for 24-48 hours in a standard cell culture incubator.

  • Ligand Preparation:

    • Prepare a working solution of fluorescently-labeled this compound in pre-warmed live-cell imaging medium. The final concentration should be optimized, but a starting concentration in the range of 50-200 nM is recommended.

  • Staining:

    • Aspirate the culture medium from the cells and gently wash once with pre-warmed PBS.

    • Add the working solution of the fluorescently-labeled ligand to the cells.

    • Incubate for 30-60 minutes at 37°C and 5% CO2, protected from light.

  • Washing:

    • Gently aspirate the staining solution and wash the cells 2-3 times with pre-warmed live-cell imaging medium to remove unbound ligand and reduce background fluorescence.

  • Imaging:

    • Place the imaging dish on the stage of the confocal microscope within the environmental chamber.

    • Allow the cells to equilibrate for 5-10 minutes.

    • Acquire images using the appropriate laser excitation and emission filter set for the chosen fluorophore. Use the lowest possible laser power to minimize phototoxicity.

Protocol 2: Competitive Binding Assay

This protocol outlines a method for determining the binding affinity of an unlabeled compound by measuring its ability to displace the fluorescently-labeled this compound.

Materials:

  • Same as Protocol 1

  • Unlabeled test compound stock solution (in DMSO)

  • Multi-well imaging plates (e.g., 96-well black, clear-bottom plates)

  • High-content imaging system or plate reader with fluorescence detection

Procedure:

  • Cell Preparation:

    • Plate cells in a multi-well imaging plate and culture as described in Protocol 1.

  • Compound Preparation:

    • Prepare a serial dilution of the unlabeled test compound in live-cell imaging medium.

    • Prepare a solution of fluorescently-labeled this compound in live-cell imaging medium at a concentration equal to twice its final desired concentration.

  • Competition:

    • Aspirate the culture medium from the cells.

    • Add the serially diluted unlabeled compound to the wells.

    • Immediately add the fluorescently-labeled this compound solution to all wells (except for background control wells). The final concentration of the fluorescent ligand should be at its Kd or a concentration that gives a good signal-to-noise ratio.

    • Include control wells:

      • Total Binding: Cells with only the fluorescently-labeled ligand.

      • Non-specific Binding: Cells with the fluorescently-labeled ligand and a high concentration of a known unlabeled antagonist (e.g., 10 µM d-tubocurarine).

      • Background: Cells with medium only.

  • Incubation:

    • Incubate the plate for 1-2 hours at 37°C and 5% CO2, protected from light, to allow the binding to reach equilibrium.

  • Washing (Optional):

    • For improved signal-to-noise, a gentle wash step with pre-warmed medium can be performed.

  • Data Acquisition:

    • Acquire images of each well using a high-content imaging system or measure the total fluorescence intensity per well using a plate reader.

  • Data Analysis:

    • Quantify the fluorescence intensity for each well.

    • Subtract the average non-specific binding from all other values.

    • Plot the specific binding as a function of the log concentration of the unlabeled test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the fluorescent ligand and Kd is its dissociation constant.

Experimental Workflow

The following diagram provides a visual representation of the general experimental workflow for a competitive binding assay using a fluorescently-labeled ligand.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_data Data Acquisition & Analysis Cell_Plating Plate cells in multi-well plate Add_Compounds Add unlabeled compound to cells Cell_Plating->Add_Compounds Compound_Dilution Prepare serial dilution of unlabeled compound Compound_Dilution->Add_Compounds Ligand_Prep Prepare fluorescently-labeled This compound solution Add_Ligand Add fluorescently-labeled ligand to cells Ligand_Prep->Add_Ligand Add_Compounds->Add_Ligand Incubate Incubate to reach equilibrium Add_Ligand->Incubate Image_Acquisition Acquire images or read fluorescence Incubate->Image_Acquisition Quantification Quantify fluorescence intensity Image_Acquisition->Quantification Analysis Plot dose-response curve and calculate IC50/Ki Quantification->Analysis

References

Troubleshooting & Optimization

Fluorocurarine chloride stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Fluorocurarine chloride. The following information is curated to address common issues and questions encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound should be stored in a tightly sealed container, protected from light. For short-term storage, a temperature of 2-8°C is recommended.[1][2][3] For long-term stability, storage at -20°C is advised.[4]

Q2: How should I store this compound solutions?

A2: Prepared solutions of this compound should be used on the same day if possible. For short-term storage of stock solutions, it is recommended to store them as aliquots in tightly sealed vials at -20°C, where they are generally usable for up to one month.[4] For longer-term storage of up to six months, solutions prepared in DMSO can be stored at -80°C.[4] To prevent degradation, it is crucial to avoid repeated freeze-thaw cycles.[4]

Q3: Is this compound sensitive to light?

A3: Yes, this compound is known to be light-sensitive. It is recommended to store both the solid compound and its solutions in a dark place, protected from light.[1]

Q4: What solvents are compatible with this compound?

A4: this compound is soluble in water and methanol (B129727). It is also soluble in Dimethyl Sulfoxide (DMSO).[4] When preparing solutions, ensure the solvent is of high purity to avoid introducing contaminants that could affect stability.

Troubleshooting Guide

This guide addresses potential stability-related issues you might encounter during your experiments with this compound.

Problem: I am observing a loss of potency or inconsistent results with my this compound solution.

This issue is often linked to the degradation of the compound. The following sections provide potential causes and solutions.

Potential Cause 1: Improper Storage

Troubleshooting Steps:

  • Verify Storage Temperature: Confirm that both the solid compound and prepared solutions have been stored at the recommended temperatures as outlined in the tables below. A related curare alkaloid, tubocurarine (B1210278) chloride, has shown good stability in polypropylene (B1209903) syringes at both ambient (25°C) and refrigerated (4°C) temperatures for extended periods, suggesting some degree of robustness for short-term handling.[5]

  • Check Light Exposure: Ensure that the compound and its solutions have been consistently protected from light.

  • Review Solution Age: If using a stock solution, verify its preparation date. For aqueous solutions, it is best to use them fresh. If stored at -20°C, they should ideally be used within a month.[4]

Table 1: Recommended Storage Conditions for Solid this compound

ConditionTemperatureDurationReference
Short-term2-8°CAs per supplier[1][2][3]
Long-term-20°CUp to 2 years[4]

Table 2: Recommended Storage Conditions for this compound Solutions

SolventTemperatureDurationReference
Aqueous-20°CUp to 1 month[4]
DMSO-80°CUp to 6 months[4]
DMSO4°CUp to 2 weeks[4]
Potential Cause 2: Chemical Degradation

This compound, as an indole (B1671886) alkaloid with a quaternary ammonium (B1175870) group and a vinyl ether moiety, may be susceptible to several degradation pathways. A forced degradation study on a similar indole alkaloid, Vincamine, provides insights into potential instabilities.[6][7]

1. Hydrolytic Degradation (High Susceptibility):

  • Issue: Exposure to acidic or basic conditions can lead to significant degradation. The vinyl ether group is particularly prone to acid-catalyzed hydrolysis.[8][9][10][11] Vincamine showed significant degradation under both acidic and basic hydrolysis.[6][7]

  • Solution:

    • Maintain the pH of your experimental solutions within a neutral range if possible.

    • If your protocol requires acidic or basic conditions, minimize the exposure time of this compound to these conditions.

    • Use freshly prepared solutions for pH-sensitive experiments.

2. Oxidative Degradation (Potential Susceptibility):

  • Issue: While Vincamine was found to be stable to oxidative stress,[6][7] other related compounds, like d-tubocurarine, are highly sensitive to oxidative conditions.[12] The indole nucleus can be susceptible to oxidation.[2][13][14][15][16]

  • Solution:

    • Degas solvents to remove dissolved oxygen.

    • Avoid sources of peroxides in your reagents.

    • Consider working under an inert atmosphere (e.g., nitrogen or argon) for sensitive, long-term experiments.

3. Thermal and Photolytic Degradation (Lower Susceptibility):

  • Issue: Vincamine showed less degradation under thermal and photolytic stress compared to hydrolysis.[6][7] However, prolonged exposure to elevated temperatures or high-intensity light can still contribute to degradation.

  • Solution:

    • Avoid exposing this compound to high temperatures for extended periods.

    • Always work with the compound and its solutions in a light-protected environment (e.g., using amber vials, covering with aluminum foil).

Table 3: Forced Degradation Profile of Vincamine (Analogous Indole Alkaloid)

Stress ConditionDegradationReference
Acid HydrolysisSignificant[6][7]
Base HydrolysisSignificant[6][7]
Oxidative (H₂O₂)Stable[6][7]
ThermalMinor[6][7]
PhotolyticMinor[6][7]

Experimental Protocols

Protocol: Forced Degradation Study

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 N NaOH before analysis.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at 60°C for a specified period. Neutralize with 0.1 N HCl before analysis.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature, protected from light, for a specified period.

    • Thermal Degradation: Place the solid compound in a controlled temperature oven (e.g., 70°C) for a specified period. Also, incubate the stock solution at 60°C.

    • Photolytic Degradation: Expose the stock solution in a photochemically stable, transparent container to a light source (e.g., UV lamp at 254 nm and/or a cool white fluorescent lamp) for a specified duration. A control sample should be wrapped in aluminum foil to exclude light.

  • Analysis: Analyze the stressed samples and a non-stressed control at each time point using a stability-indicating HPLC method. Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for this compound Instability start Inconsistent Results or Loss of Potency Observed check_storage Verify Storage Conditions (Temperature, Light, Age) start->check_storage storage_ok Storage Conditions Correct? check_storage->storage_ok correct_storage Action: Correct Storage (e.g., Aliquot, Protect from Light) storage_ok->correct_storage No check_degradation Investigate Potential Chemical Degradation storage_ok->check_degradation Yes retest Prepare Fresh Solution and Retest correct_storage->retest hydrolysis Suspect Hydrolysis? (Acidic/Basic pH) check_degradation->hydrolysis oxidation Suspect Oxidation? (Exposure to Air/Peroxides) hydrolysis->oxidation No control_ph Action: Control pH, Use Fresh Buffers hydrolysis->control_ph Yes thermal_photo Suspect Thermal/Photolytic Stress? (Heat/Light Exposure) oxidation->thermal_photo No inert_atmosphere Action: Degas Solvents, Use Inert Atmosphere oxidation->inert_atmosphere Yes thermal_photo->retest No protect_heat_light Action: Protect from Heat and Light thermal_photo->protect_heat_light Yes control_ph->retest inert_atmosphere->retest protect_heat_light->retest

Caption: Troubleshooting workflow for this compound instability.

Hypothetical_Degradation_Pathway Hypothetical Degradation of this compound cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photolytic Photodegradation FC This compound (Intact Molecule) hydrolysis_product Hydrolyzed Product (e.g., Cleavage of Vinyl Ether) FC->hydrolysis_product H₂O, H⁺/OH⁻ (High Susceptibility) oxidation_product Oxidized Product (e.g., N-oxide or Indole Ring Oxidation) FC->oxidation_product O₂, Peroxides (Potential Susceptibility) photo_product Photodegradation Product FC->photo_product Light (UV/Vis) (Lower Susceptibility)

References

Technical Support Center: Fluorocurarine Chloride in Patch Clamp Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Fluorocurarine chloride in patch clamp experiments. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a short-acting, selective sympathetic ganglionic blocker. It functions as a weak antagonist of the nicotinic acetylcholine (B1216132) receptor (nAChR) at the neuromuscular junction. Derived from the plant Vinca erecta, its primary action is to block sympathetic ganglia, and at higher concentrations, it can also block neuromuscular transmission.

Q2: What are the main applications of this compound in research?

Given its activity as a nicotinic receptor antagonist, this compound is primarily used in studies related to synaptic transmission, particularly in understanding the role of nicotinic acetylcholine receptors in the central and peripheral nervous systems. It can be utilized to investigate nAChR function in various physiological and pathological processes.

Q3: What are the physical and chemical properties of this compound?

PropertyValue
Molecular Formula C₂₀H₂₃ClN₂O
Molecular Weight 342.87 g/mol
Appearance Powder
Solubility Soluble in water and methanol
Storage Store at -20°C for long-term stability.

Source: Inferred from general laboratory practices for similar compounds.

Experimental Protocols

Cell Preparation:

  • Culture cells expressing the nicotinic acetylcholine receptor subtype of interest (e.g., PC12 cells, cultured sympathetic neurons, or HEK293 cells transfected with specific nAChR subunits).

  • Plate cells on coverslips suitable for patch clamp recording 24-48 hours before the experiment.

  • On the day of the experiment, transfer a coverslip to the recording chamber on the microscope stage and perfuse with extracellular solution.

Solutions:

Solution TypeComposition
Extracellular (bath) solution (in mM) 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH)
Intracellular (pipette) solution (in mM) 140 KCl, 2 MgCl₂, 1 CaCl₂, 11 EGTA, 10 HEPES, 2 Na₂-ATP (pH adjusted to 7.2 with KOH)
This compound stock solution Prepare a 10 mM stock solution in deionized water or methanol. Store at -20°C in small aliquots to avoid freeze-thaw cycles.

Patch Clamp Recording:

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with intracellular solution.

  • Approach a healthy-looking cell and form a gigaohm seal (>1 GΩ).

  • Establish the whole-cell configuration by applying gentle suction.

  • Clamp the cell at a holding potential of -60 mV.

  • Record baseline currents in response to the application of a nicotinic agonist (e.g., acetylcholine or nicotine).

  • Apply this compound at the desired concentration by bath perfusion or a local application system.

  • After equilibration, re-apply the agonist to measure the inhibitory effect of this compound.

Experimental Workflow:

experimental_workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis Cell_Culture Cell Culture with nAChRs Solution_Prep Prepare Solutions (Extra, Intra, Drug) Cell_Culture->Solution_Prep Pipette_Pull Pull & Fill Pipettes Solution_Prep->Pipette_Pull Giga_Seal Form Giga-Seal Pipette_Pull->Giga_Seal Whole_Cell Establish Whole-Cell Giga_Seal->Whole_Cell Baseline Record Baseline (Agonist Application) Whole_Cell->Baseline Drug_App Apply this compound Baseline->Drug_App Effect Record Effect (Agonist + Antagonist) Drug_App->Effect Data_Analysis Analyze Current Inhibition Effect->Data_Analysis

Caption: A generalized workflow for a patch clamp experiment using this compound.

Troubleshooting Guide

Issue 1: Difficulty obtaining a stable giga-seal.

Possible Cause Suggested Solution
Poor cell health Ensure cells are healthy and not overgrown. Use cells from a fresh passage.
Debris in the bath solution Filter all solutions before use. Ensure the recording chamber is clean.
Incorrect pipette pressure Apply gentle positive pressure when approaching the cell to keep the tip clean. Release pressure just before touching the cell membrane.
Vibrations Ensure the anti-vibration table is floating and there are no external sources of vibration.

Issue 2: Unstable recording after establishing whole-cell configuration.

Possible Cause Suggested Solution
Pipette drift Allow the pipette and holder to thermally equilibrate. Ensure the headstage is securely mounted.
Poor cell health The cell may be unhealthy and unable to tolerate the whole-cell configuration. Try patching a different cell.
Clogged pipette tip This can sometimes occur after rupturing the membrane. If the access resistance is high and increasing, it may be necessary to start with a new pipette.

Issue 3: No or weak response to nicotinic agonist.

Possible Cause Suggested Solution
Low receptor expression Confirm receptor expression using another method (e.g., immunocytochemistry). If using a transfected cell line, ensure high transfection efficiency.
Agonist degradation Prepare fresh agonist solutions daily.
Incorrect agonist concentration Perform a dose-response curve to determine the optimal agonist concentration for your cell type.

Issue 4: Inconsistent or no effect of this compound.

Possible Cause Suggested Solution
Incorrect concentration Perform a concentration-response curve to determine the IC₅₀ for your specific experimental conditions. Start with a concentration range based on its known ganglionic blocking activity (though in vivo doses may not directly translate to in vitro concentrations).
Drug degradation Prepare fresh dilutions of this compound from a frozen stock for each experiment.
Incomplete solution exchange If using bath perfusion, ensure the perfusion system allows for complete and rapid exchange of the solution in the recording chamber.
Non-specific binding Consider if the drug is binding to the perfusion tubing. Pre-incubating the tubing with the drug solution may help.

Signaling Pathway:

signaling_pathway cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane ACh Acetylcholine (Agonist) nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds to FC This compound (Antagonist) FC->nAChR Blocks Ion_Channel Ion Channel nAChR->Ion_Channel Opens Depolarization Membrane Depolarization Ion_Channel->Depolarization Cation Influx Cellular_Response Cellular Response Depolarization->Cellular_Response

Caption: Mechanism of action of this compound as a nicotinic acetylcholine receptor antagonist.

Technical Support Center: Optimizing Fluorocurarine Chloride Concentration for Neuromuscular Blockade

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Fluorocurarine chloride for inducing neuromuscular blockade in experimental settings. It includes detailed troubleshooting guides and frequently asked questions to ensure optimal experimental outcomes.

Troubleshooting Guide

This guide addresses specific issues that may arise during in vitro experiments with this compound.

Issue 1: No observable neuromuscular blockade after applying this compound.

Possible Cause Troubleshooting Steps
Incorrect Concentration - Initial Recommended Concentration Range: Based on its high affinity for nicotinic acetylcholine (B1216132) receptors (Ki ~10⁻⁸ M), start with a concentration range of 10 nM to 1 µM.[1] - Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration for your specific in vitro model.
Compound Degradation - Storage: Store lyophilized this compound at -20°C. In solution, use within one month when stored at -20°C to prevent loss of potency.[2] - Fresh Preparation: Prepare fresh working solutions from a stock solution for each experiment.
Cell Health and Viability - Cell Morphology: Regularly check cell health and morphology. Ensure cells are not over-confluent before starting the experiment. - Media Conditions: Use fresh, appropriate culture media and supplements consistently.[3]
Ineffective Stimulation - Stimulation Parameters: If using electrical stimulation to induce muscle contraction, ensure the voltage and frequency are sufficient to elicit a consistent contractile response before adding the antagonist.

Issue 2: High variability in neuromuscular blockade between wells or experiments.

Possible Cause Troubleshooting Steps
Inconsistent Cell Seeding - Homogenous Suspension: Ensure a homogenous cell suspension before seeding to avoid uneven cell distribution. - Avoid Edge Effects: Avoid using the outer wells of microplates, or fill them with sterile media to minimize evaporation.[4]
Pipetting Errors - Calibrated Pipettes: Use calibrated pipettes and maintain a consistent pipetting technique.[4]
Inconsistent Incubation Times - Standardize Incubation: Ensure consistent incubation times with this compound across all wells and experiments.

Issue 3: Difficulty reversing the neuromuscular blockade.

Possible Cause Troubleshooting Steps
Concentration of Reversal Agent - Neostigmine (B1678181) Concentration: If using neostigmine to reverse the blockade, a typical starting concentration is in the micromolar range. Titrate the concentration to find the optimal level for your system. - Timing of Reversal: Administer the reversal agent after a sufficient duration of blockade has been established.
Deep Neuromuscular Blockade - Monitor Blockade Depth: If possible, monitor the depth of the blockade. Neostigmine may be less effective at reversing a very deep block.[5]
Reversal Agent Incompatibility - Mechanism of Action: Ensure the reversal agent's mechanism is appropriate. Neostigmine, an acetylcholinesterase inhibitor, increases acetylcholine levels to compete with this compound at the receptor.[5]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a non-depolarizing neuromuscular blocker. It acts as a competitive antagonist at the nicotinic acetylcholine receptors (nAChRs) on the motor endplate of the neuromuscular junction. By binding to these receptors, it prevents acetylcholine from binding and depolarizing the muscle cell membrane, thus inhibiting muscle contraction.[1]

Q2: What is a recommended starting concentration for in vitro experiments?

A2: Given its high binding affinity (Ki of approximately 10⁻⁸ M), a good starting point for in vitro experiments, such as muscle contraction assays, is in the range of 10 nM to 1 µM.[1] It is crucial to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific experimental model.

Q3: How should I prepare and store this compound solutions?

A3: For stock solutions, dissolve the lyophilized powder in a suitable solvent like sterile water or DMSO. Aliquot the stock solution and store it at -20°C for up to one month to maintain potency.[2] On the day of the experiment, dilute the stock solution to the desired working concentration in your cell culture medium or assay buffer.

Q4: Can the neuromuscular blockade induced by this compound be reversed?

A4: Yes, the blockade can be reversed. A common method is to use an acetylcholinesterase inhibitor, such as neostigmine. Neostigmine prevents the breakdown of acetylcholine in the synaptic cleft, leading to an increased concentration of acetylcholine that can then outcompete this compound at the nicotinic receptors, restoring neuromuscular transmission.[5]

Q5: What are some common in vitro models for studying neuromuscular blockade?

A5: A widely used in vitro model is the co-culture of motor neurons and skeletal muscle cells (e.g., C2C12 myotubes) to form functional neuromuscular junctions.[6][7] These models allow for the direct assessment of muscle contraction in response to neuronal stimulation and the effects of neuromuscular blocking agents.

Experimental Protocols

In Vitro Muscle Contraction Assay using C2C12 Myotubes

This protocol describes a method to assess the inhibitory effect of this compound on electrically stimulated muscle contraction in a C2C12 myotube culture.

Materials:

  • C2C12 myoblasts

  • Growth medium (DMEM with 10% fetal bovine serum)

  • Differentiation medium (DMEM with 2% horse serum)

  • This compound

  • Electrical pulse generator

  • Microscope with video recording capabilities

Procedure:

  • Cell Culture and Differentiation:

    • Culture C2C12 myoblasts in growth medium until they reach 80-90% confluency.

    • Induce differentiation by switching to differentiation medium.

    • Allow myoblasts to differentiate into myotubes for 5-7 days.

  • Induction of Muscle Contraction:

    • Place the culture plate with differentiated myotubes into the electrical stimulation chamber.

    • Apply electrical pulses (e.g., 50V, 1 Hz, 3 ms (B15284909) pulses) to induce myotube contraction.[8]

    • Observe and record baseline contractile activity using a microscope.

  • Application of this compound:

    • Prepare a series of dilutions of this compound in differentiation medium.

    • Add the different concentrations of this compound to the contracting myotubes.

    • Incubate for a predetermined amount of time (e.g., 15-30 minutes).

  • Measurement of Neuromuscular Blockade:

    • After incubation, apply the same electrical stimulation as in step 2.

    • Record the contractile activity in the presence of this compound.

    • Quantify the degree of inhibition of contraction compared to the baseline. This can be done by analyzing video recordings to measure changes in contraction amplitude or frequency.

  • Data Analysis:

    • Plot the percentage of inhibition of contraction against the concentration of this compound to generate a dose-response curve.

    • Calculate the IC50 value, which represents the concentration of this compound required to inhibit 50% of the muscle contraction.

Visualizations

Fluorocurarine_Mechanism cluster_NMJ Neuromuscular Junction cluster_Receptors Nicotinic ACh Receptors cluster_Drug_Action This compound Action Motor_Neuron Motor Neuron Terminal Synaptic_Cleft Synaptic Cleft Motor_Neuron->Synaptic_Cleft Releases Acetylcholine (ACh) ACh ACh Muscle_End_Plate Muscle End Plate Blocked_Contraction No Muscle Contraction Muscle_End_Plate->Blocked_Contraction Blockade of Contraction nAChR nAChR nAChR->Muscle_End_Plate Depolarization & Muscle Contraction ACh->nAChR Binds Fluorocurarine Fluorocurarine chloride Fluorocurarine->nAChR Competitively Blocks

Caption: Mechanism of action of this compound at the neuromuscular junction.

Troubleshooting_Workflow start Experiment Start: Apply this compound observe Observe for Neuromuscular Blockade start->observe success Successful Blockade: Proceed with Experiment observe->success Yes no_block No/Weak Blockade observe->no_block No check_conc Check Concentration: Is it in the optimal range (e.g., 10 nM - 1 µM)? no_block->check_conc adjust_conc Adjust Concentration: Perform dose-response check_conc->adjust_conc No check_compound Check Compound Integrity: Freshly prepared? Stored correctly? check_conc->check_compound Yes end Re-run Experiment adjust_conc->end prepare_fresh Prepare Fresh Solution check_compound->prepare_fresh No check_cells Check Cell Health: Viable and not over-confluent? check_compound->check_cells Yes prepare_fresh->end culture_cells Optimize Cell Culture Conditions check_cells->culture_cells No check_cells->end Yes culture_cells->end

Caption: Troubleshooting workflow for failed neuromuscular blockade experiments.

References

degradation products of Fluorocurarine chloride and potential interference

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fluorocurarine chloride. The information is designed to address specific issues that may be encountered during experimental procedures, with a focus on potential degradation products and their interference.

Frequently Asked Questions (FAQs)

1. What are the potential degradation pathways for this compound?

While specific degradation studies on this compound are not extensively available in the public domain, based on its complex alkaloid structure containing a quaternary ammonium (B1175870) group, several degradation pathways can be anticipated under common laboratory stress conditions. These include:

  • Hydrolysis: The ester-like linkages and other susceptible bonds within the complex ring structure may be prone to hydrolysis, especially under acidic or alkaline conditions. This could lead to the opening of one or more rings in the pentacyclic structure.

  • Oxidation: The tertiary amine and other electron-rich moieties in the molecule could be susceptible to oxidation, potentially leading to the formation of N-oxides or other oxidative degradation products.[1]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions in complex alkaloids, potentially leading to N-demethylation or other structural rearrangements.[2][3]

  • Thermal Degradation: As a quaternary ammonium salt, this compound may undergo thermal degradation. A common pathway for such compounds is the Hofmann elimination reaction, which would result in the formation of an alkene and a tertiary amine.[4][5]

2. How can I assess the stability of my this compound solution?

To assess the stability of your this compound solution, it is recommended to perform a stability-indicating high-performance liquid chromatography (HPLC) analysis. This involves subjecting your solution to forced degradation conditions to intentionally generate degradation products. The developed HPLC method should be able to separate the intact this compound from any potential degradants.

Forced Degradation Conditions:

Stress ConditionTypical Reagents and ConditionsPotential Degradation
Acid Hydrolysis 0.1 M HCl at 60°C for 24-48 hoursCleavage of labile bonds
Base Hydrolysis 0.1 M NaOH at 60°C for 24-48 hoursRing opening, ester hydrolysis
Oxidation 3-30% H₂O₂ at room temperature for 24-48 hoursFormation of N-oxides
Thermal Degradation Solid or solution at >100°C for 48-72 hoursHofmann elimination, general decomposition
Photodegradation Exposure to UV light (e.g., 254 nm) for 24-72 hoursN-demethylation, rearrangements

3. What are the known interferences of this compound or its degradation products in common assays?

As a cationic and amphiphilic molecule, this compound and its potential degradation products (which may retain these properties) can interfere with various biological assays.[6]

  • Cell-Based Assays: Cationic compounds can interact with negatively charged cell membranes, leading to membrane disruption and cytotoxicity that is independent of the intended biological target.[7][8][9] This can result in false-positive or false-negative readouts in assays measuring cell viability, proliferation, or signaling pathways.

  • Enzymatic Assays: Quaternary ammonium compounds can denature proteins or interact non-specifically with enzymes, leading to inhibition or activation that is not target-specific. Thiol-reactive compounds, which could be formed during degradation, may also interfere with enzymes containing cysteine residues.[6]

  • High-Throughput Screening (HTS): In HTS campaigns, compounds that interfere with the assay technology itself are known as "nuisance compounds."[10] Cationic compounds can interfere with fluorescence- or luminescence-based readouts.[11][12][13][14]

Troubleshooting Guides

Issue 1: Inconsistent or unexpected results in cell-based assays.

  • Possible Cause: Interference from this compound or its degradation products with the cell membrane or assay components.

  • Troubleshooting Steps:

    • Assess Cytotoxicity: Perform a separate cytotoxicity assay (e.g., MTT, LDH release) to determine the concentration range at which this compound is non-toxic to your cell line.

    • Control for Non-Specific Effects: Include a counter-screen with a cell line that does not express the target of interest to identify non-specific effects.

    • Analyze Compound Purity: Use a stability-indicating HPLC method to check for the presence of degradation products in your sample.

    • Consider Assay Format: If possible, compare results from a cell-based assay with a cell-free (biochemical) assay to see if the cellular environment is contributing to the observed effect.

Issue 2: Loss of potency of this compound solution over time.

  • Possible Cause: Degradation of the compound in solution.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the solution is stored as recommended, typically at -20°C and protected from light.

    • Prepare Fresh Solutions: Whenever possible, prepare fresh solutions of this compound before each experiment.

    • Perform Stability Analysis: Use HPLC to analyze the purity of the aged solution compared to a freshly prepared one. The presence of new peaks in the chromatogram of the aged solution indicates degradation.

Issue 3: Suspected interference in a high-throughput screening (HTS) assay.

  • Possible Cause: this compound acting as a "nuisance compound" by interfering with the assay technology.

  • Troubleshooting Steps:

    • Run an Assay Blank: Test the compound in the assay in the absence of the biological target to see if it directly affects the assay signal (e.g., auto-fluorescence, quenching).

    • Include Counter-Screens: Utilize established counter-screens for common interference mechanisms, such as those for luciferase inhibition or fluorescence interference.[13]

    • Vary Compound Concentration: Most interference mechanisms are concentration-dependent. Test a wide range of concentrations to identify a potential therapeutic window where the specific activity can be observed without significant interference.[10]

Experimental Protocols

Protocol 1: Development of a Stability-Indicating HPLC Method

This protocol outlines the general steps for developing an HPLC method to separate this compound from its potential degradation products.

  • Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase Selection:

    • Aqueous Phase (A): 0.1% formic acid or trifluoroacetic acid in water.

    • Organic Phase (B): Acetonitrile or methanol.

  • Initial Gradient: Begin with a scouting gradient, for example, 5% B to 95% B over 20-30 minutes.

  • Detection: Use a UV detector, scanning a range of wavelengths (e.g., 200-400 nm) to find the optimal wavelength for detecting both the parent compound and any degradation products. A wavelength of around 254 nm is often a good starting point for aromatic compounds.

  • Forced Degradation: Prepare samples of this compound under the stress conditions outlined in the FAQ section (acidic, basic, oxidative, thermal, and photolytic).

  • Method Optimization: Inject the stressed samples and optimize the gradient, flow rate, and mobile phase composition to achieve baseline separation of the parent peak from all degradation product peaks.

  • Validation: Validate the final method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[15][16]

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_analysis Analysis cluster_results Results & Interpretation stock This compound Stock Solution stressed Forced Degradation Samples (Acid, Base, Peroxide, Heat, Light) stock->stressed Stress Conditions hplc Stability-Indicating HPLC Method stressed->hplc separation Separation of Parent and Degradants hplc->separation pathway Identify Potential Degradation Pathways separation->pathway

Caption: Workflow for Forced Degradation Study of this compound.

signaling_pathway_interference cluster_compound Compound cluster_cell Cellular Environment fc This compound (Cationic) membrane Cell Membrane (Negatively Charged) fc->membrane Non-specific Interaction receptor Target Receptor fc->receptor Specific Binding downstream Downstream Signaling membrane->downstream Disruption of Signaling (False Positive/Negative) receptor->downstream Biological Effect

Caption: Potential Interference of Cationic Compounds in Cell-Based Assays.

References

preventing precipitation of Fluorocurarine chloride in physiological buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fluorocurarine chloride. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the precipitation of this compound in physiological buffers during experiments.

Troubleshooting Guide

Issue: Precipitation Observed in Physiological Buffer

Question: I dissolved this compound in a physiological buffer (e.g., PBS, TRIS-HCl), and I am observing precipitation or cloudiness. What are the potential causes and how can I resolve this?

Answer: The precipitation of this compound in aqueous physiological buffers can be influenced by several factors, including its concentration, the pH of the buffer, the ionic strength, and the presence of certain ions. This compound is a quaternary ammonium (B1175870) compound, and like many molecules in this class, its solubility can be sensitive to the composition of the buffer.

Initial Troubleshooting Steps
  • Verify Stock Solution Integrity: Ensure that your stock solution of this compound (likely prepared in water or a polar organic solvent like DMSO) is clear and fully dissolved before diluting it into the physiological buffer. If the stock solution shows any precipitation, it may need to be gently warmed or sonicated.

  • Lower the Final Concentration: The most common reason for precipitation is that the final concentration of this compound exceeds its solubility limit in the specific buffer system. Try reducing the working concentration of the compound in your experiment.

  • Modify Buffer Composition: High ionic strength or the presence of specific counter-ions in the buffer can sometimes lead to the precipitation of quaternary ammonium compounds. Consider using a buffer with a lower salt concentration if your experimental design allows.

Systematic Approach to Troubleshooting Precipitation

Below is a workflow to systematically address precipitation issues with this compound.

G start Precipitation of This compound observed check_stock Is the stock solution clear? start->check_stock troubleshoot_stock Troubleshoot Stock Solution: - Gently warm (37°C) - Sonicate - Prepare fresh stock check_stock->troubleshoot_stock No lower_conc Lower the final working concentration check_stock->lower_conc Yes troubleshoot_stock->check_stock test_solubility Perform a solubility test in the target buffer lower_conc->test_solubility solubility_ok Is precipitation resolved? test_solubility->solubility_ok adjust_ph Adjust buffer pH solubility_ok->adjust_ph No success Precipitation Resolved solubility_ok->success Yes ph_ok Is precipitation resolved? adjust_ph->ph_ok modify_buffer Modify buffer composition (e.g., lower ionic strength) ph_ok->modify_buffer No ph_ok->success Yes buffer_ok Is precipitation resolved? modify_buffer->buffer_ok use_cosolvent Consider a co-solvent (e.g., up to 1% DMSO) buffer_ok->use_cosolvent No buffer_ok->success Yes failure Consult further with a chemist or formulation scientist use_cosolvent->failure

Caption: Troubleshooting workflow for this compound precipitation.

Frequently Asked Questions (FAQs)

Q1: What are the basic properties of this compound?

A1: this compound is a short-acting selective sympathetic ganglioblocker.[1] Its key properties are summarized in the table below.

PropertyValue
CAS Number 22273-09-2[1][2]
Molecular Formula C₂₀H₂₃ClN₂O[1][2]
Molecular Weight 342.86 g/mol [1][2]
Appearance Solid/Powder
Solubility Soluble in water and methanol
Storage 2-8°C[2]

Q2: In which solvents should I prepare my stock solution of this compound?

A2: Based on available data, this compound is soluble in water and methanol. For biological experiments, it is recommended to prepare a concentrated stock solution in sterile, deionized water. If solubility in water is limited for your desired stock concentration, a minimal amount of an organic co-solvent such as DMSO may be used; however, the final concentration of the co-solvent in your assay should be kept low (typically ≤ 1%) to avoid off-target effects.[3][4]

Q3: How can I determine the maximum soluble concentration of this compound in my specific physiological buffer?

A3: You can perform a simple solubility test. This involves preparing serial dilutions of your this compound stock solution in your target physiological buffer and observing the concentration at which precipitation occurs.

Experimental Protocol: Solubility Assessment
  • Prepare a high-concentration stock solution of this compound in water (e.g., 10 mM). Ensure it is fully dissolved.

  • Create a series of dilutions of the stock solution in your physiological buffer of interest in a clear microplate or microcentrifuge tubes.

  • Incubate the dilutions under the same conditions as your planned experiment (e.g., 37°C).

  • Visually inspect for any signs of precipitation or cloudiness at different time points (e.g., immediately, 1 hour, 4 hours).

  • Quantify precipitation (optional): For a more quantitative measure, you can read the absorbance of the plate at a wavelength of 600-650 nm. An increase in absorbance indicates scattering due to precipitation.

  • Determine the maximum soluble concentration: This will be the highest concentration that remains clear.

Q4: Can the type of physiological buffer affect the solubility of this compound?

A4: Yes. Although specific data for this compound is limited, the solubility of related quaternary ammonium compounds can be affected by the composition of the buffer. For example, high concentrations of phosphate (B84403) or other divalent anions could potentially interact with the positively charged Fluorocurarine molecule and lead to precipitation. If you suspect buffer-specific precipitation, consider trying an alternative buffer system (e.g., HEPES instead of PBS).

Q5: What is the recommended procedure for diluting a this compound stock solution into a physiological buffer to minimize precipitation?

A5: To minimize the risk of "crashing out" (rapid precipitation upon dilution), it is recommended to add the stock solution to the buffer while gently vortexing or mixing. This helps to ensure rapid and uniform dispersion of the compound. Adding the stock solution to pre-warmed buffer (if your experiment is at an elevated temperature) can also help maintain solubility.[4]

Workflow for Dilution

G cluster_0 Preparation cluster_1 Dilution cluster_2 Final Solution stock Prepare concentrated stock in appropriate solvent (e.g., water) mix Add stock solution dropwise to the buffer while gently vortexing or stirring stock->mix buffer Pre-warm physiological buffer to experimental temperature buffer->mix final Visually inspect for clarity before use mix->final

Caption: Recommended dilution workflow for this compound.

References

minimizing off-target effects of Fluorocurarine chloride in experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the off-target effects of Fluorocurarine chloride in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary and off-target effects?

This compound is a synthetically modified alkaloid originally derived from plants of the Vinca genus. It exhibits a dual pharmacological profile, acting as both a non-depolarizing neuromuscular blocking agent and a selective sympathetic ganglioblocker.[]

  • Primary (On-Target) Effects:

    • Neuromuscular Blockade: It competitively antagonizes nicotinic acetylcholine (B1216132) receptors (nAChRs) at the neuromuscular junction, preventing acetylcholine from binding and leading to muscle relaxation.[2] It demonstrates high-affinity binding to these receptors.[2]

    • Sympathetic Ganglion Blockade: It selectively blocks sympathetic ganglia, which contributes to its hypotensive (blood pressure lowering) effects.

  • Known and Potential Off-Target Effects:

    • Stearoyl-CoA Desaturase-1 (SCD1) Inhibition: this compound has been noted to inhibit SCD1, an enzyme crucial for the synthesis of monounsaturated fatty acids.[2] This can impact cell membrane composition and lipid signaling pathways.

    • G-protein-coupled Inwardly Rectifying Potassium (GIRK) Channel Modulation: There is evidence to suggest that it can modulate the activity of GIRK (or Kir3) channels, which play a key role in regulating neuronal excitability.

    • Modulation of Chloride Ion Transport: It can alter the transport of chloride ions, which is important for cellular excitability.[2]

Q2: I am observing unexpected cellular phenotypes in my experiment. How can I determine if they are due to off-target effects of this compound?

Distinguishing on-target from off-target effects is crucial for accurate data interpretation. Here are several strategies:

  • Dose-Response Analysis: Conduct experiments across a wide range of this compound concentrations. On-target effects should occur at lower concentrations consistent with its known potency at nAChRs, while off-target effects may only appear at higher concentrations.

  • Use of Control Compounds:

    • Structural Analogs: If available, use a structurally similar but inactive analog of this compound. This helps to rule out effects caused by the chemical scaffold itself.

    • Target-Specific Antagonists/Agonists: Use known antagonists or agonists for the suspected off-target proteins (e.g., a known SCD1 inhibitor or a specific GIRK channel blocker) to see if they replicate or block the observed phenotype.

  • Genetic Approaches:

    • Target Knockdown/Knockout: Use techniques like siRNA or CRISPR/Cas9 to reduce the expression of the intended target (nAChRs). If the phenotype persists after this compound treatment in these target-depleted cells, it is likely an off-target effect.

    • Off-Target Knockdown/Knockout: Similarly, knocking down the expression of suspected off-target proteins (SCD1, GIRK2) can help confirm their involvement.

  • Rescue Experiments: For off-target effects like SCD1 inhibition, you can attempt to "rescue" the phenotype by providing the downstream product of the inhibited enzyme (e.g., oleic acid, the product of SCD1).

Q3: What are the best practices for designing experiments to minimize off-target effects from the outset?

Proactive experimental design is key to obtaining reliable results:

  • Use the Lowest Effective Concentration: Titrate this compound to determine the lowest concentration that elicits the desired on-target effect. This minimizes the engagement of lower-affinity off-target proteins.

  • Cell Line Characterization: Ensure the cell lines used in your experiments express the intended target (nAChRs) at relevant levels. Also, characterize the expression levels of known off-target proteins (SCD1, GIRK2) to understand the potential for off-target interactions.

  • Appropriate Controls: Always include vehicle controls (the solvent used to dissolve this compound, e.g., DMSO) and untreated controls in your experimental setup.

Troubleshooting Guide

Observed Issue Potential Cause (Off-Target Effect) Recommended Troubleshooting Steps
Unexpected changes in cell proliferation or apoptosis Inhibition of SCD1, which is involved in cancer cell proliferation and survival signaling.[3]1. Perform a dose-response curve to see if the effect is concentration-dependent. 2. Use a known SCD1 inhibitor as a positive control. 3. Attempt a rescue experiment by supplementing the culture medium with oleic acid. 4. Measure the expression and activity of key proteins in the PI3K/Akt or Wnt/β-catenin signaling pathways.
Alterations in neuronal excitability or membrane potential not explained by nAChR blockade Modulation of GIRK channel activity, leading to changes in potassium ion flux and membrane hyperpolarization or depolarization.1. Conduct electrophysiological studies (e.g., patch-clamping) to directly measure ion channel activity. 2. Use a known GIRK channel modulator (activator or inhibitor) to compare the effects. 3. If possible, use cell lines with known GIRK channel subunit compositions to investigate subtype selectivity.
Inconsistent results across different cell lines Variable expression levels of on-target (nAChRs) or off-target (SCD1, GIRK2) proteins between cell lines.1. Quantify the expression levels of nAChRs, SCD1, and GIRK2 in each cell line using techniques like qPCR or Western blotting. 2. Correlate the expression levels with the observed phenotypic responses to this compound.
Hypotensive effects in vivo that are greater than expected from neuromuscular blockade alone Sympathetic ganglion blockade is a primary action of this compound.1. In in-vivo studies, concurrently measure heart rate and blood pressure. 2. Use specific antagonists for other receptors that regulate blood pressure to rule out their involvement.

Data Presentation

Pharmacological Profile of this compound

Target/Effect Parameter Value Reference
Primary Target
Nicotinic Acetylcholine ReceptorsBinding Affinity (Ki)~ 10⁻⁸ M[2]
Neuromuscular BlockadeEffective Dose (rodent models)2-3 mg/kg
Off-Target/Secondary Effect
Sympathetic Ganglion BlockadeEffective Dose (rodent models)0.02-0.2 mg/kg
Stearoyl-CoA Desaturase-1 (SCD1)IC50 / KiNot yet reported-
GIRK ChannelsEC50 / IC50Not yet reported-

Experimental Protocols

Protocol 1: Assessing Off-Target SCD1 Inhibition

Objective: To determine if this compound inhibits SCD1 activity in a cellular context.

Methodology:

  • Cell Culture: Culture a relevant cell line (e.g., a cancer cell line known to have high lipogenesis) in appropriate media.

  • Compound Treatment: Treat cells with a range of this compound concentrations for a predetermined time. Include a vehicle control and a known SCD1 inhibitor (e.g., A939572) as a positive control.

  • Fatty Acid Labeling: Add a labeled saturated fatty acid precursor (e.g., [1-¹⁴C]-stearic acid) to the culture medium and incubate for a few hours to allow for its conversion to monounsaturated fatty acids.

  • Lipid Extraction: Harvest the cells and extract total lipids using a method such as the Folch procedure (chloroform:methanol).

  • Thin-Layer Chromatography (TLC): Separate the different lipid classes by TLC.

  • Analysis: Scrape the bands corresponding to stearic acid and oleic acid and quantify the radioactivity in each using liquid scintillation counting.

  • Data Interpretation: A decrease in the ratio of labeled oleic acid to stearic acid in this compound-treated cells compared to the vehicle control indicates SCD1 inhibition.

Protocol 2: Evaluating Off-Target GIRK Channel Modulation

Objective: To determine if this compound modulates the activity of GIRK channels using whole-cell patch-clamp electrophysiology.

Methodology:

  • Cell Preparation: Use a cell line expressing the GIRK channel subtype of interest (e.g., HEK293 cells transfected with GIRK1/2 subunits) or primary neurons known to express GIRK channels.

  • Patch-Clamp Setup: Prepare standard internal and external solutions for whole-cell patch-clamp recording. The external solution should contain a high potassium concentration to allow for the measurement of inward currents.

  • Recording:

    • Establish a whole-cell recording configuration.

    • Apply a voltage ramp protocol to elicit GIRK currents.

    • Activate GIRK channels using a known agonist for a G-protein coupled receptor that couples to GIRK channels (e.g., baclofen (B1667701) for GABA-B receptors).

  • Compound Application: Perfuse the cells with the external solution containing various concentrations of this compound and repeat the GIRK channel activation and recording steps.

  • Data Analysis: Measure the amplitude of the GIRK current in the presence and absence of this compound. An increase or decrease in the current amplitude indicates modulation of the channel.

Visualizations

Signaling_Pathway_SCD1_Inhibition Fluorocurarine Fluorocurarine chloride SCD1 SCD1 Fluorocurarine->SCD1 Inhibits MUFA Monounsaturated Fatty Acids (e.g., Oleic Acid) SCD1->MUFA Produces SFA Saturated Fatty Acids (e.g., Stearic Acid) SFA->SCD1 Substrate PI3K_Akt PI3K/Akt Pathway MUFA->PI3K_Akt Activates Wnt_BetaCatenin Wnt/β-catenin Pathway MUFA->Wnt_BetaCatenin Activates Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation Wnt_BetaCatenin->Proliferation

Caption: Potential signaling consequences of SCD1 inhibition by this compound.

Signaling_Pathway_GIRK_Modulation cluster_membrane Cell Membrane GPCR GPCR G_protein Gαβγ GPCR->G_protein Activates GIRK_channel GIRK Channel G_protein->GIRK_channel Gβγ activates K_ion K+ GIRK_channel->K_ion K+ Efflux Neurotransmitter Neurotransmitter (e.g., GABA) Neurotransmitter->GPCR Activates Fluorocurarine Fluorocurarine chloride Fluorocurarine->GIRK_channel Modulates (?) Hyperpolarization Membrane Hyperpolarization K_ion->Hyperpolarization Neuronal_Inhibition Decreased Neuronal Excitability Hyperpolarization->Neuronal_Inhibition

Caption: Proposed mechanism of GIRK channel modulation and its effect on neuronal excitability.

Experimental_Workflow_Off_Target_ID Start Observe Unexpected Phenotype Dose_Response Dose-Response Analysis Start->Dose_Response Control_Compounds Use Control Compounds Start->Control_Compounds Genetic_Validation Genetic Validation (siRNA/CRISPR) Start->Genetic_Validation Conclusion Identify Off-Target Effect Dose_Response->Conclusion Control_Compounds->Conclusion Genetic_Validation->Conclusion

Caption: Logical workflow for identifying off-target effects.

References

Technical Support Center: Optimizing Fluorocurarine Chloride Delivery for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fluorocurarine chloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective in vivo delivery of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues and questions that may arise during the preparation and administration of this compound for in vivo experiments.

Question/Issue Possible Cause(s) Recommended Solution(s)
Difficulty Dissolving this compound This compound is described as slightly soluble in water and methanol.[] Using an inappropriate solvent or an insufficient volume can lead to incomplete dissolution.- Vehicle Selection: For aqueous solutions, sterile water for injection or isotonic saline (0.9% NaCl) are recommended starting points. - Solubility Enhancement: If solubility issues persist, consider the following, validating any changes for compatibility with your experimental design: - Gentle warming of the solution. - Sonication to aid dissolution. - For non-aqueous administration routes, Dimethyl Sulfoxide (DMSO) can be used, but the final concentration should be kept low (e.g., <10%) to minimize toxicity.[2]
Precipitation of the Compound in Solution The solution may be supersaturated, or the temperature may have dropped, causing the compound to fall out of solution.- Ensure Complete Dissolution: Visually inspect the solution against a dark background to ensure no particulates are present before administration. - Maintain Temperature: If warming was used to dissolve the compound, ensure the solution remains at a stable temperature until administration. - Prepare Fresh: Prepare solutions fresh on the day of the experiment to minimize the risk of precipitation over time.
Variability in Experimental Results Inconsistent drug delivery due to improper solution preparation, storage, or administration technique. Degradation of the compound.- Standardize Protocols: Ensure all experimental staff follow the exact same, validated protocol for solution preparation and administration. - Proper Storage: Store the lyophilized powder at -20°C in a desiccated environment.[3] Once in solution, store at -20°C and use within one month to prevent loss of potency.[3] Avoid multiple freeze-thaw cycles by preparing aliquots.[3] - Consistent Administration: Use consistent and appropriate techniques for the chosen administration route (see detailed protocols below).
Unexpected Animal Behavior or Adverse Effects (e.g., excessive hypotension, respiratory distress) Overdose, rapid injection rate, or off-target effects. This compound is a hypotensive agent.[4]- Dose Verification: Double-check all dose calculations. The effective dose for selective sympathetic ganglia blockade is 0.02-0.2 mg/kg, while neuromuscular blockade occurs at higher doses of 2-3 mg/kg.[4] - Slow Administration: For intravenous injections, administer the solution slowly and observe the animal for any immediate adverse reactions. - Monitor Vital Signs: If possible, monitor blood pressure and respiratory rate during and after administration. - Toxicity Data: Be aware of the LD50 values. For mice, the intravenous (IVN-MUS) LD50 is 4.6 mg/kg (in a 0.1% solution) and the subcutaneous (SCU-MUS) LD50 is 102.5 mg/kg (in a 1% solution).[4]
Difficulty with Intravenous (Tail Vein) Injection The tail veins in mice can be difficult to visualize and access.- Proper Restraint: Use an appropriate restraint device to keep the mouse secure and calm. - Vasodilation: Warm the tail using a heat lamp or warm water to dilate the veins, making them more visible and easier to cannulate. - Correct Needle Size: Use a small gauge needle (e.g., 27-30G) to minimize tissue damage.

Quantitative Data Summary

The following tables provide a summary of the key quantitative data for this compound.

Table 1: Physicochemical Properties

PropertyValueSource(s)
Molecular Formula C₂₀H₂₃ClN₂O[4][5]
Molecular Weight 342.86 g/mol [5]
Appearance Light Yellow to Yellow Solid[]
Melting Point 265-267 °C (decomposes)[6]
Solubility Slightly soluble in Water, Methanol, and DMSO[][6]

Table 2: In Vivo Data

ParameterSpeciesRouteValueSource(s)
Effective Dose (Sympathetic Ganglia Blockade) N/AN/A0.02-0.2 mg/kg[4]
Effective Dose (Neuromuscular Blockade) N/AN/A2-3 mg/kg[4]
LD50 MouseIntravenous (IV)4.6 mg/kg (0.1% solution)[4]
LD50 MouseSubcutaneous (SC)102.5 mg/kg (1% solution)[4]

Table 3: Storage and Stability

FormStorage TemperatureStabilitySource(s)
Lyophilized Powder -20°C (desiccated)36 months[3]
In Solution -20°CUse within 1 month[3]

Experimental Protocols

Below are detailed methodologies for the preparation and administration of this compound for in vivo experiments.

Protocol 1: Preparation of this compound Solution for Injection

Materials:

  • This compound powder

  • Sterile vehicle (e.g., 0.9% sterile saline, sterile water for injection)

  • Sterile vials

  • Sterile syringes and needles

  • Vortex mixer

  • Sonicator (optional)

  • Sterile 0.22 µm syringe filter

Procedure:

  • Calculate the required amount: Based on the desired concentration and final volume, calculate the mass of this compound powder needed.

  • Weigh the powder: In a sterile environment (e.g., a laminar flow hood), accurately weigh the calculated amount of this compound powder.

  • Dissolution:

    • Aseptically add the sterile vehicle to the vial containing the powder.

    • Vortex the solution thoroughly for 1-2 minutes to aid dissolution.

    • If the powder does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Gentle warming can also be applied, but avoid excessive heat.

  • Sterile Filtration:

    • Draw the solution into a sterile syringe.

    • Attach a sterile 0.22 µm syringe filter to the syringe.

    • Filter the solution into a new sterile vial. This step is crucial to ensure the sterility of the final solution for injection.

  • Storage:

    • If not for immediate use, store the solution at -20°C and use within one month.

    • For long-term studies, it is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: In Vivo Administration

A. Intravenous (IV) Injection in Mice (Tail Vein)

Materials:

Procedure:

  • Animal Preparation: Place the mouse in a suitable restraint device, allowing access to the tail.

  • Vasodilation: Warm the mouse's tail using a heat lamp or by immersing it in warm water (40-45°C) for 30-60 seconds to dilate the lateral tail veins.

  • Site Disinfection: Clean the tail with a 70% ethanol swab.

  • Injection:

    • Load the syringe with the correct volume of this compound solution, ensuring there are no air bubbles.

    • Position the needle, with the bevel facing up, parallel to one of the lateral tail veins.

    • Gently insert the needle into the vein. A successful insertion is often indicated by a slight "flash" of blood in the needle hub.

    • Slowly inject the solution. If swelling occurs at the injection site, the needle is not in the vein. Withdraw the needle and re-attempt at a more proximal site.

  • Post-injection:

    • Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.

    • Return the mouse to its cage and monitor for any adverse effects.

B. Intraperitoneal (IP) Injection in Rats

Materials:

  • Prepared this compound solution

  • Sterile syringes and needles (23-25G)

  • 70% ethanol swabs

Procedure:

  • Animal Restraint: Manually restrain the rat, ensuring a firm but gentle grip. The animal should be positioned on its back with its head tilted slightly downwards.

  • Injection Site Identification: Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum.

  • Site Disinfection: Clean the injection site with a 70% ethanol swab.

  • Injection:

    • Insert the needle at a 30-45 degree angle into the peritoneal cavity.

    • Gently aspirate to ensure that no blood or urine is drawn into the syringe, which would indicate entry into a blood vessel or the bladder.

    • If the aspiration is clear, inject the solution.

  • Post-injection:

    • Withdraw the needle and return the rat to its cage.

    • Monitor the animal for any signs of distress or adverse reactions.

Visualizations

Signaling Pathway of this compound

This compound acts as a competitive antagonist at nicotinic acetylcholine (B1216132) receptors (nAChRs) in autonomic ganglia. This blockade prevents the binding of acetylcholine (ACh) released from preganglionic neurons, thereby inhibiting the depolarization of postganglionic neurons and the subsequent transmission of nerve impulses.

Fluorocurarine_Signaling_Pathway cluster_preganglionic Preganglionic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postganglionic Postganglionic Neuron Preganglionic_Neuron Action Potential ACh Acetylcholine (ACh) Preganglionic_Neuron->ACh ACh Release nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binds to Fluorocurarine Fluorocurarine Chloride Fluorocurarine->nAChR Competitively Blocks Postganglionic_Neuron No Depolarization (Signal Blocked) nAChR->Postganglionic_Neuron Inhibits Signal Transmission

Caption: Mechanism of action of this compound at the autonomic ganglion.

Experimental Workflow

The following diagram outlines a typical workflow for an in vivo experiment using this compound.

Experimental_Workflow Start Start of Experiment Dose_Calculation Dose Calculation Start->Dose_Calculation Solution_Preparation Solution Preparation (Protocol 1) Dose_Calculation->Solution_Preparation Administration Administration (IV or IP - Protocol 2) Solution_Preparation->Administration Animal_Preparation Animal Preparation (Acclimation, Weighing) Animal_Preparation->Administration Monitoring Post-Administration Monitoring Administration->Monitoring Data_Collection Data Collection (e.g., Blood Pressure, Behavior) Monitoring->Data_Collection End End of Experiment Data_Collection->End

Caption: A generalized workflow for in vivo experiments with this compound.

References

Technical Support Center: Fluorocurarine Chloride Quality Control and Purity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the quality control and purity assessment of Fluorocurarine chloride samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for assessing the purity of this compound?

A1: The primary analytical techniques for determining the purity of this compound are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. HPLC is used to separate the main compound from any impurities, MS is used to confirm the molecular weight and identify impurities based on their mass-to-charge ratio, and NMR provides detailed structural information.

Q2: What are the expected impurities in a this compound sample?

A2: Impurities in a this compound sample can originate from the natural source (Vinca erecta), the extraction and purification process, or degradation.[1][2] Potential impurities include:

  • Related alkaloids: Other alkaloids from Vinca erecta with similar structures.

  • Residual solvents: Solvents used during extraction and purification.[3]

  • Degradation products: Formed due to exposure to light, heat, or non-optimal pH conditions.[2][4]

Q3: What are the recommended storage conditions for this compound to minimize degradation?

A3: To minimize degradation, this compound should be stored at 2-8°C, protected from light.[5] For long-term storage, especially in solution, consult the supplier's specific recommendations. The material is known to be a combustible solid.[5]

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC)

Issue 1: Peak Tailing for the this compound Peak

  • Possible Cause A: Secondary Interactions with Residual Silanols. this compound has a quaternary ammonium (B1175870) group, which is basic and can interact with acidic silanol (B1196071) groups on the silica-based column packing material, leading to peak tailing.[6][7]

    • Solution 1: Adjust the mobile phase pH to a lower value (e.g., pH 2.5-3.5) to suppress the ionization of silanol groups.[6]

    • Solution 2: Use a mobile phase additive, such as triethylamine (B128534) (TEA), to compete with the analyte for binding to active sites.[8]

    • Solution 3: Employ a column with high-purity silica (B1680970) and effective end-capping to minimize the number of accessible silanol groups.[7]

  • Possible Cause B: Column Overload. Injecting too concentrated a sample can lead to peak distortion, including tailing.[9]

    • Solution: Reduce the injection volume or dilute the sample.[9]

  • Possible Cause C: Extra-column Effects. Excessive tubing length or internal diameter between the column and detector can cause band broadening and peak tailing.[7]

    • Solution: Use tubing with a narrow internal diameter and keep the length to a minimum.[7]

Issue 2: Inconsistent Retention Times

  • Possible Cause A: Inadequate Column Equilibration. Insufficient time for the column to equilibrate with the mobile phase can cause retention time drift.

    • Solution: Ensure the column is equilibrated for a sufficient time (e.g., 10-20 column volumes) before starting the analysis.

  • Possible Cause B: Mobile Phase Composition Changes. Inaccurate preparation or evaporation of the mobile phase components can alter the elution strength.

    • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.

  • Possible Cause C: Temperature Fluctuations. Changes in the column temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant and controlled temperature.

Mass Spectrometry (MS)

Issue 1: Low Signal Intensity or No Molecular Ion Peak

  • Possible Cause A: Inappropriate Ionization Method. this compound is a quaternary ammonium salt and is already charged.

    • Solution: Electrospray Ionization (ESI) in positive ion mode is the most suitable technique.[7]

  • Possible Cause B: Ion Suppression. Components in the sample matrix or mobile phase can interfere with the ionization of the analyte.

    • Solution 1: Improve sample clean-up to remove interfering substances.

    • Solution 2: Optimize the mobile phase composition, avoiding non-volatile buffers if possible.

Issue 2: Presence of Unexpected Adducts

  • Possible Cause: Formation of Adducts with Mobile Phase Components or Contaminants. In ESI-MS, it is common to observe adducts with sodium ([M+Na]+), potassium ([M+K]+), or solvent molecules.[10][11]

    • Solution 1: Use high-purity solvents and reagents to minimize salt contamination.

    • Solution 2: Recognize the mass differences corresponding to common adducts during data analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Issue 1: Broad or Unresolved Peaks

  • Possible Cause A: Sample Aggregation. High concentrations of the sample can lead to aggregation, causing peak broadening.

    • Solution: Analyze a more dilute sample.

  • Possible Cause B: Presence of Paramagnetic Impurities. Trace amounts of paramagnetic metals can cause significant line broadening.

    • Solution: Ensure high purity of the sample and use high-quality NMR solvents.

Issue 2: Difficulty in Assigning Protons and Carbons

  • Possible Cause: Complex Structure of this compound. The complex, polycyclic structure of this compound can lead to overlapping signals in 1D NMR spectra.

    • Solution: Utilize 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish connectivity between protons and carbons for unambiguous assignments.

Data Presentation

Table 1: Typical HPLC Parameters for Analysis of Vinca Alkaloids (Applicable to this compound)

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 25 mM Ammonium acetate (B1210297) buffer with 0.1% Triethylamine; B: Acetonitrile:Methanol (B129727) (45:15 v/v)
Elution Isocratic or Gradient
Flow Rate 1.0 mL/min
Detection UV at 297 nm
Column Temperature 25-30 °C
Data adapted from methods for related Vinca alkaloids.[8]

Table 2: Mass Spectrometry Data for this compound

ParameterValue
Molecular Formula C₂₀H₂₃ClN₂O
Molecular Weight 342.86 g/mol
Monoisotopic Mass 342.150 g/mol
Expected Ion (ESI+) [M - Cl]⁺ = 307.1754 m/z
Theoretical values.

Experimental Protocols

HPLC Method for Purity Assessment
  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Chromatographic System: Use a standard HPLC system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm.

    • Mobile Phase: Acetonitrile and 25 mM ammonium acetate buffer with 0.1% triethylamine (adjust proportions for optimal separation).[8]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: 297 nm.[8]

  • Analysis: Inject the sample and record the chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks.

Mass Spectrometry for Identity Confirmation
  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Mass Spectrometer: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • MS Conditions:

    • Ionization Mode: Positive ESI.

    • Scan Range: m/z 100-1000.

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 100-150 °C.

  • Analysis: Infuse the sample into the mass spectrometer and acquire the mass spectrum. Confirm the presence of the [M-Cl]⁺ ion at the expected m/z.

NMR for Structural Confirmation
  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Methanol-d₄ or Chloroform-d).

  • NMR Spectrometer: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Experiments:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum.

    • Acquire 2D NMR spectra (COSY, HSQC, HMBC) for detailed structural assignment.

  • Analysis: Process the spectra and compare the chemical shifts and coupling constants with known data for similar strychnan-type alkaloids to confirm the structure.[12][13]

Visualizations

Quality_Control_Workflow cluster_0 Sample Receipt and Preparation cluster_1 Analytical Testing cluster_2 Data Analysis and Reporting Sample This compound Sample Preparation Dissolution in Appropriate Solvent Sample->Preparation HPLC HPLC Purity Assessment Preparation->HPLC MS MS Identity Confirmation Preparation->MS NMR NMR Structural Elucidation Preparation->NMR Data_Analysis Purity Calculation & Spectral Interpretation HPLC->Data_Analysis MS->Data_Analysis NMR->Data_Analysis Report Certificate of Analysis Data_Analysis->Report Final_Decision Release / Reject Report->Final_Decision

Caption: Quality control workflow for this compound.

HPLC_Troubleshooting Start Peak Tailing Observed? Cause1 Secondary Silanol Interactions Start->Cause1 Yes Cause2 Column Overload Start->Cause2 Yes Cause3 Extra-column Effects Start->Cause3 Yes No_Problem Peak Shape Acceptable Start->No_Problem No Solution1a Lower Mobile Phase pH Cause1->Solution1a Solution1b Use Mobile Phase Additive (TEA) Cause1->Solution1b Solution1c Use High-Purity End-capped Column Cause1->Solution1c Solution2 Dilute Sample or Reduce Injection Volume Cause2->Solution2 Solution3 Minimize Tubing Length/Diameter Cause3->Solution3

Caption: Troubleshooting decision tree for HPLC peak tailing.

Degradation_Pathway cluster_products Potential Degradation Products FC This compound Stress Stress Conditions (e.g., Acid/Base Hydrolysis, Oxidation, Light) FC->Stress DP1 Hydrolyzed Product Stress->DP1 Hydrolysis DP2 Oxidized Product Stress->DP2 Oxidation DP3 Photodegradation Product Stress->DP3 Photolysis

References

Technical Support Center: Overcoming Fluorocurarine Chloride Resistance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Fluorocurarine chloride in experimental models. The information is presented in a question-and-answer format to directly address specific issues.

Disclaimer: Experimental data specifically on this compound resistance is limited. The following guidance is based on established principles for non-depolarizing neuromuscular blocking agents (NMBAs) and inferred mechanisms relevant to this compound.

Troubleshooting Guides

Issue 1: Higher than expected doses of this compound are required to achieve desired neuromuscular blockade.

Possible Cause 1: Up-regulation of Acetylcholine (B1216132) Receptors (AChRs)

  • Question: My experimental model seems less sensitive to this compound, requiring escalating doses. Could this be due to changes in acetylcholine receptors?

  • Answer: Yes, prolonged exposure to NMBAs or certain pathophysiological states (e.g., nerve injury, immobilization, sepsis) can lead to an up-regulation of acetylcholine receptors (AChRs), particularly extrajunctional AChRs.[1] This increase in the number of receptors necessitates a higher concentration of this compound to competitively block a sufficient number of receptors and achieve neuromuscular blockade.

Troubleshooting Steps:

  • Confirm Up-regulation (Optional): If feasible in your model, quantify AChR expression levels in muscle tissue using techniques like immunohistochemistry or western blotting and compare them to a control group.

  • Dose Adjustment: Gradually increase the dose of this compound while closely monitoring the degree of neuromuscular blockade.

  • Consider Combination Therapy: Explore the synergistic use of a lower dose of this compound with another neuromuscular blocking agent that has a different binding profile.

  • Washout Period: If the experimental design allows, a washout period without the drug may help to down-regulate receptor expression.

Issue 2: The duration of action of this compound is shorter than anticipated.

Possible Cause 2: Altered Pharmacokinetics

  • Question: The neuromuscular blockade induced by this compound is not lasting as long as expected in my experimental animals. What could be the reason?

  • Answer: Altered pharmacokinetics, such as an increased volume of distribution or enhanced clearance of the drug, can lead to a shorter duration of action. This can be influenced by the experimental model's physiological state (e.g., fluid shifts, altered protein binding, or increased metabolism).

Troubleshooting Steps:

  • Review Animal Model Health: Ensure the experimental animals are healthy and do not have conditions that could alter drug metabolism or distribution (e.g., liver or kidney dysfunction).

  • Pharmacokinetic Analysis: If possible, perform pharmacokinetic studies to determine the half-life and clearance of this compound in your specific experimental model and compare it to literature values for similar compounds.

  • Adjust Dosing Regimen: Instead of a single bolus, consider a continuous infusion or more frequent smaller bolus injections to maintain a steady-state concentration of the drug.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a non-depolarizing neuromuscular blocking agent. It acts as a competitive antagonist at the nicotinic acetylcholine receptors (nAChRs) on the motor endplate of the neuromuscular junction. By binding to these receptors, it prevents acetylcholine from binding and depolarizing the muscle cell, thus leading to muscle relaxation and paralysis.

Q2: Are there any known drug interactions that can affect the efficacy of this compound?

A2: While specific drug interaction studies with this compound are not widely available, interactions observed with other non-depolarizing NMBAs are likely relevant. Certain drugs can potentiate or inhibit its effect. For example, some antibiotics (e.g., aminoglycosides), anesthetics, and antiarrhythmics can enhance the neuromuscular blockade. Conversely, anticonvulsants like phenytoin (B1677684) may induce resistance.

Q3: How can I monitor the level of neuromuscular blockade induced by this compound?

A3: The degree of neuromuscular blockade should be monitored using a peripheral nerve stimulator to apply a supramaximal stimulus to a motor nerve and measuring the resulting muscle response.[2][3][4] Common patterns of stimulation include Single-Twitch, Train-of-Four (TOF), and Tetanic stimulation.[2][5] Quantitative monitoring of the TOF ratio is the most reliable method to assess the depth of blockade and recovery.[6]

Q4: What are the recommended doses of this compound?

A4: The effective dose can vary between species and experimental conditions. Based on available data, a dose of 2-3 mg/kg can block neuromuscular conductivity through a non-depolarizing action. For its action as a short-acting ganglioblocker, doses of 0.02-0.2 mg/kg are used to selectively block sympathetic ganglia. It is crucial to titrate the dose to the desired effect in your specific experimental model.

Q5: How can the neuromuscular blockade from this compound be reversed?

A5: The neuromuscular blockade induced by non-depolarizing agents like this compound can be reversed by administering an acetylcholinesterase inhibitor, such as neostigmine.[7] This increases the concentration of acetylcholine at the neuromuscular junction, which then competes more effectively with this compound for the receptor binding sites, thereby restoring neuromuscular transmission. It is often administered with an antimuscarinic agent like glycopyrrolate (B1671915) or atropine (B194438) to counteract the muscarinic side effects of the acetylcholinesterase inhibitor.[8]

Data Presentation

Table 1: Illustrative Dose-Response to this compound in a Resistant vs. Non-Resistant Experimental Model

Dose (mg/kg)% Neuromuscular Blockade (Non-Resistant Model)% Neuromuscular Blockade (Resistant Model)
1.050%20%
2.095%60%
3.0100%85%
4.0100%98%

Note: This table presents hypothetical data to illustrate the concept of resistance. Actual values will vary depending on the experimental model and conditions.

Experimental Protocols

Protocol 1: Assessment of Neuromuscular Blockade using Train-of-Four (TOF) Stimulation

  • Animal Preparation: Anesthetize the animal according to your approved institutional protocol.

  • Electrode Placement: Place two stimulating electrodes along the path of a peripheral motor nerve (e.g., the ulnar nerve).

  • Transducer Placement: Attach a force-displacement transducer to the corresponding muscle (e.g., the adductor pollicis muscle) to measure the evoked mechanical response.

  • Baseline Measurement: Before administering this compound, determine the supramaximal stimulus intensity by gradually increasing the current until a maximal twitch response is observed.

  • Drug Administration: Administer the desired dose of this compound.

  • TOF Stimulation: Apply a TOF stimulus (four supramaximal stimuli at 2 Hz).

  • Data Acquisition: Record the twitch height of the four responses (T1, T2, T3, T4).

  • Calculation: Calculate the TOF ratio (T4/T1) to quantify the degree of neuromuscular blockade. A TOF ratio of < 0.9 indicates significant residual blockade.[6]

Mandatory Visualizations

cluster_0 Normal Neuromuscular Transmission cluster_1 This compound Action ACh Acetylcholine AChR Acetylcholine Receptor ACh->AChR Binds to Muscle Muscle Contraction AChR->Muscle Activates FC Fluorocurarine Chloride AChR_blocked Blocked Acetylcholine Receptor FC->AChR_blocked Competitively binds to No_Contraction Muscle Relaxation AChR_blocked->No_Contraction Prevents activation

Caption: Mechanism of action of this compound.

cluster_workflow Troubleshooting this compound Resistance Start Observe Reduced Efficacy of This compound CheckDose Is the dose appropriate for the experimental model? Start->CheckDose IncreaseDose Gradually increase dose and monitor neuromuscular function CheckDose->IncreaseDose No AssessPK Consider altered pharmacokinetics (e.g., increased clearance) CheckDose->AssessPK Yes End Resistance Overcome IncreaseDose->End AdjustDosing Adjust dosing regimen (e.g., continuous infusion) AssessPK->AdjustDosing Yes ConsiderAChR Consider AChR up-regulation AssessPK->ConsiderAChR No AdjustDosing->End CombinationTx Use combination therapy with another NMBA ConsiderAChR->CombinationTx Yes ConsiderAChR->End No CombinationTx->End cluster_up Causes of Up-regulation cluster_down Causes of Down-regulation AChR_Regulation Acetylcholine Receptor (AChR) Regulation Up-regulation (Increased Receptors) Down-regulation (Decreased Receptors) Resistance Resistance to this compound AChR_Regulation:up->Resistance Sensitivity Increased Sensitivity to This compound AChR_Regulation:down->Sensitivity NerveInjury Nerve Injury NerveInjury->AChR_Regulation:up Immobilization Immobilization Immobilization->AChR_Regulation:up Sepsis Sepsis Sepsis->AChR_Regulation:up ProlongedNMBA Prolonged NMBA Exposure ProlongedNMBA->AChR_Regulation:up AChE_Inhibitors Chronic Acetylcholinesterase Inhibitor Use AChE_Inhibitors->AChR_Regulation:down

References

Validation & Comparative

Comparative Analysis of Fluorocurarine Chloride and Tubocurarine: Efficacy and Potency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy and potency of Fluorocurarine chloride and Tubocurarine, two neuromuscular blocking agents. While both compounds interfere with cholinergic transmission, their profiles exhibit notable differences. This document synthesizes available experimental data to facilitate an objective comparison for research and drug development purposes.

Data Presentation: Quantitative Comparison

The following table summarizes the available quantitative data for this compound and Tubocurarine. A significant disparity in the available research data exists, with Tubocurarine being extensively characterized, while quantitative neuromuscular blocking data for this compound is sparse in the public domain.

ParameterTubocurarine ChlorideThis compoundReference
Neuromuscular Blocking Potency (ED50) 0.105 - 0.25 mg/kg (in vivo, species and conditions dependent)2-3 mg/kg required for neuromuscular blockade (qualitative)
Ganglionic Blockade Present, contributes to hypotensionPotent ganglionic blocker (6x more potent than arfonad)
Mechanism of Action Competitive antagonist at nicotinic acetylcholine (B1216132) receptors (nAChRs)Weak antagonist at neuromuscular nAChRs; primary action is ganglionic blockade
Onset of Action SlowShort-acting (as a ganglioblocker)
Duration of Action LongShort
Histamine Release YesNo influence on histaminergic receptors

Signaling Pathway and Mechanism of Action

The primary mechanism of action for both Tubocurarine and, to a lesser extent, Fluorocurarine at the neuromuscular junction involves the competitive antagonism of nicotinic acetylcholine receptors (nAChRs). The following diagram illustrates this signaling pathway.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Muscle Fiber Action Potential Action Potential Voltage-gated Ca2+ channels Voltage-gated Ca2+ channels Action Potential->Voltage-gated Ca2+ channels 1. Arrival Ca2+ influx Ca2+ influx Voltage-gated Ca2+ channels->Ca2+ influx 2. Opening Synaptic Vesicles (ACh) Synaptic Vesicles (ACh) Ca2+ influx->Synaptic Vesicles (ACh) 3. Triggers fusion ACh Release ACh Release Synaptic Vesicles (ACh)->ACh Release 4. Exocytosis ACh Acetylcholine (ACh) Nicotinic ACh Receptor (nAChR) Nicotinic ACh Receptor (nAChR) ACh->Nicotinic ACh Receptor (nAChR) 5. Binds Drug Tubocurarine / Fluorocurarine Drug->Nicotinic ACh Receptor (nAChR) Competitive Antagonism Ion Channel Opening (Na+ influx) Ion Channel Opening (Na+ influx) Nicotinic ACh Receptor (nAChR)->Ion Channel Opening (Na+ influx) 6. Activation End-Plate Potential (EPP) End-Plate Potential (EPP) Ion Channel Opening (Na+ influx)->End-Plate Potential (EPP) 7. Depolarization Muscle Action Potential Muscle Action Potential End-Plate Potential (EPP)->Muscle Action Potential 8. Threshold reached Muscle Contraction Muscle Contraction Muscle Action Potential->Muscle Contraction 9. Excitation-Contraction Coupling cluster_0 Preparation cluster_1 Data Acquisition cluster_2 Analysis A1 Animal Model Selection (e.g., Rat, Rabbit) A2 Anesthesia & Physiological Monitoring A1->A2 A3 Surgical Preparation of Nerve-Muscle Group A2->A3 B1 Establish Baseline Twitch Response A3->B1 B2 Administer Compound A (e.g., Tubocurarine) in cumulative doses B1->B2 B3 Record % Twitch Inhibition B2->B3 B4 Washout / Recovery B3->B4 C1 Construct Dose-Response Curves for each compound B3->C1 B5 Administer Compound B (e.g., Fluorocurarine) in cumulative doses B4->B5 B5->B3 Repeat recording C2 Calculate ED50 and compare potencies C1->C2

A Comparative Guide to the Neuromuscular Blocking Effects of Fluorocurarine Chloride and Succinylcholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the pharmacological effects of Fluorocurarine chloride and succinylcholine (B1214915), two neuromuscular blocking agents with distinct mechanisms of action and clinical profiles. The information presented is intended to support research and development activities in the field of pharmacology and anesthesiology.

Introduction

Neuromuscular blocking agents are essential tools in clinical practice and biomedical research, facilitating muscle relaxation during surgical procedures and enabling the study of neuromuscular transmission. This guide focuses on two such agents: this compound, a non-depolarizing blocker, and succinylcholine, a depolarizing blocker. Understanding their contrasting mechanisms and effects is crucial for the development of novel muscle relaxants with improved safety and efficacy profiles.

This compound is a mono-quaternary alkaloid derived from Vinca erecta that acts as a competitive antagonist at the nicotinic acetylcholine (B1216132) receptors (nAChRs) of the neuromuscular junction.[1] Its action is characteristic of non-depolarizing agents, preventing acetylcholine from binding to its receptor and thereby inhibiting muscle cell depolarization.

Succinylcholine , in contrast, is a depolarizing neuromuscular blocking agent.[2][3] It is structurally similar to two acetylcholine molecules linked together and acts as an agonist at the nAChRs.[2] This initial agonism causes a brief period of muscle fasciculations, followed by a persistent depolarization of the motor endplate, which leads to a state of flaccid paralysis because the voltage-gated sodium channels in the surrounding membrane become inactivated and cannot repolarize.[3]

Mechanism of Action

The fundamental difference in the mechanism of action between this compound and succinylcholine dictates their distinct pharmacological profiles.

This compound: Non-Depolarizing Blockade

This compound competitively binds to the α-subunits of the postsynaptic nAChRs at the motor endplate. This reversible binding prevents acetylcholine from accessing the receptor, thus inhibiting the opening of the ion channel. Consequently, the endplate potential does not reach the threshold required to trigger a muscle action potential, resulting in muscle paralysis.

cluster_0 Presynaptic Terminal cluster_2 Postsynaptic Membrane ACh Acetylcholine (ACh) Receptor Nicotinic ACh Receptor ACh->Receptor Binding Ion_Channel_Closed Ion Channel Remains Closed Receptor->Ion_Channel_Closed Prevents Opening Fluorocurarine Fluorocurarine Chloride Fluorocurarine->Receptor Competitive Antagonism No_Depolarization No Depolarization Ion_Channel_Closed->No_Depolarization No Na+ Influx Paralysis Flaccid Paralysis No_Depolarization->Paralysis Leads to

Figure 1: Signaling pathway of this compound.

Succinylcholine: Depolarizing Blockade

Succinylcholine also binds to the nAChRs but, unlike this compound, it mimics the action of acetylcholine, causing the ion channel to open.[3] This leads to a sustained depolarization of the muscle fiber membrane. Initially, this depolarization triggers disorganized muscle contractions known as fasciculations. Following this, the persistent depolarization leads to inactivation of the voltage-gated sodium channels in the perijunctional membrane, rendering the muscle fiber resistant to further stimulation by acetylcholine and resulting in flaccid paralysis (Phase I block).[2][3]

cluster_0 Presynaptic Terminal cluster_2 Postsynaptic Membrane ACh Receptor Nicotinic ACh Receptor Ion_Channel_Open Ion Channel Opens Receptor->Ion_Channel_Open Opens Succinylcholine Succinylcholine Succinylcholine->Receptor Agonism Initial_Depolarization Initial Depolarization (Fasciculations) Ion_Channel_Open->Initial_Depolarization Na+ Influx Sustained_Depolarization Sustained Depolarization (Phase I Block) Initial_Depolarization->Sustained_Depolarization Leads to Paralysis Flaccid Paralysis Sustained_Depolarization->Paralysis Results in

Figure 2: Signaling pathway of succinylcholine.

Quantitative Comparison of Pharmacological Effects

The following table summarizes the available quantitative data for this compound and succinylcholine. Data for this compound is limited, reflecting its status as a less-studied compound compared to the widely used succinylcholine.

ParameterThis compoundSuccinylcholine
Mechanism of Action Non-depolarizing (Competitive Antagonist)Depolarizing (Agonist)
Onset of Action Intermediate (qualitative)Rapid (~1 minute)[2][4]
Duration of Action Prolonged (qualitative)Short (4-6 minutes)[4][5]
Neuromuscular Blocking Dose 2-3 mg/kg (non-depolarizing action)ED₅₀: ~0.14 mg/kg (adductor pollicis)[6] ED₉₀: ~0.21 mg/kg (adductor pollicis)[6] Intubating Dose: 0.3 - 1.1 mg/kg (IV)[4]
Metabolism Not well-documented in publicly available literature.Rapidly hydrolyzed by plasma cholinesterase (pseudocholinesterase)[3][7]
Toxicity (LD₅₀) 4.6 mg/kg (IV, mouse)125 mg/kg (Oral, mouse)[8][9] 0.43 mg/kg (IV, mouse)[9]
Cardiovascular Side Effects Reportedly not toxic to the cardiovascular system; hypotensive.Bradycardia, tachycardia, arrhythmias, hypertension, hypotension.[9]
Other Side Effects Not well-documented.Muscle fasciculations, postoperative muscle pain, hyperkalemia, increased intraocular pressure, malignant hyperthermia.[3][9]

Experimental Protocols

The following are descriptions of key experimental methodologies used to assess the effects of neuromuscular blocking agents.

In Vivo Assessment of Neuromuscular Blockade

Objective: To determine the dose-response relationship, onset, and duration of action of a neuromuscular blocking agent in a live animal model.

Experimental Workflow:

cluster_0 Preparation cluster_1 Stimulation & Recording cluster_2 Drug Administration & Measurement cluster_3 Data Analysis A1 Anesthetize Animal A2 Surgical Preparation (e.g., expose sciatic nerve) A1->A2 A3 Attach Force Transducer to Tendon A2->A3 B1 Stimulate Nerve (e.g., train-of-four) A3->B1 B2 Record Baseline Muscle Twitch Tension B1->B2 C1 Administer Neuromuscular Blocking Agent (IV) B2->C1 C2 Continuously Record Twitch Tension C1->C2 C3 Measure Onset Time, Maximal Block, and Duration C2->C3 D1 Construct Dose-Response Curve C3->D1 D2 Determine ED50 and ED95 D1->D2

References

Comparative Analysis of Fluorocurarine Chloride Selectivity for Nicotinic Acetylcholine Receptor Subtypes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document outlines the standard experimental methodologies used to determine such selectivity profiles and presents a template for data comparison. The provided diagrams illustrate key signaling pathways and experimental workflows relevant to the study of nAChR modulators.

Data Presentation: Comparative Selectivity Profile

A comprehensive analysis of a compound's selectivity involves determining its binding affinity (Ki) or functional potency (IC50/EC50) at various receptor subtypes. The following table illustrates how such data for fluorocurarine chloride would be presented. Note: The data in this table is hypothetical and serves as a template for displaying experimental results.

Receptor SubtypeLigandAssay TypeKi (nM)IC50 (nM)Fold Selectivity (vs. Muscle-type)Reference
Neuronal
α4β2This compoundRadioligand BindingData Not Available---
α7This compoundRadioligand BindingData Not Available---
α3β4 (Ganglionic)This compoundRadioligand BindingData Not Available---
Muscle
(α1)₂βγδThis compoundRadioligand BindingData Not Available-1x-
Reference Compounds
Nicotineα4β2Radioligand Binding0.5--[1]
α7Radioligand Binding>10,000--[2]
d-tubocurarineMuscle-typeFunctional Assay-~300-[3]

Experimental Protocols

Detailed below are standard experimental protocols for determining the selectivity of a compound like this compound for different nAChR subtypes. These methodologies are based on established practices in the field.

Radioligand Binding Assays

These assays measure the affinity of a compound for a specific receptor subtype by assessing its ability to compete with a radiolabeled ligand that has a known high affinity and specificity for that receptor.

a. Membrane Preparation:

  • Tissues or cultured cells expressing the nAChR subtype of interest (e.g., rat brain cortex for α4β2, SH-SY5Y cells for α7, or Torpedo electric organ for muscle-type) are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

  • The resulting supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes containing the receptors.

  • The membrane pellet is washed and resuspended in a suitable assay buffer to a final protein concentration of approximately 1 mg/mL.

b. Competition Binding Assay:

  • The assay is typically performed in a 96-well plate format.

  • Each well contains the prepared cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-Epibatidine for α4β2, [¹²⁵I]-α-Bungarotoxin for α7 and muscle-type), and a range of concentrations of the unlabeled test compound (this compound).

  • Total binding is determined in the absence of the test compound, while non-specific binding is measured in the presence of a high concentration of a known non-radiolabeled ligand (e.g., nicotine).

  • The mixture is incubated at a specific temperature (e.g., room temperature or 4°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

  • The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand.

  • The filters are washed with ice-cold buffer to remove any unbound radioligand.

  • The radioactivity retained on the filters is quantified using a scintillation counter.

  • The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value (inhibition constant) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

Electrophysiological Assays

These functional assays measure the effect of a compound on the ion channel function of nAChRs expressed in cells, typically Xenopus oocytes or mammalian cell lines (e.g., HEK293).

a. Cell Preparation and Receptor Expression:

  • Oocytes are harvested from Xenopus laevis and injected with cRNAs encoding the specific α and β subunits of the nAChR subtype of interest.

  • For mammalian cell lines, cells are transiently or stably transfected with plasmids containing the cDNAs for the desired nAChR subunits.

  • The cells are incubated for 24-72 hours to allow for receptor expression on the cell surface.

b. Two-Electrode Voltage Clamp (for Oocytes):

  • An oocyte expressing the target nAChR subtype is placed in a recording chamber and impaled with two microelectrodes, one for voltage clamping and one for current recording.

  • The oocyte is perfused with a control solution, and a stable baseline current is established.

  • The agonist (e.g., acetylcholine) is applied to elicit an inward current, and the peak current amplitude is measured.

  • To test for antagonist activity, the oocyte is pre-incubated with varying concentrations of the test compound (this compound) before the co-application of the agonist.

  • The concentration-dependent inhibition of the agonist-induced current is measured to determine the IC50 value.

  • To test for agonist activity, the test compound is applied alone at various concentrations, and any elicited current is measured to determine the EC50 value.

Mandatory Visualizations

Diagrams illustrating key signaling pathways and experimental workflows are provided below.

nAChR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist Agonist nAChR Nicotinic Acetylcholine (B1216132) Receptor Agonist->nAChR Binds to Ion_Influx Na+, Ca2+ Influx nAChR->Ion_Influx Channel Opening Depolarization Membrane Depolarization Ion_Influx->Depolarization Ca_Signaling Ca2+ Signaling (e.g., Gene Expression, Neurotransmitter Release) Ion_Influx->Ca_Signaling Cellular_Response Cellular Response Depolarization->Cellular_Response Ca_Signaling->Cellular_Response

Caption: Generalized signaling pathway of a nicotinic acetylcholine receptor.

Radioligand_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (from cells/tissue expressing target nAChR subtype) Incubation Incubation (Membranes + Radioligand + Test Compound) Membrane_Prep->Incubation Reagent_Prep Reagent Preparation (Radioligand, Test Compound, Buffers) Reagent_Prep->Incubation Filtration Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Washing Washing (Removes non-specifically bound radioligand) Filtration->Washing Quantification Scintillation Counting (Measures radioactivity) Washing->Quantification Data_Processing Data Analysis (Calculation of IC50/Ki) Quantification->Data_Processing Result Selectivity Profile Data_Processing->Result

Caption: Workflow for a competitive radioligand binding assay.

References

Comparative Analysis of Fluorocurarine Chloride's Cross-Reactivity with Neurotransmitter Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Fluorocurarine chloride's cross-reactivity with other neurotransmitter receptors, offering a valuable resource for researchers in pharmacology and drug development. By objectively comparing its performance with alternatives and presenting supporting experimental data, this guide aims to facilitate informed decisions in experimental design and drug candidate selection.

This compound is recognized as a short-acting and selective sympathetic ganglionic blocker. Its primary mechanism of action involves the blockade of nicotinic acetylcholine (B1216132) receptors (nAChRs) in sympathetic ganglia. This selectivity is crucial for its pharmacological effects, which include a hypotensive action. Furthermore, it exhibits a weak antagonist activity at the nicotinic receptors of the neuromuscular junction. Notably, literature suggests that this compound has no significant influence on muscarinic cholinergic or histaminergic receptors, indicating a degree of selectivity.

Comparison with Alternative Ganglionic Blockers

To provide a comprehensive overview, this guide compares this compound with two other well-known ganglionic blocking agents: Hexamethonium and Trimethaphan. These compounds are also antagonists of neuronal nAChRs and have been historically used in research and clinical settings to induce autonomic blockade.

Quantitative Comparison of Receptor Affinities
CompoundPrimary TargetOther Nicotinic ReceptorsMuscarinic ReceptorsOther Receptors
This compound Sympathetic Ganglionic nAChRsWeak antagonist at neuromuscular junction nAChRsNo influence reportedNo influence on histaminergic receptors reported
Hexamethonium Neuronal nAChRsIC50 > 50 µM (human brain)pKi = 3.68 (M2), 3.28 (M1), 2.61 (M3)-
Trimethaphan Neuronal nAChRsAntagonist at α4β2 and α10 subunits-Induces histamine (B1213489) release

Note: The lack of specific Ki or IC50 values for this compound highlights a gap in the publicly available pharmacological data. The provided information for Hexamethonium at muscarinic receptors is derived from radioligand binding studies.

Signaling Pathways and Mechanisms

The primary signaling pathway affected by this compound and its alternatives is the cholinergic neurotransmission at autonomic ganglia. A simplified representation of this pathway and the point of intervention by these antagonists is depicted below.

Cholinergic Transmission at Autonomic Ganglia cluster_pre Preganglionic Neuron cluster_post Postganglionic Neuron cluster_antagonists Ganglionic Blockers pre_ap Action Potential pre_terminal Nerve Terminal pre_ap->pre_terminal 1. Propagation ach_release ACh Release pre_terminal->ach_release 2. Neurotransmitter Release nachr Nicotinic ACh Receptor (nAChR) ach_release->nachr 3. ACh binds to nAChR post_ap Action Potential nachr->post_ap 4. Depolarization effector Effector Organ post_ap->effector 5. Signal to Effector Organ fluoro Fluorocurarine fluoro->nachr Blockade hexa Hexamethonium hexa->nachr trimetha Trimethaphan trimetha->nachr

Fig. 1: Mechanism of Ganglionic Blockade

Experimental Protocols

The determination of a compound's cross-reactivity and binding affinity involves specific experimental assays. Below are detailed methodologies for key experiments relevant to the data presented.

Radioligand Binding Assay for Nicotinic Acetylcholine Receptors

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor subtype.

Objective: To quantify the affinity of this compound or its alternatives for various neurotransmitter receptors.

Materials:

  • Receptor source: Membranes from cells or tissues expressing the target receptor (e.g., IMR-32 cells for α3β4 nAChRs).

  • Radioligand: A radioactively labeled ligand that binds specifically to the target receptor (e.g., [³H]epibatidine for neuronal nAChRs).

  • Test compounds: this compound, Hexamethonium, Trimethaphan.

  • Assay buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Wash buffer: Cold assay buffer.

  • 96-well microplates, glass fiber filters, cell harvester, and a liquid scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize the receptor source in ice-cold assay buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh assay buffer.

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding (radioligand + membranes), non-specific binding (radioligand + membranes + a high concentration of a non-labeled competitor), and competition binding (radioligand + membranes + varying concentrations of the test compound).

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) from the competition binding data. Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Radioligand Binding Assay Workflow prep 1. Membrane Preparation setup 2. Assay Plate Setup prep->setup incubate 3. Incubation setup->incubate filter 4. Filtration incubate->filter wash 5. Washing filter->wash count 6. Scintillation Counting wash->count analyze 7. Data Analysis (IC50 -> Ki) count->analyze

Fig. 2: Radioligand Binding Assay Workflow
Functional Assay for Ganglionic Blockade

Functional assays measure the effect of a compound on the physiological response mediated by the target receptor.

Objective: To assess the potency of this compound and its alternatives in blocking ganglionic neurotransmission.

Method: Measurement of postsynaptic responses in isolated autonomic ganglia (e.g., superior cervical ganglion) or in whole animal preparations.

Procedure (Isolated Ganglion Preparation):

  • Preparation: Isolate the superior cervical ganglion with its preganglionic and postganglionic nerves.

  • Stimulation: Stimulate the preganglionic nerve electrically to elicit a compound action potential in the postganglionic nerve.

  • Recording: Record the amplitude of the postganglionic compound action potential.

  • Drug Application: Apply increasing concentrations of the test compound (this compound, Hexamethonium, or Trimethaphan) to the ganglion.

  • Measurement: Measure the reduction in the amplitude of the postganglionic action potential at each concentration.

  • Data Analysis: Plot the percentage of inhibition against the drug concentration to determine the IC50 value, representing the concentration that causes a 50% reduction in the response.

Functional Ganglionic Blockade Assay isolate 1. Isolate Autonomic Ganglion stimulate 2. Preganglionic Nerve Stimulation isolate->stimulate record_base 3. Record Baseline Postganglionic Response stimulate->record_base apply_drug 4. Apply Test Compound record_base->apply_drug record_drug 5. Record Post-Drug Response apply_drug->record_drug analyze 6. Calculate % Inhibition and Determine IC50 record_drug->analyze

Fig. 3: Functional Ganglionic Blockade Assay

Conclusion

This compound demonstrates a notable selectivity for sympathetic ganglionic nicotinic acetylcholine receptors, with limited reported activity at the neuromuscular junction and no significant interaction with muscarinic or histaminergic receptors. While comprehensive quantitative cross-reactivity data remains elusive, the available information suggests a more selective profile compared to older ganglionic blockers like Hexamethonium, which shows affinity for muscarinic receptors, and Trimethaphan, which can induce histamine release. The provided experimental protocols offer a framework for researchers to conduct further investigations into the detailed pharmacological profile of this compound and to directly compare its selectivity with that of other compounds. Future studies employing broad receptor screening panels will be invaluable in fully elucidating the cross-reactivity of this compound and solidifying its position as a selective pharmacological tool.

Assessing the Reversibility of Fluorocurarine Chloride Neuromuscular Blockade: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for assessing the reversibility of a neuromuscular blockade induced by Fluorocurarine chloride. Due to a lack of specific experimental data on the reversal of this compound in the current scientific literature, this document outlines the established principles of reversing non-depolarizing neuromuscular blocking agents and provides a template for experimental evaluation.

Introduction to this compound

This compound is a non-depolarizing neuromuscular blocking agent.[1] It functions as a competitive antagonist at the nicotinic acetylcholine (B1216132) receptors (nAChRs) on the motor endplate of the neuromuscular junction. By blocking the binding of acetylcholine, it prevents muscle cell depolarization and subsequent contraction, leading to muscle relaxation.

Mechanisms of Neuromuscular Blockade Reversal

The reversal of non-depolarizing neuromuscular blockade is primarily achieved through two distinct mechanisms: increasing the concentration of acetylcholine at the neuromuscular junction to outcompete the blocking agent, or by encapsulating and inactivating the blocking agent directly.

Acetylcholinesterase Inhibitors (e.g., Neostigmine)

Neostigmine (B1678181) is a traditional reversal agent that functions by inhibiting acetylcholinesterase, the enzyme responsible for the breakdown of acetylcholine.[2] This leads to an accumulation of acetylcholine in the synaptic cleft, which then competes with this compound for binding to the nAChRs, thereby restoring neuromuscular transmission.[2]

Selective Relaxant Binding Agents (e.g., Sugammadex)

Sugammadex (B611050) represents a newer class of reversal agents that act by encapsulating and inactivating specific neuromuscular blocking agents.[1][3] It forms a tight, water-soluble complex with the blocking agent in the plasma, reducing the amount of free drug available to bind to the nAChRs.[1] This concentration gradient shift pulls the blocking agent from the neuromuscular junction, leading to a rapid reversal of the blockade.[1] It is important to note that the efficacy of Sugammadex is established for aminosteroidal neuromuscular blockers like rocuronium (B1662866) and vecuronium, and its activity against this compound has not been documented in the available literature.

Comparative Data of Reversal Agents

The following table summarizes the general characteristics of neostigmine and sugammadex based on their use with other non-depolarizing neuromuscular blockers. This information provides a baseline for what could be expected when assessing their potential to reverse a this compound-induced blockade.

FeatureNeostigmineSugammadex
Mechanism of Action Acetylcholinesterase Inhibitor[2]Selective Relaxant Binding Agent[1][3]
Specificity Non-specific for neuromuscular blocker typeSpecific to aminosteroidal agents (e.g., rocuronium, vecuronium)[1][3]
Onset of Action Slower, dependent on depth of block[4]Rapid, effective even in deep block[5][6]
Efficacy in Deep Block Limited, has a ceiling effect[2]Highly effective[5]
Common Side Effects Muscarinic effects (bradycardia, salivation, bronchospasm), requires co-administration of an anticholinergic agent[4]Generally well-tolerated; potential for hypersensitivity reactions and bradycardia[7]
Dosing Typically 0.04-0.07 mg/kg[2]Dependent on depth of block (2-16 mg/kg for rocuronium/vecuronium)[5]

Experimental Protocols for Assessing Reversibility

To rigorously assess the reversibility of a this compound-induced neuromuscular blockade, a standardized experimental protocol is essential. The following outlines a general in vivo methodology that can be adapted for this purpose.

Animal Model

A suitable animal model, such as a rat or rabbit, should be selected. The model should be instrumented for the measurement of neuromuscular function, typically via stimulation of a peripheral nerve (e.g., sciatic nerve) and recording the evoked muscle contraction (e.g., tibialis anterior muscle).

Induction and Maintenance of Neuromuscular Blockade
  • Anesthetize the animal using a standard anesthetic regimen that has minimal effects on neuromuscular transmission.

  • Administer a dose of this compound sufficient to induce a stable, deep neuromuscular blockade (e.g., >90% twitch depression).

  • Monitor the depth of blockade using Train-of-Four (TOF) stimulation.

Administration of Reversal Agent
  • Once a stable blockade is achieved, administer the reversal agent (e.g., neostigmine or a test compound).

  • A dose-response study should be conducted to determine the optimal dose of the reversal agent.

  • A control group receiving a placebo should be included.

Monitoring of Reversal
  • Continuously monitor the recovery of neuromuscular function using TOF stimulation.

  • Key parameters to measure include:

    • Time to reappearance of the first twitch (T1).

    • Time to recovery of the TOF ratio to 0.9.

    • Spontaneous recovery time in the control group.

Data Analysis

Compare the recovery times between the different reversal agent doses and the control group using appropriate statistical methods.

Visualizing Key Pathways and Workflows

Signaling Pathway at the Neuromuscular Junction

Neuromuscular Junction Signaling cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Membrane (Motor Endplate) Action Potential Action Potential Voltage-gated Ca2+ channels Voltage-gated Ca2+ channels Action Potential->Voltage-gated Ca2+ channels opens Ca2+ influx Ca2+ influx Voltage-gated Ca2+ channels->Ca2+ influx Synaptic Vesicles (ACh) Synaptic Vesicles (ACh) Ca2+ influx->Synaptic Vesicles (ACh) triggers fusion ACh Release ACh Release Synaptic Vesicles (ACh)->ACh Release ACh ACh ACh Release->ACh Acetylcholinesterase (AChE) Acetylcholinesterase (AChE) ACh->Acetylcholinesterase (AChE) hydrolyzed by Nicotinic ACh Receptors (nAChR) Nicotinic ACh Receptors (nAChR) ACh->Nicotinic ACh Receptors (nAChR) binds to Na+ influx / K+ efflux Na+ influx / K+ efflux Nicotinic ACh Receptors (nAChR)->Na+ influx / K+ efflux opens ion channel Endplate Potential Endplate Potential Na+ influx / K+ efflux->Endplate Potential Muscle Contraction Muscle Contraction Endplate Potential->Muscle Contraction

Caption: Signaling cascade at the neuromuscular junction.

Mechanism of Action of this compound and Reversal Agents

Mechanism of Action cluster_0 Neuromuscular Blockade cluster_1 Reversal with Neostigmine cluster_2 Reversal with Sugammadex (Hypothetical for non-steroidal agent) This compound This compound nAChR Nicotinic ACh Receptor This compound->nAChR competitively binds Blockade Blockade nAChR->Blockade prevents ACh binding Neostigmine Neostigmine AChE Acetylcholinesterase Neostigmine->AChE inhibits Increased ACh Increased ACh AChE->Increased ACh leads to Increased ACh->nAChR outcompetes blocker Sugammadex Sugammadex Fluorocurarine Chloride_plasma This compound (plasma) Sugammadex->Fluorocurarine Chloride_plasma encapsulates Inactive Complex Inactive Complex Fluorocurarine Chloride_plasma->Inactive Complex forms

Caption: Mechanisms of blockade and reversal.

Experimental Workflow for Assessing Reversibility

Experimental Workflow Animal Preparation Animal Preparation Baseline NMT Monitoring Baseline Neuromuscular Transmission Monitoring Animal Preparation->Baseline NMT Monitoring Induce Blockade Administer this compound Baseline NMT Monitoring->Induce Blockade Stabilize Blockade Achieve Stable Deep Block (>90%) Induce Blockade->Stabilize Blockade Administer Reversal Agent Administer Reversal Agent Stabilize Blockade->Administer Reversal Agent Monitor Recovery Continuous NMT Monitoring (TOF) Administer Reversal Agent->Monitor Recovery Data Analysis Data Analysis Monitor Recovery->Data Analysis

Caption: In vivo experimental workflow.

Conclusion

While this compound is identified as a non-depolarizing neuromuscular blocking agent, a critical gap exists in the scientific literature regarding its reversal. The principles and experimental designs outlined in this guide provide a robust framework for researchers to systematically evaluate the efficacy of reversal agents like neostigmine against a this compound-induced blockade. Such studies are imperative to fully characterize the pharmacological profile of this compound and its potential clinical utility. It is recommended that future research focuses on generating direct comparative data for the reversal of this compound against established neuromuscular blocking agents.

References

side-by-side comparison of synthetic analogs of Fluorocurarine chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a side-by-side comparison of naturally occurring Fluorocurarine chloride and its synthetic analogs. While direct comparative studies on the synthetic analogs of this compound are not extensively available in publicly accessible literature, this document compiles known information and presents a hypothetical comparison based on established principles of neuromuscular blocking agents and the reported total synthesis of (±)-fluorocurarine iodide. The data presented herein is intended to serve as a reference for researchers and professionals in drug development, highlighting key parameters for the evaluation of such compounds.

I. Overview of this compound and its Synthetic Analogs

This compound is a naturally occurring alkaloid derived from Vinca erecta that acts as a non-depolarizing neuromuscular blocking agent. Its mechanism of action involves competitive antagonism of nicotinic acetylcholine (B1216132) receptors (nAChRs) at the neuromuscular junction. The total synthesis of (±)-fluorocurarine iodide has been reported, opening avenues for the development and evaluation of synthetic analogs with potentially improved pharmacological profiles.

This guide focuses on a comparative analysis of the naturally derived compound and a representative synthetic analog, (±)-fluorocurarine iodide. The comparison will cover key performance metrics, including potency, onset and duration of action, and potential side effects.

II. Quantitative Data Summary

The following tables present a hypothetical side-by-side comparison of key pharmacological parameters for Natural this compound and a Synthetic Analog. These values are illustrative and based on typical data for non-depolarizing neuromuscular blocking agents.

Table 1: In Vitro Neuromuscular Blocking Potency

CompoundPreparationED50 (µM)ED95 (µM)
Natural this compoundPhrenic Nerve-Hemi-diaphragm (Rat)0.51.2
Synthetic Analog ((±)-Fluorocurarine Iodide)Phrenic Nerve-Hemi-diaphragm (Rat)0.71.5

Table 2: In Vivo Neuromuscular Blocking Profile

CompoundAnimal ModelED95 (mg/kg)Onset of Action (min)Duration of Action (min)
Natural this compoundAnesthetized Cat0.152.530
Synthetic Analog ((±)-Fluorocurarine Iodide)Anesthetized Cat0.203.025

III. Experimental Protocols

A. In Vitro Neuromuscular Blocking Activity Assay

Objective: To determine the potency of this compound and its synthetic analogs in blocking neuromuscular transmission in an isolated tissue preparation.

Methodology:

  • Tissue Preparation: A male Wistar rat (200-250 g) is euthanized by cervical dislocation. The phrenic nerve-hemidiaphragm preparation is dissected and mounted in a 20 mL organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

  • Stimulation: The phrenic nerve is stimulated supramaximally with square-wave pulses of 0.2 ms (B15284909) duration at a frequency of 0.1 Hz using platinum electrodes.

  • Tension Recording: The isometric contractions of the hemidiaphragm are recorded using a force-displacement transducer connected to a data acquisition system.

  • Compound Administration: After a 30-minute equilibration period, cumulative concentration-response curves are generated by adding increasing concentrations of the test compounds to the organ bath at 15-minute intervals.

  • Data Analysis: The percentage inhibition of the twitch response is calculated for each concentration. The effective doses producing 50% (ED50) and 95% (ED95) inhibition are determined by non-linear regression analysis.

B. In Vivo Neuromuscular Blocking Activity Assay

Objective: To evaluate the neuromuscular blocking effects, onset, and duration of action of this compound and its synthetic analogs in an anesthetized animal model.

Methodology:

  • Animal Preparation: A cat (2.5-3.5 kg) is anesthetized with an appropriate anesthetic agent (e.g., pentobarbital (B6593769) sodium). The trachea is intubated, and the animal is artificially ventilated. The femoral artery and vein are cannulated for blood pressure monitoring and drug administration, respectively.

  • Neuromuscular Monitoring: The sciatic nerve is stimulated with supramaximal square-wave pulses of 0.2 ms duration at a frequency of 0.1 Hz. The resulting contractions of the tibialis anterior muscle are measured using a force transducer.

  • Drug Administration: A single intravenous bolus dose of the test compound is administered.

  • Data Recording: The twitch tension is recorded continuously. The onset of action is defined as the time from injection to 95% twitch depression. The duration of action is defined as the time from injection until the twitch tension recovers to 25% of its initial value.

  • Dose-Response Determination: The dose required to produce 95% twitch depression (ED95) is determined from a dose-response curve generated from at least three different doses.

IV. Visualizations

A. Signaling Pathway of Nicotinic Acetylcholine Receptor Antagonism

cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Membrane Action Potential Action Potential Voltage-gated Ca2+ Channel Voltage-gated Ca2+ Channel Action Potential->Voltage-gated Ca2+ Channel Opens ACh Vesicle ACh Vesicle Voltage-gated Ca2+ Channel->ACh Vesicle Triggers fusion ACh ACh ACh Vesicle->ACh Releases ACh_in_cleft ACh ACh->ACh_in_cleft nAChR Nicotinic ACh Receptor ACh_in_cleft->nAChR Binds Na+ Channel Na+ Influx nAChR->Na+ Channel Opens Depolarization Depolarization Na+ Channel->Depolarization Muscle Contraction Muscle Contraction Depolarization->Muscle Contraction Fluorocurarine Analog Fluorocurarine Analog Fluorocurarine Analog->nAChR Blocks

Caption: Antagonism of the nicotinic acetylcholine receptor by a Fluorocurarine analog.

B. Experimental Workflow for In Vivo Neuromuscular Blockade Assessment

cluster_0 Preparation cluster_1 Data Acquisition cluster_2 Analysis A Anesthetize Animal B Surgical Preparation (Cannulation, Nerve Exposure) A->B C Mount for Muscle Tension Recording B->C D Baseline Stimulation and Recording C->D E Administer Test Compound (IV) D->E I Calculate ED95 from Dose-Response Curve D->I F Continuous Recording of Twitch Response E->F E->I G Determine Onset of Action (Time to 95% block) F->G H Determine Duration of Action (Time to 25% recovery) F->H F->I

A Comparative Guide to Non-Depolarizing Neuromuscular Blockade: Validating the Action of Fluorocurarine Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Fluorocurarine chloride and other non-depolarizing neuromuscular blocking agents. By presenting available experimental data and detailed protocols, this document aims to facilitate the objective assessment of this compound's performance and guide future research in the development of neuromuscular blocking drugs.

Mechanism of Action: Competitive Antagonism at the Neuromuscular Junction

Non-depolarizing neuromuscular blocking agents, including this compound, exert their effects by acting as competitive antagonists at the nicotinic acetylcholine (B1216132) receptors (nAChRs) on the postsynaptic membrane of the neuromuscular junction. By binding to these receptors, they prevent acetylcholine (ACh) from binding and subsequently inhibit the depolarization of the muscle fiber, leading to muscle relaxation and paralysis. This mechanism is distinct from that of depolarizing agents, which initially stimulate the receptor, causing fasciculations, before inducing a block.

The action of non-depolarizing blockers can be reversed by acetylcholinesterase inhibitors. These drugs increase the concentration of ACh in the synaptic cleft, which can then more effectively compete with the blocking agent for receptor binding sites, thereby restoring neuromuscular transmission.

Quantitative Comparison of Non-Depolarizing Blocking Agents

A direct quantitative comparison of this compound with clinically established non-depolarizing neuromuscular blocking agents is challenging due to the limited availability of specific clinical data (ED95, onset, and duration) for this compound. The available data for this compound is primarily from preclinical rodent models.

The following table summarizes the key pharmacodynamic parameters of several widely used non-depolarizing neuromuscular blockers in humans. This data provides a benchmark against which the preclinical data for this compound can be contextually evaluated.

DrugClassED95 (mg/kg)Intubating Dose (mg/kg)Onset (seconds)Clinical Duration (minutes)
This compound AlkaloidData not availableData not availableData not availableData not available
RocuroniumAminosteroid0.30.6 - 1.260 - 9030 - 45
VecuroniumAminosteroid0.050.1120 - 18045 - 60
PancuroniumAminosteroid0.070.1120 - 18060 - 90
AtracuriumBenzylisoquinolinium0.250.5120 - 18030 - 45
CisatracuriumBenzylisoquinolinium0.050.1 - 0.2120 - 18045 - 60

Note: ED95 is the dose required to produce 95% suppression of the first twitch of the train-of-four. Onset is the time to maximum neuromuscular block. Clinical duration is the time from drug administration to 25% recovery of twitch height.

Preclinical Data for this compound:

  • Effective Dose (Rodent Models): An effective dose for muscle paralysis in rodent models has been reported to be in the range of 0.1–0.5 mg/kg.[1]

  • Neuromuscular Blockade (General): Doses of 2-3 mg/kg have been shown to block neuromuscular conductivity via a non-depolarizing action.[2]

It is important to note that direct extrapolation of these preclinical dose ranges to clinical efficacy and potency (ED95) in humans is not possible without further clinical studies. However, this information provides a starting point for designing such studies.

Experimental Protocols for Validation

To validate the non-depolarizing blocking action of a compound like this compound, two key types of experiments are typically performed: in vivo electrophysiology to assess the functional neuromuscular blockade and in vitro receptor binding assays to determine the compound's affinity for the nicotinic acetylcholine receptor.

In Vivo Electrophysiology: Measurement of Neuromuscular Blockade

This protocol describes the measurement of twitch tension in an anesthetized animal model (e.g., rat or guinea pig) to quantify the degree of neuromuscular blockade.

Materials:

  • Anesthetized and mechanically ventilated animal.

  • Isolated sciatic nerve and tibialis anterior muscle preparation.

  • Nerve stimulator.

  • Force-displacement transducer.

  • Data acquisition system.

  • This compound and comparator non-depolarizing blockers.

  • Acetylcholinesterase inhibitor (e.g., neostigmine) for reversal.

Procedure:

  • Animal Preparation: Anesthetize the animal and ensure adequate ventilation. Surgically expose the sciatic nerve and the tendon of the tibialis anterior muscle.

  • Experimental Setup: Attach the tendon of the tibialis anterior muscle to a force-displacement transducer to measure isometric twitch tension. Place stimulating electrodes on the distal end of the sciatic nerve.

  • Baseline Measurement: Deliver supramaximal square-wave pulses (e.g., 0.2 ms (B15284909) duration) to the sciatic nerve at a frequency of 0.1 Hz. Record the baseline twitch tension.

  • Drug Administration: Administer a single intravenous bolus dose of this compound or a comparator drug.

  • Data Recording: Continuously record the twitch tension. The percentage decrease in twitch height from baseline indicates the degree of neuromuscular blockade.

  • Dose-Response Curve: Administer cumulative doses of the test compound to generate a dose-response curve and determine the ED50 and ED95.

  • Onset and Duration: Measure the time from drug administration to maximum block (onset) and the time for the twitch height to recover to 25% of baseline (clinical duration).

  • Reversal: After establishing a stable block, administer an acetylcholinesterase inhibitor (e.g., neostigmine) and observe the reversal of the neuromuscular blockade.

In Vitro Receptor Binding Assay: Determining Affinity for nAChR

This protocol outlines a competitive radioligand binding assay to determine the affinity (Ki) of this compound for the nicotinic acetylcholine receptor.

Materials:

  • Membrane preparation from a tissue rich in nAChRs (e.g., Torpedo electric organ or a cell line expressing the receptor).

  • Radioligand with high affinity for the nAChR (e.g., [³H]-epibatidine or [¹²⁵I]-α-bungarotoxin).

  • This compound and unlabeled competitor ligands.

  • Assay buffer (e.g., Tris-HCl with BSA).

  • Glass fiber filters.

  • Filtration manifold.

  • Scintillation counter.

Procedure:

  • Incubation: In a microtiter plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound or a competitor ligand.

  • Equilibration: Incubate the mixture at a specified temperature (e.g., room temperature) for a sufficient time to allow binding to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the mixture through glass fiber filters using a filtration manifold. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50 (the concentration of the drug that inhibits 50% of the specific radioligand binding).

  • Ki Calculation: Calculate the inhibitory constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing the Molecular and Experimental Landscape

To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows.

cluster_Presynaptic Presynaptic Nerve Terminal cluster_SynapticCleft Synaptic Cleft cluster_Postsynaptic Postsynaptic Muscle Membrane ActionPotential Action Potential VoltageGatedCa Voltage-gated Ca²⁺ Channel ActionPotential->VoltageGatedCa opens CaInflux Ca²⁺ Influx VoltageGatedCa->CaInflux AChVesicles ACh Vesicles CaInflux->AChVesicles triggers fusion AChRelease ACh Release AChVesicles->AChRelease ACh Acetylcholine (ACh) AChRelease->ACh AChE Acetylcholinesterase (AChE) ACh->AChE hydrolyzed by nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR binds Depolarization Depolarization nAChR->Depolarization opens & causes MuscleContraction Muscle Contraction Depolarization->MuscleContraction Fluorocurarine This compound Fluorocurarine->nAChR competitively blocks

Caption: Signaling pathway at the neuromuscular junction and the inhibitory action of this compound.

cluster_InVivo In Vivo Electrophysiology cluster_InVitro In Vitro Receptor Binding Assay AnimalPrep Anesthetized Animal Preparation Stimulation Nerve Stimulation AnimalPrep->Stimulation Measurement Twitch Tension Measurement Stimulation->Measurement DataAnalysis_InVivo Dose-Response, Onset, Duration Analysis Measurement->DataAnalysis_InVivo DrugAdmin Drug Administration DrugAdmin->Measurement MembranePrep Membrane Preparation Incubation Incubation with Radioligand & Fluorocurarine MembranePrep->Incubation Filtration Filtration & Washing Incubation->Filtration Quantification Radioactivity Counting Filtration->Quantification DataAnalysis_InVitro IC50 & Ki Determination Quantification->DataAnalysis_InVitro

Caption: Experimental workflows for validating the non-depolarizing blocking action.

Conclusion

This compound demonstrates a non-depolarizing neuromuscular blocking action through competitive antagonism at the nicotinic acetylcholine receptor. While direct comparison with established clinical agents is limited by the lack of human pharmacodynamic data, preclinical evidence suggests its potential as a neuromuscular blocker. The experimental protocols detailed in this guide provide a framework for further investigation into the quantitative properties of this compound. Future studies focusing on determining its ED95, onset, and duration of action in clinically relevant models are crucial for a comprehensive evaluation of its therapeutic potential. The provided diagrams offer a clear visualization of the underlying mechanisms and the necessary experimental steps for such validation.

References

Safety Operating Guide

Personal protective equipment for handling Fluorocurarine chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for the handling of Fluorocurarine chloride. Adherence to these guidelines is critical to ensure a safe laboratory environment.

Hazard Identification and Classification

This compound is a potent chemical that requires careful handling. The Global Harmonized System (GHS) classifies this compound as follows:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

  • Acute Aquatic Toxicity (Category 1): Very toxic to aquatic life.[1]

  • Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to minimize exposure. The following table summarizes the required PPE for handling this compound.

Protection Type Equipment Specification Purpose
Eye and Face Protection Safety Goggles with Side-ShieldsANSI Z87.1 CompliantProtects against splashes and airborne particles.
Face ShieldWorn over safety gogglesRecommended when handling larger quantities or during procedures with a high risk of splashing.
Hand Protection Chemical-Resistant GlovesNitrile or NeopreneProtects skin from direct contact. Consult glove manufacturer for specific chemical compatibility.
Body Protection Laboratory CoatFully buttoned, long-sleevedPrevents contamination of personal clothing.
Impervious ClothingAs neededFor large-scale operations or in case of significant spill risk.
Respiratory Protection NIOSH-Approved RespiratorN95 or higherRequired when handling the powder outside of a certified chemical fume hood to prevent inhalation.

Quantitative Toxicity Data

The following table summarizes the available quantitative toxicity data for this compound. It is crucial to handle this compound with the understanding that it is highly toxic.

Toxicity Data Value Species and Route Source
LD504.6 mg/kg (in a 0.1% solution)Intravenous, Mouse (IVN-MUS)
LD50102.5 mg/kg (in a 1% solution)Subcutaneous, Mouse (SCU-MUS)

Experimental Protocols: Safe Handling and Storage

All handling of this compound should occur in a designated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.

Step-by-Step Handling Protocol:
  • Preparation:

    • Ensure the work area is clean and uncluttered.

    • Assemble all necessary equipment and reagents before handling the compound.

    • Don all required PPE as outlined in the table above.

  • Weighing and Aliquoting (Powder):

    • Perform all manipulations of the solid compound within a chemical fume hood.

    • Use appropriate tools (e.g., spatulas, weigh paper) to handle the powder.

    • Avoid creating dust.

  • Preparing Solutions:

    • If preparing solutions, add the solvent to the solid this compound slowly to avoid splashing.

    • Ensure the container is appropriately sealed before agitation.

  • Post-Handling:

    • Decontaminate all surfaces and equipment that came into contact with the chemical.

    • Properly dispose of all contaminated waste as described in the disposal plan below.

    • Wash hands thoroughly with soap and water after removing gloves.

Storage Plan:
  • Store this compound in a tightly sealed, clearly labeled container.

  • Keep in a cool, dry, and dark place, away from incompatible materials. Recommended storage is at +4°C.

  • For solutions, it is recommended to prepare them for same-day use. If stock solutions are necessary, store them in tightly sealed vials at -20°C for up to one month.[2] For long-term storage of the powder, -20°C for up to two years is advised.[2]

  • Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial.[2]

Operational Plans: Spill and Disposal

Spill Response Plan:
  • Evacuate: Immediately evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain:

    • For liquid spills, use an inert absorbent material (e.g., sand, earth, diatomaceous earth, vermiculite) to contain the spill.[3]

    • For solid spills, carefully cover with a damp cloth to avoid generating dust.

  • Clean-Up:

    • Wearing appropriate PPE, carefully scoop the contained material into a labeled, sealed container for hazardous waste.

    • Clean the spill area with a suitable laboratory detergent and water.

  • Decontaminate: Wipe down all affected surfaces and equipment.

  • Dispose: Dispose of all contaminated materials, including cleaning supplies and PPE, as hazardous waste.

Disposal Plan:
  • Dispose of this compound and any contaminated materials in a designated, sealed, and clearly labeled hazardous waste container.

  • Follow all local, state, and federal regulations for the disposal of toxic chemical waste.[1]

  • Do not dispose of this compound down the drain or in the regular trash.

  • Arrange for pickup and disposal by a certified hazardous waste management company.

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

Safe Handling Workflow for this compound prep Preparation - Clean work area - Assemble equipment - Don PPE handling Handling in Fume Hood - Weighing/Aliquoting Powder - Preparing Solutions prep->handling post_handling Post-Handling - Decontaminate surfaces - Segregate waste handling->post_handling storage Storage - Tightly sealed - Cool, dry, dark place handling->storage disposal Waste Disposal - Sealed, labeled container - Follow regulations post_handling->disposal

Caption: Workflow for the safe handling of this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。